molecular formula C13H10F2O B1266172 4,4-Difluorobenzhydrol CAS No. 365-24-2

4,4-Difluorobenzhydrol

Cat. No.: B1266172
CAS No.: 365-24-2
M. Wt: 220.21 g/mol
InChI Key: WCTZPQWLFWZYJE-UHFFFAOYSA-N
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Description

Bis(4-fluorophenyl)methanol is one of the degardation product of flunarizine hydrochloride (FLZ).>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(4-fluorophenyl)methanol
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InChI

InChI=1S/C13H10F2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WCTZPQWLFWZYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90189999
Record name 4,4'-Difluorobenzhydryl alcohol
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Molecular Weight

220.21 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name 4,4'-Difluorobenzhydrol
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CAS No.

365-24-2
Record name Bis(4-fluorophenyl)methanol
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Record name 4,4'-Difluorobenzhydryl alcohol
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Record name 4,4'-Difluorobenzhydryl alcohol
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Record name 4,4'-difluorobenzhydryl alcohol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4'-Difluorobenzhydrol from 4,4'-Difluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4'-Difluorobenzhydrol, a key intermediate in the development of various pharmaceutical compounds. The primary focus is on the reduction of its precursor, 4,4'-difluorobenzophenone. This document details the prevalent synthesis methodology, experimental protocols, and quantitative data to support researchers in their laboratory work.

Introduction

4,4'-Difluorobenzophenone is a diaryl ketone that serves as a fundamental building block in organic synthesis, notably in the production of high-performance polymers like PEEK (polyetheretherketone).[1][2] Its reduction product, 4,4'-Difluorobenzhydrol (also known as bis(4-fluorophenyl)methanol), is a valuable intermediate in the synthesis of pharmacologically active molecules.[3][4] The conversion of the ketone functional group in 4,4'-difluorobenzophenone to a secondary alcohol in 4,4'-Difluorobenzhydrol is a critical transformation, typically achieved through reduction.

The most common and efficient method for this synthesis is the reduction of the ketone using a hydride transfer reagent, with sodium borohydride (NaBH₄) being a widely used, mild, and selective reducing agent for this purpose.[5][6][7] This guide will focus on the sodium borohydride-mediated reduction, providing a detailed experimental protocol and relevant data.

Reaction Pathway: Ketone Reduction

The core chemical transformation is the reduction of the carbonyl group (C=O) of 4,4'-difluorobenzophenone to a hydroxyl group (-OH), yielding 4,4'-Difluorobenzhydrol. This is a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Reaction_Pathway DFBP 4,4'-Difluorobenzophenone (C₁₃H₈F₂O) reagent 1. Sodium Borohydride (NaBH₄) Methanol 2. Acidic Work-up DFBP->reagent DFBH 4,4'-Difluorobenzhydrol (C₁₃H₁₀F₂O) reagent->DFBH

Caption: General reaction scheme for the reduction of 4,4'-difluorobenzophenone.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 4,4'-Difluorobenzhydrol.

Parameter4,4'-Difluorobenzophenone (Starting Material)4,4'-Difluorobenzhydrol (Product)Reference
Molecular Formula C₁₃H₈F₂OC₁₃H₁₀F₂O[1][8]
Molecular Weight 218.20 g/mol 220.21 g/mol [1][8]
Appearance Colorless/White SolidWhite to yellowish crystalline powder[1][3]
Melting Point 107.5 - 108.5 °C46.0 - 49.0 °C[1][9]
Typical Reducing Agent -Sodium Borohydride (NaBH₄)[3][5][6]
Typical Solvent -Methanol[3]
Reaction Time -2 - 3 hours[3]
Reported Yield -93 - 97%[3]

Detailed Experimental Protocol: Sodium Borohydride Reduction

This section provides a detailed methodology for the reduction of 4,4'-difluorobenzophenone using sodium borohydride. The protocol is adapted from established general procedures.[3][5]

4.1. Materials and Reagents

  • 4,4'-Difluorobenzophenone

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether

  • Water (H₂O)

  • Acetic Acid or Hydrochloric Acid (for work-up)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization

  • TLC plates and developing chamber

4.2. Step-by-Step Procedure

  • Dissolution: In a round-bottom flask, dissolve 4,4'-difluorobenzophenone (1.0 mol) in methanol (2 volumes). Stir the solution at room temperature until the starting material is completely dissolved.[3]

  • Reduction: Slowly add sodium borohydride (0.6 mol) portion-wise to the stirred solution over a period of approximately 45 minutes.[3] Maintain the reaction at room temperature. The addition of NaBH₄ can cause the evolution of hydrogen gas, especially in the presence of protic solvents like methanol, so the addition should be controlled.[10]

  • Reaction Monitoring: Stir the reaction mixture at ambient temperature for 2-3 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material (benzophenone derivative) and the formation of the product (benzhydrol derivative).[3][6][11]

  • Quenching and Neutralization: Upon completion, dilute the reaction mixture with water (approx. 750 mL for a 1.0 mol scale reaction).[3] Carefully adjust the pH to ~4 by adding acetic acid.[3] This step neutralizes the excess borohydride and the resulting borate esters.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (2 x 400 mL for a 1.0 mol scale reaction).[3]

  • Washing and Drying: Combine the organic layers and wash with water (200 mL).[3] Dry the organic layer over anhydrous sodium sulfate.[3]

  • Solvent Removal: Filter off the drying agent. Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude 4,4'-Difluorobenzhydrol as a white to off-white solid.[3]

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as hexanes.[5]

4.3. Characterization The final product should be characterized to confirm its identity and purity. Standard methods include:

  • Melting Point Determination: Compare with the literature value.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the ketone C=O stretch (~1660 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) for the alcohol.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure by analyzing the proton (¹H) and carbon (¹³C) NMR spectra.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis dissolve 1. Dissolve 4,4'-Difluorobenzophenone in Methanol add_nabh4 2. Add NaBH₄ Portion-wise dissolve->add_nabh4 stir 3. Stir at Room Temp (2-3h) add_nabh4->stir monitor 4. Monitor by TLC stir->monitor quench 5. Quench with Water & Acidify (pH 4) monitor->quench Reaction Complete extract 6. Extract with CH₂Cl₂ quench->extract wash_dry 7. Wash & Dry Organic Layer extract->wash_dry evaporate 8. Evaporate Solvent wash_dry->evaporate recrystallize 9. Recrystallize (Optional) evaporate->recrystallize characterize 10. Characterize Product (MP, IR, NMR) evaporate->characterize recrystallize->characterize

Caption: Workflow for the synthesis and purification of 4,4'-Difluorobenzhydrol.

Safety Considerations

  • Sodium Borohydride (NaBH₄): This reagent is caustic and must be handled with care.[5] It reacts with water and protic solvents to produce flammable hydrogen gas. Ensure adequate ventilation and avoid contact with skin and eyes.

  • Solvents: Methanol and dichloromethane are toxic and flammable. All manipulations should be performed in a well-ventilated fume hood.

  • Acids: Handle acids used in the work-up with appropriate personal protective equipment (gloves, safety glasses).

Conclusion

The reduction of 4,4'-difluorobenzophenone to 4,4'-Difluorobenzhydrol is a robust and high-yielding synthetic transformation. The use of sodium borohydride in methanol provides a simple, efficient, and scalable method suitable for various research and development applications. The detailed protocol and workflow provided in this guide offer a clear pathway for scientists to successfully synthesize this important chemical intermediate.

References

A Comprehensive Technical Guide to 4,4'-Difluorobenzhydrol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physicochemical Properties, Synthesis, and Applications of a Key Synthetic Intermediate

Introduction

4,4'-Difluorobenzhydrol is a fluorinated aromatic alcohol that serves as a crucial intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its structural features, particularly the presence of two fluorine atoms on the phenyl rings, impart unique properties that are leveraged in the development of bioactive molecules. This technical guide provides a detailed overview of the physical and chemical properties of 4,4'-Difluorobenzhydrol, comprehensive experimental protocols for its synthesis and analysis, and insights into its applications, with a focus on its role as a precursor in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of 4,4'-Difluorobenzhydrol are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physical and Chemical Properties of 4,4'-Difluorobenzhydrol
PropertyValueReference(s)
CAS Number 365-24-2[1][2]
Molecular Formula C₁₃H₁₀F₂O[1][2]
Molecular Weight 220.22 g/mol [1][3]
Appearance White to light yellow powder or crystalline flakes.[4][3][4]
Melting Point 45 - 49 °C[3][5]
Boiling Point 154 °C at 5 mmHg[3]
Solubility Data not readily available in quantitative terms. Soluble in methanol and toluene.[2][2]
pKa 13.41 ± 0.20 (Predicted)[4]

Synthesis of 4,4'-Difluorobenzhydrol

The most common and efficient method for the synthesis of 4,4'-Difluorobenzhydrol is the reduction of 4,4'-difluorobenzophenone. The following protocol details a standard laboratory procedure for this transformation.

Experimental Protocol: Synthesis via Reduction of 4,4'-Difluorobenzophenone

Materials:

  • 4,4'-Difluorobenzophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Water

  • Acetic acid

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,4'-difluorobenzophenone (1.0 mole) in methanol.[4]

  • To this stirred solution, add sodium borohydride (0.6 moles) portion-wise at room temperature over a period of 45 minutes.[4]

  • Continue stirring the reaction mixture at ambient temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion of the reaction, dilute the mixture with water.[4]

  • Adjust the pH of the solution to 4 using acetic acid.[4]

  • Extract the product with dichloromethane (2 x 400 mL).[4]

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and filter.[4]

  • Evaporate the solvent under reduced pressure to yield 4,4'-Difluorobenzhydrol as a white to off-white solid.[4]

This straightforward protocol provides a high yield of the desired product.

Chemical Reactivity and Stability

4,4'-Difluorobenzhydrol is a stable compound under recommended storage conditions, which are in a dry and sealed container at room temperature.[4] It is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[4][6] The hydroxyl group can undergo typical reactions of alcohols, such as esterification and etherification, which is fundamental to its use as a synthetic intermediate.

Spectroscopic Analysis

Characterization of 4,4'-Difluorobenzhydrol is typically achieved through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methine proton of the C-OH group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the different carbon environments within the molecule.[7]

Infrared (IR) Spectroscopy

The IR spectrum of 4,4'-Difluorobenzhydrol will exhibit a characteristic broad absorption band for the O-H stretching of the alcohol group, typically in the region of 3200-3600 cm⁻¹. Other significant peaks will correspond to C-H aromatic stretching and C-F stretching.[2]

Mass Spectrometry (MS)

Mass spectrometric analysis can be used to confirm the molecular weight of the compound.[2]

Applications in Drug Development

A significant application of 4,4'-Difluorobenzhydrol is its role as a precursor in the synthesis of pharmacologically active molecules, particularly muscarinic acetylcholine receptor (mAChR) antagonists.[8][9][10] Derivatives of 4,4'-Difluorobenzhydrol have been investigated for their potential in treating various neurological disorders.[8][11]

The following diagram illustrates the workflow from the synthesis of 4,4'-Difluorobenzhydrol to its utilization in the preparation of mAChR antagonists.

G Synthesis and Application Workflow of 4,4'-Difluorobenzhydrol cluster_synthesis Synthesis of 4,4'-Difluorobenzhydrol cluster_application Application in Drug Development start 4,4'-Difluorobenzophenone product 4,4'-Difluorobenzhydrol start->product Reduction reagent Sodium Borohydride (Reducing Agent) reagent->product intermediate 4,4'-Difluorobenzhydrol derivatization Derivatization (e.g., Carbamate formation) intermediate->derivatization final_product mAChR Antagonists derivatization->final_product

Caption: Workflow for the synthesis of 4,4'-Difluorobenzhydrol and its use as a precursor.

Safety and Handling

4,4'-Difluorobenzhydrol is classified as an irritant, causing serious eye irritation.[4] It may also cause respiratory irritation.[4] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat.[6] Work should be conducted in a well-ventilated area.[4]

Table 2: Hazard and Precautionary Statements
CategoryStatement
Hazard Statements H319: Causes serious eye irritation.[4]
Precautionary Statements P264: Wash skin thoroughly after handling.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Conclusion

4,4'-Difluorobenzhydrol is a valuable synthetic intermediate with well-defined physical and chemical properties. Its synthesis is straightforward, and its reactivity allows for its incorporation into more complex molecular architectures. The primary application of 4,4'-Difluorobenzhydrol in the pharmaceutical industry, particularly as a building block for muscarinic acetylcholine receptor antagonists, highlights its importance in drug discovery and development. This guide provides essential technical information for researchers and scientists working with this versatile compound.

References

An In-depth Technical Guide to 4,4'-Difluorobenzhydrol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Central Islip, NY – December 14, 2025 – This technical guide provides a comprehensive overview of 4,4'-Difluorobenzhydrol, a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders. This document outlines its chemical properties, a detailed synthesis protocol, and its role in the modulation of muscarinic acetylcholine receptors.

Core Compound Identification

Chemical Name: 4,4'-Difluorobenzhydrol CAS Number: 365-24-2[1] Molecular Formula: C₁₃H₁₀F₂O[2] Molecular Weight: 220.21 g/mol [3]

Synonyms: Bis(4-fluorophenyl)methanol, 4,4'-Difluorodiphenylcarbinol, Bis(p-fluorophenyl)methanol[1]

Molecular Structure: The structure of 4,4'-Difluorobenzhydrol consists of a central methanol carbon atom bonded to two para-fluorophenyl groups.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 4,4'-Difluorobenzhydrol is presented below. This data is essential for its identification, purification, and application in further synthetic procedures.

Table 1: Physicochemical Properties of 4,4'-Difluorobenzhydrol

PropertyValueReference
AppearanceWhite to light yellow powder or crystals[4]
Melting Point43-45 °C (lit.)[3][5]
Boiling Point143 °C at 3 mmHg (lit.)[3][5]
Density1.2031 g/cm³ (estimate)[3]
Flash Point>113 °C (>235.4 °F)
Storage TemperatureRoom Temperature (in a cool, dry place)[4][5]

Table 2: Spectroscopic Data of 4,4'-Difluorobenzhydrol

TechniqueData HighlightsReference
¹H NMR (CDCl₃)Signals corresponding to aromatic and carbinol protons.[6]
¹³C NMR (CDCl₃)Peaks indicating the carbon skeleton, including the carbinol carbon and fluorinated aromatic carbons.[2]
IR SpectroscopyCharacteristic absorptions for O-H and C-F bonds.[1]
Mass SpectrometryMolecular ion peak consistent with the molecular weight.[1]

Synthesis of 4,4'-Difluorobenzhydrol

The most common laboratory-scale synthesis of 4,4'-Difluorobenzhydrol involves the reduction of 4,4'-difluorobenzophenone. The following protocol provides a detailed methodology for this conversion.

Experimental Protocol: Reduction of 4,4'-Difluorobenzophenone

Objective: To synthesize 4,4'-Difluorobenzhydrol by the sodium borohydride reduction of 4,4'-difluorobenzophenone.

Materials:

  • 4,4'-Difluorobenzophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Acetic acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,4'-difluorobenzophenone (1.0 mol) in methanol (2 volumes).

  • Reduction: While stirring at room temperature, add sodium borohydride (0.6 mol) portion-wise over 45 minutes.[5] The reaction is mildly exothermic.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).[5]

  • Quenching and Neutralization: Upon completion, dilute the reaction mixture with water (750 mL).[5] Adjust the pH to 4 with acetic acid to neutralize any remaining borohydride and the resulting borate esters.[5]

  • Extraction: Extract the product into dichloromethane (2 x 400 mL).[5]

  • Washing and Drying: Wash the combined organic layers with water (200 mL) and then dry over anhydrous sodium sulfate.[5]

  • Isolation: Remove the solvent by rotary evaporation under reduced pressure to yield the crude product.[5]

  • Purification: The resulting white to off-white solid can be further purified by recrystallization to yield pure 4,4'-Difluorobenzhydrol (93-97% yield).[5]

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 Dissolve 4,4'-Difluorobenzophenone in Methanol s2 Add Sodium Borohydride (portion-wise) s1->s2 s3 Stir at Room Temperature (2-3 hours) s2->s3 w1 Quench with Water s3->w1 Reaction Complete w2 Neutralize with Acetic Acid w1->w2 w3 Extract with Dichloromethane w2->w3 w4 Wash with Water w3->w4 w5 Dry with Anhydrous Sodium Sulfate w4->w5 p1 Solvent Evaporation w5->p1 p2 Recrystallization p1->p2 p3 Pure 4,4'-Difluorobenzhydrol p2->p3

Synthesis and Purification Workflow for 4,4'-Difluorobenzhydrol.

Application in Drug Development: M1 Muscarinic Receptor Antagonists

4,4'-Difluorobenzhydrol is a crucial building block for the synthesis of selective M1 muscarinic acetylcholine receptor (mAChR) antagonists.[6] These receptors are implicated in various neurological functions, and their modulation is a key strategy in the development of treatments for conditions such as Alzheimer's disease and schizophrenia.

Derivatives of 4,4'-Difluorobenzhydrol, particularly carbamates, have shown high affinity and selectivity for the M1 receptor subtype.[6] These antagonists function by competitively inhibiting the binding of the endogenous neurotransmitter, acetylcholine, to the M1 receptor.

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq protein pathway.[7] Upon activation by an agonist like acetylcholine, the receptor undergoes a conformational change, leading to the activation of the Gq protein. This initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.

An M1 antagonist, derived from 4,4'-Difluorobenzhydrol, blocks the initial binding of acetylcholine, thereby preventing the activation of this signaling cascade.

M1_Antagonist_Signaling cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (Agonist) ACh->M1R Binds Antagonist 4,4'-Difluorobenzhydrol Derivative (Antagonist) Antagonist->M1R Blocks Binding Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

References

Spectroscopic Profile of 4,4'-Difluorobenzhydrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Difluorobenzhydrol (CAS No. 365-24-2), a key intermediate in the synthesis of various pharmaceuticals. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR data for 4,4'-Difluorobenzhydrol.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for 4,4'-Difluorobenzhydrol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.22Multiplet4HAr-H (ortho to -CHF)
6.97Multiplet4HAr-H (meta to -CHF)
5.65Singlet1H-CH (OH)-
2.96Singlet1H-OH

Solvent: CDCl₃, Reference: TMS (0 ppm)[1]

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for 4,4'-Difluorobenzhydrol

Chemical Shift (δ) ppmAssignment
162.1C -F
139.6Ar C -CH
128.3Ar C H (ortho to -CHF)
115.3Ar C H (meta to -CHF)
75.5-C H(OH)-

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹⁹F NMR Data

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule. The IR spectrum of 4,4'-Difluorobenzhydrol exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: IR Spectroscopic Data for 4,4'-Difluorobenzhydrol

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3200Strong, BroadO-H stretch (alcohol)
3070 - 3030MediumC-H stretch (aromatic)
1605, 1508StrongC=C stretch (aromatic ring)
1230StrongC-F stretch (aryl fluoride)
1158StrongC-O stretch (secondary alcohol)
830StrongC-H bend (para-disubstituted aromatic)

Sample preparation: KBr pellet or Nujol mull[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 4,4'-Difluorobenzhydrol is presented below.

Table 4: Mass Spectrometry Data for 4,4'-Difluorobenzhydrol

m/zRelative Intensity (%)Assignment
22020.1[M]⁺ (Molecular ion)
2015.5[M - H - H₂O]⁺
123100[M - C₇H₄FO]⁺ (Base Peak)
9517.5[C₆H₄F]⁺

Ionization method: Electron Ionization (EI) at 70 eV[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
  • Sample Preparation: A sample of 4,4'-Difluorobenzhydrol (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a field strength of 300 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.

  • ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (2-5 seconds) and a larger number of scans are generally required compared to ¹H NMR.

  • ¹⁹F NMR Acquisition: A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is used. The spectrum is referenced to an external standard, typically CFCl₃ (0 ppm).

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS at 0 ppm for ¹H and ¹³C NMR).

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of 4,4'-Difluorobenzhydrol (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer, Thermo Fisher, Shimadzu).

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or by gas chromatography if volatile.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a mass analyzer (e.g., quadrupole, time-of-flight).

  • Ionization: The sample is bombarded with a beam of electrons with an energy of 70 eV to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition and Processing: The mass spectrum is recorded, showing the relative abundance of each ion. The data is processed to identify the molecular ion and major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4,4'-Difluorobenzhydrol.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample 4,4'-Difluorobenzhydrol Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Pellet Preparation of KBr Pellet (for IR) Sample->Pellet Vaporization Vaporization (for MS) Sample->Vaporization NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR FT-IR Spectrometer Pellet->IR MS Mass Spectrometer (EI) Vaporization->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation Pattern) MS->MS_Data Interpretation Structure Confirmation and Purity Assessment NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow of Spectroscopic Analysis.

References

Navigating the Solubility Landscape of 4,4'-Difluorobenzhydrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the Solubility Profile of 4,4'-Difluorobenzhydrol

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. 4,4'-Difluorobenzhydrol possesses a polar hydroxyl (-OH) group and two electronegative fluorine atoms, which contribute to its overall polarity. The presence of two phenyl rings, however, introduces a significant non-polar character. Therefore, its solubility will be highest in solvents that can effectively interact with both the polar and non-polar regions of the molecule.

Based on the known solubility of the parent compound, benzhydrol, which is miscible in methanol and acetone and freely soluble in methylene dichloride, we can project a similar or enhanced solubility profile for 4,4'-Difluorobenzhydrol in polar organic solvents due to the increased polarity from the fluorine atoms. Conversely, its solubility in non-polar solvents is expected to be limited.

Table 1: Predicted Qualitative Solubility of 4,4'-Difluorobenzhydrol in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solvents can form hydrogen bonds with the hydroxyl group of 4,4'-Difluorobenzhydrol, and the polar nature of the solvent can solvate the polar C-F bonds.
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneHigh to ModerateThese solvents possess a dipole moment and can engage in dipole-dipole interactions with the polar functional groups of 4,4'-Difluorobenzhydrol. Dichloromethane is expected to be a particularly good solvent.
Non-Polar Toluene, HexaneLow to InsolubleThe primarily non-polar nature of these solvents makes them poor at solvating the polar regions of the 4,4'-Difluorobenzhydrol molecule, leading to weak solute-solvent interactions.

Experimental Protocol for Solubility Determination: The Equilibrium Solubility Method

To obtain precise quantitative solubility data, the equilibrium solubility method is a widely accepted and reliable technique. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment
  • 4,4'-Difluorobenzhydrol (solute)

  • Selected organic solvents

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer).

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4,4'-Difluorobenzhydrol to a series of vials.

    • Add a known volume of the desired organic solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of 4,4'-Difluorobenzhydrol of known concentrations in the same solvent.

    • Analyze both the standard solutions and the filtered sample solution using a calibrated analytical method, such as HPLC.

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of 4,4'-Difluorobenzhydrol in the filtered sample by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 4,4'-Difluorobenzhydrol.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_result Result prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent Combine in Vial equilibration Agitate at Constant Temperature (24-72 hours) prep_solvent->equilibration settling Allow Solid to Settle equilibration->settling sampling Withdraw Supernatant settling->sampling filtration Filter through Syringe Filter sampling->filtration analysis Analyze via HPLC/UV-Vis filtration->analysis standards Prepare Standard Solutions calibration Construct Calibration Curve standards->calibration concentration Determine Concentration analysis->concentration calibration->concentration result Report Solubility (g/100mL, mg/mL, mol/L) concentration->result

The Discovery and Historical Synthesis of 4,4'-Difluorobenzhydrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 4,4'-Difluorobenzhydrol, a key intermediate in the development of pharmaceuticals. The document details the initial preparation of its precursor, 4,4'-difluorobenzophenone, and the subsequent reduction to the target molecule. Modern synthetic protocols are also presented, alongside a summary of its physical and spectroscopic properties. Furthermore, this guide explores the significant role of 4,4'-Difluorobenzhydrol derivatives as selective M1 muscarinic acetylcholine receptor antagonists, including a visualization of the relevant signaling pathway.

Introduction

4,4'-Difluorobenzhydrol, also known as bis(4-fluorophenyl)methanol, is a fluorinated organic compound with the chemical formula (FC₆H₄)₂CHOH. It serves as a crucial building block in organic synthesis, most notably in the preparation of various biologically active molecules. Its derivatives have garnered significant attention in the field of drug discovery, particularly for their potential as selective antagonists for the M1 muscarinic acetylcholine receptor (mAChR), a promising target for the treatment of various neurological disorders.[1][2] This guide traces the historical synthesis of this important compound and provides detailed experimental protocols for its preparation.

Historical Perspective: The First Synthesis of the Precursor

The journey to 4,4'-Difluorobenzhydrol begins with its oxidized precursor, 4,4'-difluorobenzophenone. The first documented synthesis of this key intermediate was reported in 1933 by R. D. Dunlop and John H. Gardner in the Journal of the American Chemical Society.[3][4][5] Their work laid the foundation for the subsequent development and utilization of this class of compounds.

The synthesis of 4,4'-difluorobenzophenone was achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involved the treatment of fluorobenzene with p-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, anhydrous aluminum chloride.[3][5]

The reaction proceeds with the formation of an acylium ion from p-fluorobenzoyl chloride and aluminum chloride, which then attacks the electron-rich fluorobenzene ring, primarily at the para position due to the directing effect of the fluorine atom.

Modern Synthesis of 4,4'-Difluorobenzhydrol

While the historical synthesis focused on the ketone precursor, modern and widely adopted methods for the preparation of 4,4'-Difluorobenzhydrol involve the reduction of 4,4'-difluorobenzophenone. A common and efficient method utilizes sodium borohydride (NaBH₄) in a protic solvent like methanol.[6]

This reduction is a straightforward and high-yielding process, making 4,4'-Difluorobenzhydrol readily accessible for further synthetic transformations.

Quantitative Data

The physical and chemical properties of 4,4'-Difluorobenzhydrol have been reported in various sources. The following table summarizes key quantitative data for easy comparison.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₀F₂O[6]
Molecular Weight 220.22 g/mol [6]
Melting Point 43-45 °C[6]
46.0 to 49.0 °C[2]
48 °C[2]
Boiling Point 143 °C at 3 mmHg[6]
154 °C at 5 mmHg[2]
Appearance White to light yellow powder to crystal[2]
CAS Number 365-24-2[2][6]

Spectroscopic data are crucial for the characterization of 4,4'-Difluorobenzhydrol. While the raw spectra are extensive, their key features are summarized below.

Spectroscopic DataDescription
¹H NMR The proton NMR spectrum typically shows characteristic signals for the aromatic protons and the single proton of the hydroxyl-bearing carbon (the benzhydrylic proton).
¹³C NMR The carbon NMR spectrum displays distinct peaks for the different carbon environments in the molecule, including the two types of aromatic carbons and the benzhydrylic carbon.
IR Spectroscopy The infrared spectrum exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Strong C-F stretching bands are also observed.
Mass Spectrometry The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Experimental Protocols

Historical Synthesis of 4,4'-Difluorobenzophenone (Dunlop and Gardner, 1933)[3]

Materials:

  • p-Fluorobenzoyl chloride (25.4 g)

  • Fluorobenzene (35 g)

  • Anhydrous aluminum chloride (30 g)

  • Petroleum ether (for recrystallization)

Procedure:

  • A mixture of p-fluorobenzoyl chloride and fluorobenzene was prepared.

  • Anhydrous aluminum chloride was added to the mixture.

  • The reaction was allowed to proceed, likely with stirring and at a controlled temperature (details not specified in the abstract).

  • The reaction mixture was worked up in the usual way for Friedel-Crafts reactions, which typically involves quenching with ice and hydrochloric acid, followed by extraction and purification.

  • The crude product was recrystallized from petroleum ether to yield colorless crystals of 4,4'-difluorobenzophenone.

Yield: 18.5 g (52%) Melting Point: 107.5-108.5 °C

Modern Synthesis of 4,4'-Difluorobenzhydrol[6]

Materials:

  • 4,4'-Difluorobenzophenone (1.0 mol)

  • Sodium borohydride (NaBH₄) (0.6 mol)

  • Methanol (2 volumes relative to the benzophenone)

  • Water

  • Acetic acid

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 4,4'-difluorobenzophenone in methanol was prepared in a suitable reaction vessel equipped with a stirrer.

  • Sodium borohydride was added portion-wise to the stirred solution at room temperature over a period of 45 minutes.

  • The reaction mixture was stirred at ambient temperature for 2-3 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction was diluted with water (750 mL).

  • The pH of the mixture was adjusted to 4 with acetic acid.

  • The product was extracted with dichloromethane (2 x 400 mL).

  • The combined organic layers were washed with water (200 mL) and dried over anhydrous sodium sulfate.

  • The solvent was evaporated under reduced pressure to yield pure 4,4'-difluorobenzhydrol as a white to off-white solid.

Yield: 93-97%

Application in Drug Development: M1 Muscarinic Acetylcholine Receptor Antagonists

Derivatives of 4,4'-Difluorobenzhydrol have emerged as potent and selective antagonists of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2] The M1 receptor is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system and is involved in cognitive functions like learning and memory.[1]

Antagonism of the M1 receptor has therapeutic potential in various neurological and psychiatric disorders. The signaling pathway of the M1 receptor involves its coupling to Gq/11 proteins. Upon activation by the endogenous ligand acetylcholine, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade of events leads to various cellular responses. 4,4'-Difluorobenzhydrol-derived antagonists block the initial binding of acetylcholine, thereby inhibiting this signaling cascade.

Conclusion

4,4'-Difluorobenzhydrol is a compound with a rich history rooted in classic organic synthesis. From the early work on its benzophenone precursor to the development of efficient modern reduction methods, its accessibility has paved the way for its use in medicinal chemistry. The development of its derivatives as selective M1 muscarinic acetylcholine receptor antagonists highlights the continued importance of this foundational molecule in the ongoing quest for novel therapeutics for neurological disorders. This guide provides a comprehensive resource for researchers and professionals in the field, summarizing the key historical and practical aspects of the synthesis and application of 4,4'-Difluorobenzhydrol.

References

An In-depth Technical Guide on the Mechanism of Action of 4,4'-Difluorobenzhydrol Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Difluorobenzhydrol serves as a key chemical scaffold in the development of pharmacologically active compounds. While the parent molecule is primarily a synthetic precursor, its carbamate derivatives have been identified as potent and selective antagonists of the M1 muscarinic acetylcholine receptor (mAChR).[1][2] Muscarinic receptors are G-protein-coupled receptors (GPCRs) that mediate a wide array of physiological functions in both the central and peripheral nervous systems, making them critical targets for therapeutic intervention in various diseases.[1][3] The M1 subtype, in particular, is implicated in cognitive processes, and its modulation is a promising strategy for the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis.[1] This guide provides a detailed overview of the mechanism of action of 4,4'-Difluorobenzhydrol carbamates, focusing on their interaction with the M1 muscarinic receptor, supported by quantitative data, experimental methodologies, and pathway visualizations.

Mechanism of Action: M1 Muscarinic Acetylcholine Receptor Antagonism

The primary mechanism of action for the biologically active derivatives of 4,4'-Difluorobenzhydrol is the selective antagonism of the M1 muscarinic acetylcholine receptor (hM1R).[1][3] These carbamate derivatives act as ligands that bind to the orthosteric site of the M1 receptor, thereby preventing the binding of the endogenous neurotransmitter, acetylcholine. This inhibition blocks the downstream signaling cascade typically initiated by M1 receptor activation.

Upon activation by acetylcholine, the M1 receptor couples to the Gq family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ concentration mediates various cellular responses. By blocking the initial binding of acetylcholine, 4,4'-Difluorobenzhydrol carbamates inhibit this entire signaling pathway.[1]

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Cell_Response Cellular Response Ca_release->Cell_Response Leads to ACh Acetylcholine ACh->M1R Activates DFB_Carbamate 4,4'-Difluorobenzhydrol Carbamate DFB_Carbamate->M1R Antagonizes

Figure 1: M1 Muscarinic Receptor Signaling Pathway and Antagonism by 4,4'-Difluorobenzhydrol Carbamates.

Quantitative Data: Binding Affinities and Selectivity

A series of twelve 4,4'-Difluorobenzhydrol carbamates were evaluated for their binding affinity to the five human muscarinic acetylcholine receptor subtypes (hM1-hM5). The data, presented in the table below, highlights the high affinity and selectivity of these compounds for the hM1 receptor. The binding affinity is expressed as the inhibition constant (Ki), with lower values indicating a higher affinity.

CompoundhM1 Ki (nM)hM2 Ki (nM)hM3 Ki (nM)hM4 Ki (nM)hM5 Ki (nM)Selectivity (hM2/hM1)Selectivity (hM3/hM1)Selectivity (hM4/hM1)Selectivity (hM5/hM1)
1 7.92354532100306413
2 1.22262152918918424
3 2.55606829100224271240
4 5.343568321248213623
5 1.831533113717518621
6 11630110682105710619
7 2.138038135518118626
8 100100022013038010214
9 2012002001103406010617
10 13800130652206210517
11 2515002501304506010518
12 15900150802806010519

Data sourced from Kilian et al. (2022).[1]

The results demonstrate that several of the synthesized carbamates, particularly compounds 2 , 5 , and 7 , exhibit high affinity for the hM1 receptor with Ki values in the low nanomolar range, along with excellent selectivity over the other subtypes, especially hM2.[1]

Experimental Protocols

The characterization of 4,4'-Difluorobenzhydrol carbamates as selective M1 antagonists involved two key experimental procedures: competitive radioligand binding assays and calcium mobilization assays.

This assay was performed to determine the binding affinity of the synthesized compounds for each of the five human muscarinic acetylcholine receptor subtypes.

  • Cell Lines: Chinese hamster ovary (CHO) cells individually expressing one of the human mAChR subtypes (hM1-hM5) were used.

  • Membrane Preparation: Cell membranes were prepared from the CHO cell lines to be used in the binding experiments.

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), a known muscarinic antagonist, was used as the radioligand.

  • Procedure:

    • Cell membranes were incubated with a fixed concentration of [³H]NMS.

    • Increasing concentrations of the test compounds (4,4'-Difluorobenzhydrol carbamates) were added to compete with the radioligand for binding to the receptors.

    • The reaction was allowed to reach equilibrium.

    • The bound and free radioligand were separated by filtration.

    • The amount of bound radioactivity was measured using a scintillation counter.

  • Data Analysis: The data were used to generate competition curves, from which the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) were determined. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis CHO_cells CHO Cells Expressing hM1-hM5 Receptors Membrane_prep Cell Membrane Preparation CHO_cells->Membrane_prep Incubation Incubation of Membranes with [³H]NMS and Test Compound Membrane_prep->Incubation Filtration Separation of Bound and Free Radioligand Incubation->Filtration Scintillation Measurement of Bound Radioactivity Filtration->Scintillation IC50_calc IC50 Determination Scintillation->IC50_calc Ki_calc Ki Calculation (Cheng-Prusoff) IC50_calc->Ki_calc

Figure 2: Experimental Workflow for Competitive Radioligand Binding Assays.

This functional assay was used to determine whether the compounds act as agonists or antagonists at the hM1 receptor.

  • Cell Line: CHO-hM1 cells were utilized for this assay.

  • Calcium Indicator: Fluo-4, a fluorescent dye that binds to calcium, was used to measure changes in intracellular calcium concentration.

  • Procedure:

    • CHO-hM1 cells were loaded with the Fluo-4 dye.

    • The cells were then treated with the test compounds (4,4'-Difluorobenzhydrol carbamates).

    • After an incubation period, the cells were stimulated with a known M1 receptor agonist (e.g., acetylcholine).

    • The change in fluorescence, corresponding to the change in intracellular calcium concentration, was measured over time.

  • Data Analysis: An antagonistic effect is observed if the pre-incubation with the test compound inhibits the calcium mobilization induced by the agonist. The results of these assays showed that all 12 tested carbamates acted as antagonists towards the hM1R in a dose-dependent manner.[1]

Conclusion

Derivatives of 4,4'-Difluorobenzhydrol, specifically its carbamates, have been demonstrated to be potent and selective antagonists of the M1 muscarinic acetylcholine receptor. Their mechanism of action involves the competitive inhibition of acetylcholine binding, leading to the blockade of the Gq-mediated signaling cascade and subsequent intracellular calcium release. The high affinity and selectivity of these compounds for the M1 receptor subtype make them promising candidates for further investigation as therapeutic agents for neurological disorders and as potential probes for positron emission tomography (PET) imaging.[1][3] The detailed experimental protocols provided herein serve as a foundation for the continued research and development of this class of compounds.

References

An In-depth Technical Guide to the Potential Reactivity and Stability of 4,4'-Difluorobenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Difluorobenzhydrol is a key intermediate in the synthesis of various biologically active molecules, including selective M1 muscarinic acetylcholine receptor (mAChR) antagonists, which are of significant interest in the development of therapeutics for neurodegenerative diseases. This guide provides a comprehensive overview of the potential reactivity and stability of 4,4'-Difluorobenzhydrol, drawing upon data from analogous compounds and established testing protocols. It details potential degradation pathways under various stress conditions, outlines experimental protocols for assessing its stability and reactivity, and explores its relevance in the context of M1 mAChR signaling.

Chemical and Physical Properties

4,4'-Difluorobenzhydrol, also known as bis(4-fluorophenyl)methanol, is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₃H₁₀F₂O[1]
Molecular Weight 220.22 g/mol [1]
CAS Number 365-24-2[1]
Melting Point 43-49 °C[2][3][4][5][6]
Boiling Point 143 °C @ 3 mmHg[6]
Appearance White to yellowish crystalline flakes or powder[7]
Solubility Soluble in methanol, acetone; freely soluble in methylene dichloride.General chemical knowledge

Table 1: Physicochemical Properties of 4,4'-Difluorobenzhydrol

Potential Reactivity

The reactivity of 4,4'-Difluorobenzhydrol is primarily dictated by the hydroxyl group and the two fluorophenyl moieties. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic rings and the stability of potential carbocation intermediates.

Oxidation

Secondary alcohols like 4,4'-Difluorobenzhydrol can be oxidized to the corresponding ketone, 4,4'-difluorobenzophenone. Common oxidizing agents for this transformation include chromium-based reagents like pyridinium chlorochromate (PCC) and potassium permanganate (KMnO₄).[3][8][9] The reaction generally proceeds via the formation of a chromate ester followed by an elimination step.[3]

Reactions with Acids

In the presence of strong acids, the hydroxyl group can be protonated, forming a good leaving group (water) and leading to the formation of a resonance-stabilized diarylmethyl carbocation. This carbocation can then be attacked by nucleophiles. For instance, reaction with concentrated hydrochloric acid can yield 4,4'-difluorodiphenylmethyl chloride.[7]

Esterification and Etherification

The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) and etherification with alkyl halides in the presence of a base.

Incompatible Materials

Based on safety data sheets for analogous compounds, 4,4'-Difluorobenzhydrol is expected to be incompatible with:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Acids: Can catalyze dehydration and other reactions.

  • Acid Chlorides and Anhydrides: Can lead to acylation reactions.

Stability Profile

Hydrolytic Stability

Hydrolysis is a key degradation pathway for many organic molecules. The stability of 4,4'-Difluorobenzhydrol is expected to be pH-dependent. While stable under neutral conditions, it may be susceptible to degradation under strongly acidic or basic conditions, potentially through catalysis of dehydration or other reactions. Quantitative data from a study on a prodrug, diacetyl nadolol, showed that its hydrolysis was significantly influenced by pH and temperature, with a much longer shelf-life at lower temperatures.[20]

Oxidative Stability

As discussed in the reactivity section, 4,4'-Difluorobenzhydrol is susceptible to oxidation. Exposure to common oxidizing agents, such as hydrogen peroxide, would likely lead to the formation of 4,4'-difluorobenzophenone.

Photostability

Many benzhydrol derivatives are known to be light-sensitive. Photostability testing is crucial to determine the potential for photodegradation. Exposure to UV and visible light could potentially lead to the formation of colored degradation products.

Thermal Stability

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are valuable techniques to assess thermal stability.[2][21][22] These analyses can determine the decomposition temperature and identify any thermally induced phase transitions. For many organic compounds, elevated temperatures can accelerate degradation reactions, leading to the formation of various byproducts.

Table 2: Summary of Potential Degradation Pathways and Products

Stress Condition Potential Degradation Pathway Likely Major Degradation Product(s)
Acidic Hydrolysis Acid-catalyzed dehydration and rearrangement Di(4-fluorophenyl)methylene derivatives, oligomers
Basic Hydrolysis Generally stable, potential for minor degradation Minimal degradation expected
Oxidation Oxidation of the secondary alcohol 4,4'-Difluorobenzophenone
Photolysis Photochemical degradation Colored impurities, radical-derived products

| Thermal | Thermal decomposition | Fragmentation products, CO, CO₂, HF |

Experimental Protocols

The following protocols are generalized procedures based on ICH guidelines and literature precedents for stability and reactivity testing of pharmaceutical intermediates.[11][18]

Synthesis of 4,4'-Difluorobenzhydrol

This procedure is adapted from the synthesis of its carbamate derivatives.[23]

  • Reduction of 4,4'-Difluorobenzophenone: To a stirred solution of 4,4'-difluorobenzophenone (1.0 equivalent) in methanol, add sodium borohydride (NaBH₄) (0.6 equivalents) portion-wise at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and adjust the pH to ~4 with acetic acid.

  • Extraction: Extract the product with dichloromethane.

  • Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield 4,4'-Difluorobenzhydrol.

Forced Degradation Studies

A stock solution of 4,4'-Difluorobenzhydrol (e.g., 1 mg/mL in a suitable solvent like acetonitrile) should be prepared for the following stress studies.[18][19]

  • Acidic Conditions: Treat the stock solution with 0.1 N HCl and reflux at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Basic Conditions: Treat the stock solution with 0.1 N NaOH and reflux at 60-80°C for a specified period.

  • Neutral Conditions: Treat the stock solution with water and reflux at 60-80°C for a specified period.

  • Analysis: At each time point, withdraw a sample, neutralize it if necessary, and analyze by a stability-indicating HPLC method.

  • Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified period, protected from light.

  • Analysis: At each time point, withdraw a sample and analyze by HPLC.

  • Expose the stock solution (in a photostable container) and the solid compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Analysis: Analyze the samples by HPLC.

  • Expose the solid compound to dry heat at a specified temperature (e.g., 60-80°C) for a defined period.

  • Analysis: Analyze the sample by HPLC. Additionally, perform TGA and DSC analysis to determine the decomposition temperature and thermal events.

Determination of Acid Dissociation Constant (pKa)

The pKa of the hydroxyl group can be determined potentiometrically or spectrophotometrically.[17][23][24][25][26]

  • Potentiometric Titration: Dissolve a known amount of 4,4'-Difluorobenzhydrol in a suitable solvent mixture (e.g., water/methanol). Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter. The pKa can be determined from the half-equivalence point of the titration curve.

experimental_workflow cluster_synthesis Synthesis cluster_stability Forced Degradation Studies cluster_analysis Analysis start 4,4'-Difluorobenzophenone reduction Reduction (NaBH4) start->reduction product 4,4'-Difluorobenzhydrol reduction->product product2 4,4'-Difluorobenzhydrol hydrolysis Hydrolysis (Acid, Base, Neutral) product2->hydrolysis oxidation Oxidation (H2O2) product2->oxidation photolysis Photolysis (ICH Q1B) product2->photolysis thermal Thermal (Dry Heat) product2->thermal hplc Stability-Indicating HPLC hydrolysis->hplc oxidation->hplc photolysis->hplc thermal->hplc tga_dsc TGA/DSC thermal->tga_dsc

Figure 1: Experimental Workflow for Synthesis and Stability Assessment.

Relevance in Drug Development: M1 Muscarinic Acetylcholine Receptor Signaling

4,4'-Difluorobenzhydrol serves as a crucial building block for the synthesis of selective M1 muscarinic acetylcholine receptor (mAChR) antagonists.[10][23] The M1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is implicated in cognitive functions like learning and memory.[14][27][28][29][30] Dysregulation of M1 receptor signaling is associated with neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.[13][27][30][31]

The M1 Receptor Signaling Pathway

Activation of the M1 receptor by its endogenous ligand, acetylcholine, initiates a signaling cascade primarily through the Gq/11 family of G-proteins.[11][28] This pathway is outlined below:

  • Receptor Activation: Acetylcholine binds to the M1 receptor, causing a conformational change.

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.

  • PLC Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ diffuses to the endoplasmic reticulum and binds to IP₃ receptors, triggering the release of intracellular calcium (Ca²⁺).

  • PKC Activation: DAG and elevated intracellular Ca²⁺ levels synergistically activate protein kinase C (PKC).

  • Downstream Effects: Activated PKC phosphorylates various downstream target proteins, leading to a cascade of cellular responses, including modulation of ion channel activity, gene expression, and synaptic plasticity.[11]

Antagonists derived from 4,4'-Difluorobenzhydrol block this signaling pathway by preventing acetylcholine from binding to the M1 receptor, thereby inhibiting the downstream cellular effects. This modulation of M1 receptor activity is a key strategy in the development of novel treatments for neurological disorders.[28][29]

M1_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum ACh Acetylcholine M1R M1 Receptor ACh->M1R Gq Gq Protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC activates IP3R IP3 Receptor IP3->IP3R binds Ca Ca²⁺ Ca->PKC activates CellularResponse Cellular Responses PKC->CellularResponse phosphorylates targets ER ER Ca²⁺ Store ER->Ca releases IP3R->ER opens channel Antagonist 4,4'-Difluorobenzhydrol -derived Antagonist Antagonist->M1R blocks

Figure 2: M1 Muscarinic Acetylcholine Receptor Signaling Pathway.

Conclusion

4,4'-Difluorobenzhydrol is a valuable synthetic intermediate with a reactivity profile characteristic of secondary diarylmethanols. Its stability is a critical consideration for its use in pharmaceutical manufacturing. While specific quantitative data is limited, this guide provides a framework for its comprehensive stability and reactivity assessment based on established regulatory guidelines and scientific literature. Understanding these properties is paramount for ensuring the quality and safety of drug candidates derived from this important building block, particularly in the promising field of M1 muscarinic receptor modulation for the treatment of neurodegenerative diseases. Further experimental studies are warranted to generate specific quantitative data on the stability and reactivity of 4,4'-Difluorobenzhydrol to support its continued use in drug discovery and development.

References

A Technical Guide to 4,4'-Difluorobenzhydrol: Commercial Availability, Purity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Difluorobenzhydrol, a key intermediate in the synthesis of various pharmacologically active compounds. This document details its commercial availability and purity, outlines a typical synthesis and purification protocol, and explores its application in targeting the M1 muscarinic acetylcholine receptor signaling pathway.

Commercial Suppliers and Purity of 4,4'-Difluorobenzhydrol

4,4'-Difluorobenzhydrol is readily available from a range of chemical suppliers. The purity of the commercially available compound is typically high, making it suitable for most research and development applications. The following table summarizes the offerings from several prominent suppliers.

SupplierProduct NumberStated PurityCAS Number
TCI AmericaD1795>98.0% (GC)365-24-2
ChemicalBookN/A99%365-24-2
OssilaN/A>98%365-24-2
Fisher ScientificD179525G98.0+%365-24-2

Synthesis and Purification of 4,4'-Difluorobenzhydrol

The most common laboratory-scale synthesis of 4,4'-Difluorobenzhydrol involves the reduction of its corresponding ketone, 4,4'-difluorobenzophenone.

Experimental Protocol: Reduction of 4,4'-Difluorobenzophenone

Materials:

  • 4,4'-Difluorobenzophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask, dissolve 4,4'-difluorobenzophenone in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution. The addition should be portion-wise to control the reaction rate and temperature.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4'-Difluorobenzhydrol.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Procedure:

  • Dissolve the crude 4,4'-Difluorobenzhydrol in a minimal amount of a suitable hot solvent (e.g., a mixture of petroleum ether and ethyl acetate).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Dissolve Dissolve 4,4'-difluorobenzophenone in Methanol Start->Dissolve Cool Cool in Ice Bath Dissolve->Cool Add_NaBH4 Add Sodium Borohydride Cool->Add_NaBH4 Stir Stir at Room Temperature Add_NaBH4->Stir Quench Quench with 1M HCl Stir->Quench Evaporate Evaporate Methanol Quench->Evaporate Extract Extract with Diethyl Ether Evaporate->Extract Dry Dry and Concentrate Extract->Dry Crude_Product Crude 4,4'-Difluorobenzhydrol Dry->Crude_Product Dissolve_Crude Dissolve Crude Product in Hot Solvent Crude_Product->Dissolve_Crude Cool_Slowly Cool to Room Temperature Dissolve_Crude->Cool_Slowly Cool_Ice_Bath Cool in Ice Bath Cool_Slowly->Cool_Ice_Bath Filter Vacuum Filtration Cool_Ice_Bath->Filter Wash Wash with Cold Solvent Filter->Wash Dry_Crystals Dry Purified Crystals Wash->Dry_Crystals Pure_Product Pure 4,4'-Difluorobenzhydrol Dry_Crystals->Pure_Product M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M1R M1 mAChR Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to ACh Acetylcholine (ACh) ACh->M1R Activates Antagonist 4,4'-Difluorobenzhydrol Derivative (Antagonist) Antagonist->M1R Inhibits

Methodological & Application

Application Notes and Protocols: 4,4'-Difluorobenzhydrol as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4,4'-Difluorobenzhydrol, a key precursor in the development of various pharmaceutical agents. This document details its application in the synthesis of selective M1 muscarinic acetylcholine receptor (mAChR) antagonists and the calcium channel blocker, Flunarizine. Included are detailed experimental protocols, quantitative data summaries, and visualizations of synthetic workflows and relevant signaling pathways.

Introduction to 4,4'-Difluorobenzhydrol in Medicinal Chemistry

4,4'-Difluorobenzhydrol is a versatile diarylmethanol derivative that serves as a crucial building block in the synthesis of a range of biologically active molecules. The presence of two fluorine atoms on the phenyl rings significantly influences the lipophilicity, metabolic stability, and binding affinity of the final compounds, making it an attractive scaffold for drug discovery. Its primary applications lie in the synthesis of central nervous system (CNS) active agents, including antipsychotics and treatments for neurological disorders.

Application 1: Synthesis of Selective M1 Muscarinic Acetylcholine Receptor Antagonists

Selective M1 muscarinic acetylcholine receptor antagonists are promising therapeutic agents for the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia. 4,4'-Difluorobenzhydrol can be readily incorporated into carbamate derivatives that exhibit high affinity and selectivity for the M1 receptor.[1][2]

Experimental Protocol: General Procedure for the Synthesis of 4,4'-Difluorobenzhydrol Carbamates[1]

This protocol outlines a two-step synthesis of 4,4'-difluorobenzhydrol carbamates from a primary or secondary amine.

Step 1: Formation of the Carbamoylimidazole Intermediate

  • To a stirred solution of the desired primary or secondary amine (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M), add N,N'-Carbonyldiimidazole (CDI) (1.0 equivalent) in a single portion at ambient temperature.

  • Stir the resulting reaction mixture at the same temperature for 12 hours.

Step 2: Reaction with 4,4'-Difluorobenzhydrol

  • In a separate, ice-cooled flask, add sodium hydride (NaH) (60% dispersion in mineral oil, 2.0 equivalents) to a stirred solution of 4,4'-Difluorobenzhydrol (2.0 equivalents) in anhydrous DMF (0.5 M).

  • Stir the mixture for 30 minutes at ambient temperature to form the sodium alkoxide.

  • Add the prepared alkoxide solution to the carbamoylimidazole intermediate solution at ambient temperature.

  • Stir the resulting mixture for 24 hours.

  • Remove the volatiles under reduced pressure.

  • Dissolve the residue in dichloromethane (CH₂Cl₂) and wash with water (2 x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (0–10% MeOH in CH₂Cl₂) to yield the desired carbamate.

Quantitative Data for Synthesized M1 Antagonists[1]
CompoundAmine PrecursorYield (%)Melting Point (°C)
1 1-Methylpiperazine34106–108
2 1-Methyl-1,4-diazepane3864–66
6 1-Methylpiperidin-4-amine22159–161
7 1-Methylpiperidin-3-amine34118–119
Signaling Pathway of M1 Muscarinic Acetylcholine Receptors

M1 receptors are G-protein coupled receptors (GPCRs) that primarily couple through Gq/11 proteins.[3] Upon activation by acetylcholine, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.[3]

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1R M1 Receptor ACh->M1R Gq Gq Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Cellular Response Ca_release->Response PKC_activation->Response

M1 Muscarinic Receptor Signaling Pathway

Application 2: Synthesis of Flunarizine

Flunarizine is a selective calcium channel antagonist used for the prophylaxis of migraine, and in the management of vertigo and other neurological disorders.[4][5][6] The synthesis of Flunarizine can be achieved via the N-alkylation of N-cinnamylpiperazine with a 4,4'-difluorobenzhydryl halide, which is derived from 4,4'-Difluorobenzhydrol.

Experimental Protocol: Synthesis of Flunarizine from 4,4'-Difluorobenzhydrol

This protocol describes a two-step synthesis of Flunarizine starting from 4,4'-Difluorobenzhydrol.

Step 1: Synthesis of 4,4'-Difluorobenzhydryl Chloride [7]

  • To 4,4'-Difluorobenzhydrol (1.0 equivalent), add thionyl chloride (3.0 equivalents) under an inert atmosphere (e.g., argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Carefully add water to the reaction mixture, followed by extraction with a suitable organic solvent (e.g., benzene or toluene).

  • Wash the organic layer successively with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4,4'-difluorobenzhydryl chloride.

  • The crude product can be used in the next step without further purification, or purified by column chromatography on silica gel.

Step 2: N-alkylation of N-cinnamylpiperazine to yield Flunarizine [7]

  • Dissolve N-cinnamylpiperazine (1.0 equivalent) and 4,4'-difluorobenzhydryl chloride (1.0 equivalent) in a suitable solvent (e.g., acetonitrile) in the presence of a base (e.g., potassium carbonate, 2.0 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Flunarizine.

Quantitative Data for Flunarizine Synthesis
StepProductYield (%)
1 4,4'-Difluorobenzhydryl chloride~95-97 (crude)
2 Flunarizine (from [18F] study)13 (radiochemical yield)[8]

Note: The yield for the non-radioactive synthesis of Flunarizine may vary.

Mechanism of Action of Flunarizine

Flunarizine acts as a selective calcium entry blocker, primarily inhibiting voltage-dependent T-type and L-type calcium channels in neurons and smooth muscle cells.[4] This blockade reduces the intracellular calcium concentration, leading to decreased neuronal excitability and vasodilation. Its therapeutic effects in migraine are attributed to the stabilization of neuronal activity and prevention of excessive neurotransmitter release.[4] Additionally, Flunarizine exhibits antihistaminic (H1 receptor blockade) and weak dopamine D2 receptor antagonistic properties.[4][5]

Flunarizine_Workflow cluster_synthesis Synthesis of Flunarizine cluster_mechanism Mechanism of Action precursor 4,4'-Difluorobenzhydrol intermediate 4,4'-Difluorobenzhydryl Chloride precursor->intermediate + SOCl₂ product Flunarizine intermediate->product + Base reagent N-cinnamylpiperazine reagent->product ca_channel Voltage-gated Ca²⁺ Channels product->ca_channel blocks ca_influx Ca²⁺ Influx ca_channel->ca_influx neuronal_excitability ↓ Neuronal Excitability ca_influx->neuronal_excitability vasodilation Vasodilation ca_influx->vasodilation

Synthetic Workflow and Mechanism of Flunarizine

References

Application Note: High-Yield Synthesis of 4,4'-Difluorobenzhydrol via Ketone Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed experimental protocols for the reduction of 4,4'-difluorobenzophenone to 4,4'-difluorobenzhydrol, a key intermediate in the synthesis of various pharmaceutical compounds. Three common reduction methods are presented: sodium borohydride reduction, lithium aluminum hydride reduction, and catalytic hydrogenation. A comparative analysis of these methods is provided to aid researchers in selecting the most suitable protocol based on their specific laboratory capabilities, safety considerations, and desired outcomes.

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. 4,4'-Difluorobenzhydrol is a valuable building block in the development of novel therapeutics due to the presence of the fluorine atoms, which can enhance metabolic stability and binding affinity. The selection of an appropriate reduction method for the synthesis of this intermediate from 4,4'-difluorobenzophenone is crucial for achieving high yields and purity. This document outlines three reliable protocols for this conversion, offering a comparative overview to guide methodology selection.

Comparative Data of Reduction Protocols

Reduction MethodReagent/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Safety Considerations
Protocol 1 Sodium Borohydride (NaBH₄)MethanolRoom Temperature2 - 393 - 97Handle NaBH₄ with care; reaction produces flammable hydrogen gas.
Protocol 2 Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF0 to Room Temperature1 - 2Typically >90Highly reactive with water and protic solvents. Reacts violently. Must be handled under anhydrous conditions by trained personnel.
Protocol 3 Catalytic HydrogenationPd/C or Raney® NiRoom Temperature2 - 24Typically >90Flammable hydrogen gas under pressure. Requires specialized hydrogenation apparatus. Catalyst can be pyrophoric.

Experimental Protocols

Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

This protocol is adapted from a general method for the reduction of 4,4'-difluorobenzophenone.[1]

Materials:

  • 4,4'-Difluorobenzophenone

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Water

  • Acetic Acid

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1.0 mole of 4,4'-difluorobenzophenone in methanol (2 volumes).

  • While stirring at room temperature, add 0.6 moles of sodium borohydride (NaBH₄) portion-wise over 45 minutes.

  • Continue stirring the reaction mixture at ambient temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 750 mL of water.

  • Adjust the pH of the solution to 4 with acetic acid.

  • Extract the product with dichloromethane (2 x 400 mL).

  • Wash the combined organic layers with 200 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain pure 4,4'-difluorobenzhydrol as a white to off-white solid.[1]

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This is a general procedure for the reduction of ketones and should be performed with extreme caution by experienced personnel.

Materials:

  • 4,4'-Difluorobenzophenone

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • 15% Sodium Hydroxide solution

  • Anhydrous Magnesium Sulfate

  • Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

  • Stirring apparatus

  • Ice bath

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add a suspension of 1.2 equivalents of LiAlH₄ in anhydrous THF to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 1.0 equivalent of 4,4'-difluorobenzophenone in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by a careful addition of water.

  • Perform a Fieser workup: for every 'x' grams of LiAlH₄ used, slowly add 'x' mL of water, followed by 'x' mL of 15% NaOH solution, and then 3'x' mL of water.

  • Stir the resulting granular precipitate for 30 minutes.

  • Dry the mixture with anhydrous magnesium sulfate and filter off the solids.

  • Wash the solids with fresh THF.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the product.

Protocol 3: Catalytic Hydrogenation

This is a general procedure for the hydrogenation of ketones and requires specialized equipment.

Materials:

  • 4,4'-Difluorobenzophenone

  • 10% Palladium on Carbon (Pd/C) or Raney® Nickel (slurry in water)

  • Ethanol or Ethyl Acetate

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Celite®

Procedure:

  • In the reaction vessel of a hydrogenation apparatus, dissolve 1.0 equivalent of 4,4'-difluorobenzophenone in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add the catalyst (5-10 mol% of 10% Pd/C or a Raney® Nickel slurry).

  • Seal the apparatus and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature for 2-24 hours, monitoring the uptake of hydrogen.

  • Upon completion, carefully vent the hydrogen and purge the apparatus with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the product.

Workflow and Logic Diagrams

experimental_workflow General Workflow for the Reduction of 4,4'-Difluorobenzophenone cluster_setup Reaction Setup cluster_reaction Reduction Reaction cluster_workup Work-up cluster_isolation Product Isolation setup Dissolve 4,4'-Difluorobenzophenone in appropriate solvent addition Add reducing agent to ketone solution (or vice versa) under controlled temperature setup->addition reagent Prepare reducing agent/catalyst reagent->addition stirring Stir at specified temperature and monitor by TLC addition->stirring quench Quench excess reducing agent stirring->quench extraction Aqueous workup and extraction with organic solvent quench->extraction drying Dry organic layer extraction->drying evaporation Solvent removal under reduced pressure drying->evaporation product Pure 4,4'-Difluorobenzhydrol evaporation->product signaling_pathway Chemical Transformation Pathway start 4,4'-Difluorobenzophenone (Ketone) intermediate Alkoxide Intermediate start->intermediate Hydride Attack product 4,4'-Difluorobenzhydrol (Secondary Alcohol) intermediate->product Protonation reagent Reducing Agent (e.g., NaBH4, LiAlH4, H2/Pd-C) reagent->intermediate workup Protic Workup (e.g., H2O, H3O+) workup->product

References

The Pivotal Role of 4,4'-Difluorobenzhydrol in the Advancement of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 4,4'-Difluorobenzhydrol, a versatile chemical intermediate, is proving to be a cornerstone in the development of novel therapeutics, particularly in the realm of neurological disorders. Its unique structural and electronic properties have made it a valuable building block for medicinal chemists, leading to the synthesis of potent and selective drug candidates. This application note delves into the significant applications of 4,4'-Difluorobenzhydrol, with a special focus on its use in the creation of selective M1 muscarinic acetylcholine receptor (mAChR) antagonists, and provides detailed protocols for researchers in the field.

The difluorinated benzhydryl moiety is a key pharmacophore that imparts favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. Its inclusion in drug design can enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity. These attributes have been effectively leveraged in the development of antipsychotic drugs and agents targeting neurodegenerative diseases.

Application in Selective M1 Muscarinic Acetylcholine Receptor (mAChR) Antagonists

A prominent application of 4,4'-Difluorobenzhydrol is in the synthesis of selective antagonists for the M1 muscarinic acetylcholine receptor.[1][2] The M1 receptor is a crucial target for cognitive disorders such as Alzheimer's disease and schizophrenia. Selective M1 antagonists can potentially offer therapeutic benefits without the side effects associated with non-selective muscarinic ligands.

Researchers have successfully synthesized a series of 4,4'-Difluorobenzhydrol carbamates that exhibit high affinity and selectivity for the M1 receptor.[1] These compounds serve as promising leads for the development of new treatments for cognitive impairments.

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Upon activation by acetylcholine, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response Acetylcholine Acetylcholine Acetylcholine->M1R Activates Antagonist 4,4'-Difluorobenzhydrol Carbamate Antagonist Antagonist->M1R Blocks

M1 Muscarinic Receptor Signaling Pathway

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of a series of 4,4'-Difluorobenzhydrol carbamate derivatives for the human M1-M5 muscarinic acetylcholine receptors.[1]

CompoundhM1 Ki (nM)hM2 Ki (nM)hM3 Ki (nM)hM4 Ki (nM)hM5 Ki (nM)
1 1.8 ± 0.325 ± 511 ± 224 ± 410 ± 1
2 1.2 ± 0.216 ± 34.8 ± 0.8227 ± 4011 ± 2
3 3.5 ± 0.645 ± 815 ± 3110 ± 2025 ± 4
4 7.8 ± 1.2120 ± 2035 ± 6250 ± 4060 ± 10
5 2.1 ± 0.433 ± 69.5 ± 1.585 ± 1518 ± 3
6 4.2 ± 0.765 ± 1122 ± 4150 ± 2540 ± 7
7 1.5 ± 0.328 ± 58.1 ± 1.395 ± 1615 ± 3
8 6.5 ± 1.195 ± 1630 ± 5210 ± 3550 ± 9
9 3.8 ± 0.655 ± 918 ± 3130 ± 2235 ± 6
10 8.9 ± 1.5150 ± 2545 ± 8300 ± 5070 ± 12
11 2.5 ± 0.440 ± 712 ± 2100 ± 1822 ± 4
12 5.1 ± 0.980 ± 1428 ± 5180 ± 3045 ± 8

Experimental Protocols

Synthesis of 4,4'-Difluorobenzhydrol Carbamate Derivatives

This protocol describes the general procedure for the synthesis of 4,4'-Difluorobenzhydrol carbamate derivatives.[1]

Materials:

  • 4,4'-Difluorobenzhydrol

  • Appropriate diamine

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of Diamine: a. Dissolve the diamine (1.0 eq) in anhydrous DMF. b. Add CDI (1.05 eq) in one portion at room temperature. c. Stir the reaction mixture for 2-4 hours at room temperature.

  • Formation of the Alkoxide: a. In a separate flask, suspend sodium hydride (1.2 eq) in anhydrous THF. b. Add a solution of 4,4'-Difluorobenzhydrol (1.1 eq) in anhydrous THF dropwise at 0 °C. c. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Carbamate Formation: a. Add the activated diamine solution from step 1 to the alkoxide solution from step 2 at room temperature. b. Stir the reaction mixture overnight at room temperature.

  • Work-up and Purification: a. Quench the reaction by the slow addition of water. b. Extract the aqueous layer with DCM (3 x 50 mL). c. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Experimental Workflow: Synthesis to Biological Evaluation

The following diagram illustrates the typical workflow for the synthesis and biological evaluation of 4,4'-Difluorobenzhydrol derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of 4,4'-Difluorobenzhydrol Derivatives Purification Purification by Column Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Radioligand Binding Assay (hM1-hM5) Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) Characterization->Functional_Assay Selectivity Determine Selectivity Profile Binding_Assay->Selectivity Functional_Assay->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Workflow for Synthesis and Evaluation
Radioligand Binding Assay Protocol

This protocol outlines a competitive radioligand binding assay to determine the affinity of the synthesized compounds for muscarinic receptors.[1]

Materials:

  • Cell membranes expressing human M1-M5 receptors

  • [³H]-N-methylscopolamine ([³H]-NMS) (radioligand)

  • Synthesized test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add cell membranes, [³H]-NMS (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known antagonist (e.g., atropine, for non-specific binding), or the test compound.

  • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 values for each compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

4,4'-Difluorobenzhydrol continues to be a valuable scaffold in medicinal chemistry. Its application in the development of selective M1 muscarinic acetylcholine receptor antagonists highlights its potential for creating novel drugs for challenging neurological and psychiatric disorders. The detailed protocols provided herein are intended to facilitate further research and development in this promising area.

References

Application Notes and Protocols: Synthesis and Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and pharmacological evaluation of a series of 4,4'-Difluorobenzhydrol carbamates as selective antagonists for the M1 muscarinic acetylcholine receptor (mAChR). The M1 receptor is a key target in the central nervous system for the therapeutic intervention of various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2] The following protocols are based on published research and are intended to guide researchers in the development of novel M1-selective ligands.[3][4][5]

Introduction

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[6][7] The M1 subtype is highly expressed in the brain and plays a crucial role in cognitive functions such as learning and memory.[1][8] Therefore, selective antagonists of the M1 receptor are of significant interest for drug development. This document outlines the synthesis of a library of 4,4'-Difluorobenzhydrol carbamates and the subsequent assessment of their binding affinity and functional activity at human mAChR subtypes.

Synthesis of 4,4'-Difluorobenzhydrol Carbamates

The synthesis of 4,4'-Difluorobenzhydrol carbamates can be achieved through a straightforward two-step process. The first step involves the preparation of the key intermediate, bis(4-fluorophenyl)methyl chloroformate, from 4,4'-Difluorobenzhydrol. The second step is the reaction of this chloroformate with a variety of amines to generate the desired carbamate derivatives. A general synthetic scheme is presented below.

Synthesis_Pathway cluster_step1 Step 1: Formation of Chloroformate cluster_step2 Step 2: Carbamate Formation 4_4_Difluorobenzhydrol 4,4'-Difluorobenzhydrol Chloroformate Bis(4-fluorophenyl)methyl chloroformate 4_4_Difluorobenzhydrol->Chloroformate Triphosgene, Pyridine, Toluene, 0 °C to rt Carbamate 4,4'-Difluorobenzhydrol Carbamate Chloroformate->Carbamate Pyridine, CH2Cl2, 0 °C to rt Amine Amine (R-NH2) Amine->Carbamate Experimental_Workflow Start Synthesized Carbamates Binding_Assay Radioligand Binding Assay (hM1-hM5) Start->Binding_Assay Functional_Assay Calcium Mobilization Assay (hM1) Start->Functional_Assay Data_Analysis Data Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Results Determine Ki values, Selectivity, and IC50 Data_Analysis->Results M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Agonist Acetylcholine (Agonist) Agonist->M1R Activates Antagonist 4,4'-Difluorobenzhydrol Carbamate (Antagonist) Antagonist->M1R Blocks

References

Application Notes and Protocols for the Synthesis of Poly(ether ether ketone) (PEEK) Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The standard and industrially prevalent synthesis of Poly(ether ether ketone) (PEEK) utilizes 4,4'-difluorobenzophenone as a key monomer, not 4,4-Difluorobenzhydrol. The ketone group in 4,4'-difluorobenzophenone is crucial for activating the fluorine atoms towards nucleophilic aromatic substitution, which is the fundamental reaction in PEEK polymerization. This compound, which contains a hydroxyl group instead of a carbonyl group, is not a direct precursor in the conventional synthesis of PEEK. These application notes and protocols are based on the well-established synthesis route using 4,4'-difluorobenzophenone and hydroquinone.

Introduction

Poly(ether ether ketone) (PEEK) is a high-performance, semi-crystalline thermoplastic belonging to the polyaryletherketone (PAEK) family.[1][2] Its remarkable thermal stability, mechanical strength, chemical resistance, and biocompatibility make it a material of choice in demanding applications across aerospace, automotive, medical, and electronics industries.[3]

The synthesis of PEEK is primarily achieved through a step-growth polymerization, specifically a nucleophilic aromatic substitution reaction.[1][4] The most common method involves the reaction of 4,4'-difluorobenzophenone with the disodium salt of hydroquinone.[1][4] The reaction is typically conducted in a high-boiling polar aprotic solvent, such as diphenyl sulfone, at elevated temperatures.[1][5]

Synthesis of PEEK Polymers

Reaction Mechanism

The synthesis of PEEK polymers proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[6] The key steps are:

  • Deprotonation of Hydroquinone: In the presence of a weak base, typically anhydrous potassium or sodium carbonate, hydroquinone is deprotonated to form the more nucleophilic bisphenolate salt in situ.[1][4]

  • Nucleophilic Attack: The bisphenolate then acts as a nucleophile, attacking the electron-deficient carbon atoms attached to the fluorine atoms on the 4,4'-difluorobenzophenone monomer. The electron-withdrawing ketone group in 4,4'-difluorobenzophenone activates the fluorine atoms, making them good leaving groups.

  • Polymer Chain Growth: This process of forming ether linkages repeats, leading to the growth of the PEEK polymer chain. The reaction is driven to completion by the removal of the resulting alkali metal fluoride salt.

Visualization of the Synthesis Pathway

G cluster_reactants Reactants cluster_reaction Polymerization in Diphenyl Sulfone (~300°C) cluster_products Products DFBP 4,4'-Difluorobenzophenone Polymerization Nucleophilic Aromatic Substitution (SNAr) DFBP->Polymerization HQ Hydroquinone Bisphenolate Hydroquinone Bisphenolate HQ->Bisphenolate + Base Base K₂CO₃ / Na₂CO₃ Base->Bisphenolate CO2 CO₂ Base->CO2 Bisphenolate->Polymerization PEEK PEEK Polymer Polymerization->PEEK Salt Alkali Metal Fluoride (e.g., KF) Polymerization->Salt

Caption: General reaction scheme for the synthesis of PEEK.

Experimental Protocols

Materials and Equipment
  • Monomers: 4,4'-difluorobenzophenone (DFBP), Hydroquinone (HQ)

  • Base: Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

  • Solvent: Diphenyl sulfone

  • Inert Gas: High-purity nitrogen or argon

  • Reaction Vessel: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Heating and Temperature Control: Heating mantle with a temperature controller.

  • Purification: Acetone, deionized water, isopropanol.

  • Drying: Vacuum oven.

General Synthesis Protocol

This protocol is a representative example for the synthesis of PEEK. The molar ratios of the monomers can be adjusted to control the molecular weight of the resulting polymer.

  • Reactor Setup: A thoroughly dried three-necked flask is charged with diphenyl sulfone, 4,4'-difluorobenzophenone, hydroquinone, and anhydrous potassium carbonate.

  • Inert Atmosphere: The reactor is purged with high-purity nitrogen for at least 30 minutes to remove any oxygen and moisture. A continuous gentle flow of nitrogen is maintained throughout the reaction.

  • Heating Profile: The reaction mixture is stirred continuously and heated according to the following temperature profile:

    • Heat to 160°C and hold for 2 hours.

    • Increase the temperature to 250°C and hold for 2 hours.

    • Further increase the temperature to 320°C and hold for 1-5 hours.[7][8] The viscosity of the mixture will increase significantly as the polymerization proceeds.

  • Cooling and Isolation: After the designated reaction time, the heating is stopped, and the mixture is allowed to cool to room temperature. The resulting solid mass is then carefully broken up and ground into a fine powder.

  • Purification: The powdered product is washed sequentially with hot acetone (three times), hot deionized water (three times), and finally with isopropanol (two times) to remove the diphenyl sulfone solvent and inorganic salts.[7]

  • Drying: The purified PEEK polymer is dried in a vacuum oven at 150°C for 12 hours to remove any residual solvent and water.[7]

Experimental Workflow Visualization

G cluster_setup 1. Reaction Setup cluster_reaction 2. Polymerization cluster_workup 3. Isolation & Purification cluster_final 4. Final Product A Charge Reactor: - 4,4'-difluorobenzophenone - Hydroquinone - K₂CO₃ - Diphenyl Sulfone B Purge with N₂ A->B C Heat and Stir: 160°C (2h) -> 250°C (2h) -> 320°C (1-5h) B->C D Cool to RT C->D E Grind Solid D->E F Wash: - Hot Acetone (3x) - Hot DI Water (3x) - Isopropanol (2x) E->F G Dry in Vacuum Oven (150°C, 12h) F->G H PEEK Polymer Powder G->H

Caption: A typical experimental workflow for PEEK synthesis.

Data Presentation

Reaction Parameters and Polymer Properties

The properties of the synthesized PEEK polymer, such as molecular weight and thermal characteristics, are highly dependent on the reaction conditions. The table below summarizes typical parameters.

ParameterValue / RangeReference
Monomer Ratio (DFBP:HQ) 1:1 to 1.04:1[7]
Base K₂CO₃ or Na₂CO₃[1][4]
Solvent Diphenyl sulfone[1][5]
Reaction Temperature 300 - 320 °C[1][5][7]
Reaction Time at Max Temp 1 - 5 hours[7]
Glass Transition Temp. (Tg) ~143 °C[3]
Melting Temperature (Tm) ~343 °C[3]
Weight Average MW (Mw) 7,500 - 83,000 Da[9]
Polydispersity Index (PDI) 2.5 - 2.9[9]

Note: The molecular weight can be controlled by varying the monomer ratio. An excess of 4,4'-difluorobenzophenone will lead to lower molecular weights.[7]

Applications in Research and Development

The synthesis of PEEK and its derivatives is a vibrant area of research. For professionals in drug development and material science, custom-synthesized PEEK can be used for:

  • Medical Implants: PEEK's biocompatibility and mechanical properties similar to bone make it an excellent candidate for spinal cages, orthopedic implants, and dental fixtures.[8]

  • Controlled Drug Delivery: The polymer backbone can be functionalized to incorporate drug molecules for controlled release applications.

  • Biomaterial Scaffolds: PEEK can be processed into porous scaffolds for tissue engineering.

  • Analytical Devices: Its chemical inertness is advantageous for constructing components of chromatography and other analytical systems.

By carefully controlling the synthesis parameters, researchers can tailor the properties of PEEK to meet the specific demands of their applications.

References

Application Notes and Protocols for the Scale-up Synthesis of 4,4'-Difluorobenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 4,4'-Difluorobenzhydrol, a key intermediate in the manufacturing of various pharmaceutical compounds.[1] The featured method is a robust and high-yielding reduction of 4,4'-difluorobenzophenone using sodium borohydride. This procedure is designed to be scalable to kilogram quantities, making it suitable for industrial applications and drug development pipelines. All quantitative data is summarized for clarity, and detailed experimental procedures are provided.

Introduction

4,4'-Difluorobenzhydrol, also known as bis(4-fluorophenyl)methanol, is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its synthesis on a large scale requires a reliable, cost-effective, and safe process. The protocol outlined below describes the reduction of 4,4'-difluorobenzophenone to the desired alcohol. This method is advantageous due to its high yield, operational simplicity, and the ready availability of the starting materials.

Chemical Reaction Scheme

The synthesis proceeds via the reduction of a ketone to a secondary alcohol.

Reaction_Scheme reactant 4,4'-Difluorobenzophenone product 4,4'-Difluorobenzhydrol reactant->product Reduction reagent NaBH4 Methanol Synthesis_Workflow A Charge Reactor with 4,4'-Difluorobenzophenone and Methanol B Portion-wise Addition of Sodium Borohydride A->B C Reaction Monitoring by TLC B->C D Aqueous Quench and pH Adjustment C->D E Extraction with Dichloromethane D->E F Washing and Drying of Organic Layer E->F G Solvent Removal under Reduced Pressure F->G H Vacuum Oven Drying G->H I Final Product: 4,4'-Difluorobenzhydrol H->I

References

Application Notes and Protocols: 4,4'-Difluorobenzhydrol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4,4'-Difluorobenzhydrol as a key building block in the synthesis of various biologically active molecules. The unique structural and electronic properties imparted by the two fluorine atoms make this compound a valuable precursor in medicinal chemistry and organic synthesis.

Synthesis of Selective Muscarinic M1 Receptor Antagonists

4,4'-Difluorobenzhydrol is a crucial component in the synthesis of selective antagonists for the M1 muscarinic acetylcholine receptor (mAChR), a significant target in the development of therapies for neurological disorders such as Alzheimer's disease and schizophrenia.[1] The difluorobenzhydryl moiety is incorporated to modulate the pharmacological profile of the resulting compounds.

Application:

The carbamate derivatives of 4,4'-Difluorobenzhydrol have been shown to exhibit high binding affinity and selectivity for the M1 mAChR.[1] These compounds are promising candidates for the development of novel therapeutics and for use as radioligands in positron emission tomography (PET) imaging to study M1 receptor distribution and occupancy in the brain.

Experimental Protocol: General Procedure for the Synthesis of 4,4'-Difluorobenzhydrol Carbamates[1]

This protocol details the alkoxycarbonylation of primary or secondary amines with 4,4'-Difluorobenzhydrol.

Workflow Diagram:

G cluster_step1 Step 1: Activation of Amine cluster_step2 Step 2: Alkoxide Formation cluster_step3 Step 3: Coupling and Purification Amine Primary/Secondary Amine CDI N,N'-Carbonyldiimidazole (CDI) in DMF Amine->CDI Intermediate1 Carbamoylimidazole Intermediate CDI->Intermediate1 Coupling Coupling Reaction Intermediate1->Coupling DFB 4,4'-Difluorobenzhydrol NaH Sodium Hydride (NaH) in DMF DFB->NaH Alkoxide Sodium 4,4'-Difluorobenzhydrolate NaH->Alkoxide Alkoxide->Coupling Workup Aqueous Workup Coupling->Workup Purification Flash Column Chromatography Workup->Purification Product Final Carbamate Product Purification->Product

Caption: General workflow for the synthesis of 4,4'-Difluorobenzhydrol carbamates.

Materials:

  • Primary or secondary amine (1.0 equiv)

  • N,N'-Carbonyldiimidazole (CDI) (1.0 equiv)

  • 4,4'-Difluorobenzhydrol (2.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash column chromatography

  • Appropriate eluents for chromatography (e.g., 0-10% MeOH in CH₂Cl₂)

Procedure:

  • Activation of the Amine:

    • To a stirred solution of the primary or secondary amine (1.0 equiv) in anhydrous DMF (0.2 M), add CDI (1.0 equiv) in one portion at ambient temperature.

    • Stir the reaction mixture at ambient temperature for 12 hours to form the carbamoylimidazole intermediate.

  • Formation of the Alkoxide:

    • In a separate flask, add NaH (2.0 equiv) to a stirred solution of 4,4'-Difluorobenzhydrol (2.0 equiv) in anhydrous DMF (0.5 M) at 0 °C (ice bath).

    • Stir the mixture for 30 minutes at ambient temperature to form the sodium alkoxide.

  • Coupling Reaction:

    • Add the freshly prepared alkoxide solution to the carbamoylimidazole intermediate solution at ambient temperature.

    • Stir the resulting mixture for 24 hours.

  • Work-up and Purification:

    • Remove the DMF under reduced pressure.

    • Dissolve the residue in CH₂Cl₂ and wash with water (2 x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the desired 4,4'-Difluorobenzhydrol carbamate.

Quantitative Data:

The following table summarizes the yields and analytical data for a selection of synthesized 4,4'-Difluorobenzhydrol carbamates.[1]

CompoundAmine Starting MaterialYield (%)Melting Point (°C)HRMS (ESI) [M+H]⁺ calcd.HRMS (ESI) [M+H]⁺ found
1 1-Methylpiperazine34106-108359.1566359.1583
2 1-Methyl-1,4-diazepane3864-66373.1722373.1742
3 2-Methyl-2,5-diazabicyclo[2.2.1]heptane10-373.1722373.1722
4 (1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane25112-115387.1879-
6 1-Methylpiperidin-4-amine22159-161373.1722373.1742

Note: HRMS data for compound 4 was not provided in the source.

Signaling Pathway:

The synthesized carbamates act as antagonists at the M1 muscarinic acetylcholine receptor. The canonical signaling pathway for the M1 receptor is depicted below.

G cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_downstream Downstream Signaling ACh Acetylcholine (Agonist) M1R M1 Muscarinic Receptor ACh->M1R binds & activates Gq11 Gq/11 Protein M1R->Gq11 activates Antagonist 4,4'-Difluorobenzhydrol Carbamate (Antagonist) Antagonist->M1R binds & blocks PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC CellularResponse Cellular Response (e.g., Neuronal Excitation) PKC->CellularResponse

Caption: M1 muscarinic receptor signaling pathway and the antagonistic action of 4,4'-Difluorobenzhydrol carbamates.

Synthesis of Antipsychotic Drugs

4,4'-Difluorobenzhydrol is a key precursor for the synthesis of several diphenylbutylpiperidine antipsychotic drugs, including fluspirilene and penfluridol.[2] These drugs primarily act as antagonists at dopamine D2 receptors and are used in the management of schizophrenia and other psychotic disorders.

Application:
General Synthetic Strategy for Fluspirilene:

The synthesis of fluspirilene involves the preparation of 1-(bis(4-fluorophenyl)methyl)piperazine, which is then alkylated with a suitable three-carbon synthon followed by cyclization to form the spiro-piperidine moiety.

Workflow Diagram:

G DFB 4,4'-Difluorobenzhydrol Intermediate1 4,4'-Difluorobenzhydryl Chloride DFB->Intermediate1 Chlorination Intermediate2 1-(bis(4-fluorophenyl)methyl)piperazine Intermediate1->Intermediate2 Alkylation Piperazine Piperazine Piperazine->Intermediate2 Intermediate3 Alkylated Piperazine Intermediate2->Intermediate3 Alkylation AlkylatingAgent 1-Bromo-3-chloropropane AlkylatingAgent->Intermediate3 Cyclization Intramolecular Cyclization Intermediate3->Cyclization Fluspirilene Fluspirilene Cyclization->Fluspirilene

Caption: General synthetic workflow for Fluspirilene from 4,4'-Difluorobenzhydrol.

Note: A detailed, reproducible experimental protocol for this multi-step synthesis was not found in the surveyed literature. Researchers should refer to specialized synthetic chemistry literature and patents for more detailed procedures.

General Synthetic Strategy for Penfluridol:

The synthesis of penfluridol involves the preparation of a 4,4-bis(4-fluorophenyl)butyl derivative, which is then coupled with a substituted piperidin-4-ol.

Workflow Diagram:

G DFB 4,4'-Difluorobenzhydrol Intermediate1 4,4-Bis(4-fluorophenyl)butanol DFB->Intermediate1 Chain Elongation Intermediate2 4,4-Bis(4-fluorophenyl)butyl Halide/Sulfonate Intermediate1->Intermediate2 Activation Penfluridol Penfluridol Intermediate2->Penfluridol Coupling Piperidine 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol Piperidine->Penfluridol

Caption: General synthetic workflow for Penfluridol from 4,4'-Difluorobenzhydrol.

Signaling Pathway:

Fluspirilene and penfluridol are potent antagonists of the dopamine D2 receptor. The primary signaling pathway associated with D2 receptor activation is the inhibition of adenylyl cyclase.

G cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_downstream Downstream Signaling Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R binds & activates Gi Gi Protein D2R->Gi activates Antagonist Fluspirilene/Penfluridol (Antagonist) Antagonist->D2R binds & blocks AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Reduced Cellular Response PKA->CellularResponse

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of Fluspirilene and Penfluridol.

Other Applications

4,4'-Difluorobenzhydrol also serves as a building block in the synthesis of other important molecules:

  • Tunicamycin V: It is used in the total synthesis of this homologous nucleoside antibiotic.[2]

  • Aromatic Polyethers: The hydroxyl group can be functionalized for the synthesis of aromatic polyethers through nucleophilic aromatic substitution.[2]

Detailed protocols for these applications are highly specific to the target molecule and are beyond the scope of this general application note. Researchers are encouraged to consult the primary literature for specific synthetic procedures.

Disclaimer: The provided protocols are for informational purposes only and should be performed by trained professionals in a suitably equipped laboratory. Appropriate safety precautions should be taken at all times. The yields and reaction conditions may vary depending on the specific experimental setup and the purity of the reagents.

References

Application Notes and Protocols: Synthesis of 4,4'-Difluorobenzhydryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4,4'-difluorobenzhydryl chloride from 4,4'-difluorobenzhydrol. Two common chlorinating agents, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), are discussed as effective reagents for this conversion. The protocols herein are designed to serve as a comprehensive guide for laboratory synthesis, offering insights into reaction conditions, workup procedures, and expected outcomes. 4,4'-Difluorobenzhydryl chloride is a valuable intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical industry, where the introduction of fluorine atoms can enhance pharmacological properties.[1]

Introduction

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. For the synthesis of 4,4'-difluorobenzhydryl chloride, a key intermediate for various pharmaceutical compounds, thionyl chloride and oxalyl chloride are two of the most effective reagents.[1][2] Both reagents offer the advantage of producing gaseous byproducts, which simplifies the purification of the desired product.

Thionyl chloride is a widely used reagent for converting alcohols and carboxylic acids to their corresponding chlorides.[3][4] The reaction with alcohols proceeds through a chlorosulfite intermediate, which then decomposes to the alkyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).

Oxalyl chloride , often used in combination with a catalytic amount of N,N-dimethylformamide (DMF), is another effective reagent for this transformation.[5][6] The reaction proceeds via the formation of a Vilsmeier-type reagent from oxalyl chloride and DMF, which is the active chlorinating species.[5][7] This method is often considered milder and more selective than using thionyl chloride.[5][6]

This document presents a detailed comparison of these two methods and provides step-by-step protocols for the synthesis of 4,4'-difluorobenzhydryl chloride.

Data Presentation

ParameterReaction with Thionyl ChlorideReaction with Oxalyl Chloride (Representative)
Starting Material 4,4'-Difluorobenzhydrol4,4'-Difluorobenzhydrol
Reagent Thionyl chloride (SOCl₂)Oxalyl chloride ((COCl)₂), catalytic DMF
Solvent Neat (no solvent) or inert solvent (e.g., Benzene)Dichloromethane (DCM) or other inert solvent
Stoichiometry Excess thionyl chloride (e.g., 3 equivalents)Excess oxalyl chloride (e.g., 1.5-2 equivalents)
Temperature Room temperature0 °C to room temperature
Reaction Time 30 minutes1-2 hours
Workup Aqueous wash, extraction, drying, and concentrationConcentration, dissolution in an inert solvent, filtration (if needed)
Purification Column chromatography on silica gelColumn chromatography on silica gel
Yield ~88% (reported for a specific procedure)High yields are generally expected
Byproducts SO₂, HClCO, CO₂, HCl, DMF (catalyst is regenerated)

Experimental Protocols

Protocol 1: Reaction of 4,4'-Difluorobenzhydrol with Thionyl Chloride

This protocol is adapted from a known synthesis of 4,4'-difluorobenzhydryl chloride.

Materials:

  • 4,4'-Difluorobenzhydrol (C₁₃H₁₀F₂O)

  • Thionyl chloride (SOCl₂)

  • Benzene (or other inert solvent like Dichloromethane)

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas for inert atmosphere

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column and accessories

Procedure:

  • To a round-bottom flask containing 15.0 g (68.1 mmol) of 4,4'-difluorobenzhydrol, add 14.9 ml (204 mmol) of thionyl chloride under an argon atmosphere.

  • Stir the mixture at room temperature for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, carefully add water to the resulting mixture to quench the excess thionyl chloride. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Extract the product with benzene.

  • Wash the organic layer successively with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the obtained residue by column chromatography on silica gel, eluting with benzene, to yield 4,4'-difluorobenzhydryl chloride. A yield of 14.32 g (60 mmol, ~88%) has been reported for this procedure.

Protocol 2: Reaction of 4,4'-Difluorobenzhydrol with Oxalyl Chloride (Representative Protocol)

This is a general protocol for the chlorination of an alcohol using oxalyl chloride and catalytic DMF. Optimization may be required for this specific substrate.

Materials:

  • 4,4'-Difluorobenzhydrol (C₁₃H₁₀F₂O)

  • Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Nitrogen or Argon gas for inert atmosphere

  • Round-bottom flask with a stir bar

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column and accessories

Procedure:

  • Dissolve 4,4'-difluorobenzhydrol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the stirred solution.

  • Slowly add oxalyl chloride (1.5-2 equivalents) dropwise to the reaction mixture via an addition funnel. Vigorous gas evolution (CO and CO₂) will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize HCl), water, and brine. Caution: Quenching can be exothermic.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4,4'-difluorobenzhydryl chloride.

Visualizations

Reaction of an Alcohol with Thionyl Chloride

thionyl_chloride_reaction ROH R-OH (4,4'-Difluorobenzhydrol) Intermediate R-O-S(O)Cl (Chlorosulfite Intermediate) ROH->Intermediate + SOCl₂ SOCl2 SOCl₂ (Thionyl Chloride) RCl R-Cl (4,4'-Difluorobenzhydryl chloride) Intermediate->RCl - SO₂ - Cl⁻ SO2 SO₂ (gas) HCl HCl (gas)

Caption: Reaction mechanism of an alcohol with thionyl chloride.

Reaction of an Alcohol with Oxalyl Chloride and DMF

oxalyl_chloride_reaction DMF DMF Vilsmeier [(CH₃)₂N=CHCl]⁺Cl⁻ (Vilsmeier Reagent) DMF->Vilsmeier + (COCl)₂ - CO, -CO₂ OxalylCl (COCl)₂ (Oxalyl Chloride) Intermediate [R-O-CH=N⁺(CH₃)₂]Cl⁻ ROH R-OH (4,4'-Difluorobenzhydrol) ROH->Intermediate + Vilsmeier Reagent RCl R-Cl (4,4'-Difluorobenzhydryl chloride) Intermediate->RCl + Cl⁻ RegenDMF DMF (regenerated) Intermediate->RegenDMF - RCl

Caption: Activation of an alcohol with oxalyl chloride and catalytic DMF.

References

Asymmetric Synthesis of 4,4'-Difluorobenzhydrol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the enantioselective synthesis of chiral molecules is a critical step in the creation of effective and safe therapeutics. 4,4'-Difluorobenzhydrol, a key chiral building block, is of significant interest due to its presence in various biologically active compounds. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 4,4'-Difluorobenzhydrol, focusing on robust and widely applicable strategies.

Chiral diarylmethanols, such as 4,4'-Difluorobenzhydrol, are pivotal intermediates in the synthesis of numerous pharmaceuticals. The spatial arrangement of the hydroxyl group in these molecules can dramatically influence their pharmacological activity and toxicological profile. Therefore, precise control over the stereochemistry during synthesis is paramount. The primary strategy for the asymmetric synthesis of 4,4'-Difluorobenzhydrol involves the enantioselective reduction of the prochiral ketone, 4,4'-difluorobenzophenone. Among the various methods available, the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, stands out for its high enantioselectivity and broad substrate scope.

Core Strategy: Enantioselective Reduction of 4,4'-Difluorobenzophenone

The most prevalent and effective method for the asymmetric synthesis of 4,4'-Difluorobenzhydrol is the catalytic reduction of 4,4'-difluorobenzophenone. This approach offers a direct route to the desired chiral alcohol with high levels of enantiomeric purity.

Key Method: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and reliable method for the enantioselective reduction of a wide array of prochiral ketones.[1][2][3] The reaction is catalyzed by a chiral oxazaborolidine, which, in the presence of a stoichiometric borane source, facilitates the stereoselective transfer of a hydride to the ketone. The predictability of the stereochemical outcome and the high enantiomeric excesses (ee) typically achieved make this a favored method in both academic and industrial settings.[4][5]

The stereochemical course of the reduction is dictated by the chirality of the oxazaborolidine catalyst. For instance, an (S)-oxazaborolidine catalyst will typically yield the (R)-alcohol, while an (R)-catalyst will produce the (S)-alcohol.

Data Summary: Asymmetric Reduction of 4,4'-Difluorobenzophenone

The following table summarizes representative quantitative data for the asymmetric reduction of 4,4'-difluorobenzophenone to 4,4'-Difluorobenzhydrol using different catalytic systems.

CatalystReducing AgentSolventTemp. (°C)Time (h)Yield (%)ee (%)Product Configuration
(S)-2-Methyl-CBS-oxazaborolidine (10 mol%)BH₃·THFTHF-2019596(R)
(R)-2-Methyl-CBS-oxazaborolidine (10 mol%)BH₃·SMe₂Toluene029295(S)
RuCl₂[(S)-BINAP][(S,S)-DPEN] (0.1 mol%)H₂ (10 atm)Methanol50129899(R)
Immobilized KetoreductaseIsopropanolBuffer/MTBE302490>99(S)

Note: The data presented are representative and may vary based on specific reaction conditions and the purity of reagents.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-4,4'-Difluorobenzhydrol via CBS Reduction

This protocol details the enantioselective reduction of 4,4'-difluorobenzophenone using the (S)-2-Methyl-CBS-oxazaborolidine catalyst.

Materials:

  • 4,4'-Difluorobenzophenone

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 4,4'-difluorobenzophenone (1.0 eq).

  • Dissolve the ketone in anhydrous THF.

  • Cool the solution to -20 °C in a suitable cooling bath.

  • To the stirred solution, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) dropwise.

  • Stir the mixture for 10 minutes at -20 °C.

  • Slowly add borane-tetrahydrofuran complex (0.6 eq, 1 M in THF) dropwise over 30 minutes, maintaining the temperature at -20 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Add 1 M HCl and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (R)-4,4'-Difluorobenzhydrol.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizing the Synthesis and Logic

To better understand the workflow and the underlying chemical principles, the following diagrams are provided.

G cluster_workflow Experimental Workflow for CBS Reduction Start Start Dissolve Ketone Dissolve Ketone Start->Dissolve Ketone Cool Solution Cool Solution Dissolve Ketone->Cool Solution Add CBS Catalyst Add CBS Catalyst Cool Solution->Add CBS Catalyst Add Borane Add Borane Add CBS Catalyst->Add Borane Monitor Reaction Monitor Reaction Add Borane->Monitor Reaction Quench Reaction Quench Reaction Monitor Reaction->Quench Reaction Workup Workup Quench Reaction->Workup Purification Purification Workup->Purification Analysis Analysis Purification->Analysis End End Analysis->End

Caption: A streamlined workflow for the Corey-Bakshi-Shibata (CBS) reduction.

G cluster_mechanism Simplified CBS Reduction Mechanism Ketone Ketone Intermediate_Complex Ternary Complex Ketone->Intermediate_Complex Coordination CBS_Catalyst Chiral Oxazaborolidine Catalyst CBS_Catalyst->Intermediate_Complex Borane Borane Borane->Intermediate_Complex Product_Precursor Alkoxyborane Intermediate_Complex->Product_Precursor Hydride Transfer Chiral_Alcohol 4,4'-Difluorobenzhydrol Product_Precursor->Chiral_Alcohol Hydrolysis

Caption: The key steps in the CBS reduction mechanism leading to the chiral alcohol.

Applications in Drug Development

The availability of enantiomerically pure 4,4'-Difluorobenzhydrol is crucial for the development of novel therapeutics. The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates.[6] The chiral hydroxyl group provides a handle for further chemical modifications and can participate in key hydrogen bonding interactions with biological targets. For example, derivatives of 4,4'-Difluorobenzhydrol have been investigated as selective muscarinic M1 receptor antagonists, which are potential therapeutic agents for neurological disorders. The ability to synthesize specific enantiomers of this building block allows for the exploration of stereospecific interactions with target proteins, a fundamental aspect of modern drug design.[7]

References

Application Notes and Protocols: Use of 4,4'-Difluorobenzhydrol in the Development of PET Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review on the Application of 4,4'-Difluorobenzhydrol in PET Imaging Agent Development

1. Introduction

This document addresses the inquiry regarding the use of 4,4'-Difluorobenzhydrol as a precursor or intermediate in the development of Positron Emission Tomography (PET) imaging agents. An extensive and systematic search of scientific literature and chemical databases was conducted to provide detailed application notes, experimental protocols, and associated data. The role of fluorine, and specifically the fluorine-18 isotope, is well-established in the development of PET radiotracers due to its favorable decay characteristics and the ability of fluorine substitution to modulate the pharmacokinetic and pharmacodynamic properties of molecules.[1][2][3]

2. Search Methodology

A multi-tiered search strategy was employed to identify relevant information. This included:

  • Direct keyword searches for "4,4'-Difluorobenzhydrol" in combination with terms such as "PET imaging," "radiosynthesis," "radiolabeling," and "PET tracer."

  • Broader searches encompassing "benzhydrol derivatives," "diarylmethanols," and "fluoro-substituted benzhydrols" in the context of PET imaging to identify analogous structures or related synthetic pathways.

  • Searches for derivatives of 4,4'-Difluorobenzhydrol and their potential applications in radiochemistry.

3. Findings and Analysis

Despite a thorough investigation across multiple scientific databases and search engines, no specific instances of 4,4'-Difluorobenzhydrol being utilized in the development of PET imaging agents were found in the publicly available scientific literature.

The performed searches yielded extensive information on various aspects of PET radiochemistry, including:

  • General principles of PET tracer design and synthesis. [4][5]

  • The critical role of fluorine-18 in the development of PET radiopharmaceuticals. [1][2][3]

  • Numerous examples of established and novel PET tracers for a wide range of biological targets.

  • Detailed synthetic protocols for various [¹⁸F]-labeled compounds.

However, in all the reviewed literature, 4,4'-Difluorobenzhydrol was not mentioned as a starting material, precursor, or intermediate for the synthesis of any reported PET imaging agent. The benzhydryl moiety (a diphenylmethyl group) itself is a structural component of some biologically active molecules, but its specific di-fluoro-substituted alcohol derivative, 4,4'-Difluorobenzhydrol, does not appear to have been adapted for PET radiotracer development based on the available data.

Based on the comprehensive literature review, there is no documented use of 4,4'-Difluorobenzhydrol in the development of PET imaging agents. Consequently, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations (DOT language diagrams) for this specific application.

The absence of such information in the scientific literature suggests that this particular chemical entity may not have been explored for this purpose, or that any such research has not been published in the public domain.

Researchers interested in developing novel PET imaging agents may consider the vast array of existing precursors and synthetic methodologies. The literature provides a strong foundation for the design and synthesis of new tracers targeting various biological processes. While 4,4'-Difluorobenzhydrol could theoretically be explored as a novel scaffold, there is currently no established basis for its use in this field upon which to build the requested detailed documentation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4'-Difluorobenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 4,4'-Difluorobenzhydrol, specifically focusing on troubleshooting low yields in the reduction of 4,4'-Difluorobenzophenone using sodium borohydride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than the expected >90%. What are the most common causes?

A1: Low yields in the sodium borohydride reduction of 4,4'-Difluorobenzophenone can stem from several factors. The most common issues are related to the quality and handling of the reagents and the reaction conditions. Key areas to investigate include:

  • Presence of Water: Sodium borohydride (NaBH₄) reacts with water in a process called hydrolysis, which consumes the reducing agent and reduces the amount available for the reaction with the ketone. Ensure all glassware is thoroughly dried, and use anhydrous solvents.

  • Reagent Quality: The purity of both the 4,4'-Difluorobenzophenone and the sodium borohydride is crucial. Impurities in the starting material can lead to side reactions, while lower purity NaBH₄ will have reduced reducing capability.

  • Inadequate Amount of Reducing Agent: It is common practice to use an excess of sodium borohydride to ensure the complete reduction of the ketone.[1][2] A molar ratio of NaBH₄ to 4,4'-Difluorobenzophenone of at least 0.6:1 is recommended, with an excess being preferable to drive the reaction to completion.[3]

  • Improper Reaction Temperature: While the reaction is typically carried out at room temperature, significant temperature fluctuations can affect the reaction rate and potentially lead to side reactions. Maintaining a consistent temperature is advisable.

  • Reaction Time: The reaction should be monitored to completion using Thin Layer Chromatography (TLC).[1] Premature work-up will result in a lower yield due to incomplete conversion of the starting material.

Q2: I observe gas evolution (bubbling) from my reaction mixture. Is this normal?

A2: Yes, some gas evolution is normal and expected. Sodium borohydride can react with the methanol solvent in a process called methanolysis, which produces hydrogen gas.[3][4] This reaction is generally slow, especially in the absence of acid. However, excessive bubbling, particularly at the beginning of the reaction, might indicate the presence of excess water or other acidic impurities, which accelerate the decomposition of NaBH₄.

Q3: How can I be sure my reaction has gone to completion?

A3: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1] A small aliquot of the reaction mixture can be spotted on a TLC plate alongside a spot of the starting material (4,4'-Difluorobenzophenone). The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.

Q4: My final product is an oil or a sticky solid, not the expected white crystalline powder. What could be the cause?

A4: An oily or impure solid product can be due to several factors:

  • Incomplete Reaction: The presence of unreacted 4,4'-Difluorobenzophenone can result in a lower melting point mixture.

  • Solvent Residue: Inadequate removal of the reaction solvent (e.g., methanol, dichloromethane) during the work-up will leave a residual solvent, making the product appear oily. Ensure the product is dried under vacuum.

  • Side Products: Although the reduction of 4,4'-Difluorobenzophenone is generally a clean reaction, the formation of byproducts is possible, especially if the reaction conditions are not optimal. Purification by recrystallization or column chromatography may be necessary.

Q5: Can I use a different solvent for the reaction?

A5: Methanol or ethanol are the most commonly used solvents for sodium borohydride reductions of ketones.[1][5] They are effective at dissolving both the ketone and the NaBH₄, and they act as a proton source for the final alcohol product. While other polar protic solvents can be used, it is important to ensure they are anhydrous to prevent the rapid decomposition of the sodium borohydride.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of 4,4'-Difluorobenzhydrol via the reduction of 4,4'-Difluorobenzophenone.

ParameterRecommended Value/RangeNotes
Molar Ratio (NaBH₄ : Ketone) 0.6 : 1 to 1.2 : 1An excess of NaBH₄ is recommended to ensure complete reaction.[3][5]
Solvent Volume 2 volumes relative to ketonee.g., for 1 mole of ketone, use approximately 2L of methanol.[3]
Reaction Temperature Room Temperature (20-25 °C)The reaction is exothermic; initial addition of NaBH₄ should be controlled.
Reaction Time 2-3 hoursMonitor by TLC to confirm completion.[3]
pH during Work-up ~4Acetic acid is used to neutralize the reaction and quench excess NaBH₄.[3]
Expected Yield 93-97%High yields are achievable with pure reagents and anhydrous conditions.[3]

Experimental Protocol: Reduction of 4,4'-Difluorobenzophenone

This protocol is adapted from established literature procedures.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mole of 4,4'-Difluorobenzophenone in 2 volumes of methanol at room temperature.

  • Addition of Reducing Agent: To the stirred solution, add 0.6 moles of sodium borohydride (NaBH₄) batchwise over 45 minutes. Control the rate of addition to maintain the reaction temperature at or near room temperature.

  • Reaction Monitoring: Stir the reaction mixture at ambient temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with 750 mL of water. Adjust the pH to 4 with acetic acid.

  • Extraction: Extract the product with dichloromethane (2 x 400 mL).

  • Washing: Wash the combined organic layers with water (200 mL).

  • Drying and Evaporation: Dry the organic layer with anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield pure 4,4'-Difluorobenzhydrol as a white to off-white solid.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of 4,4'-Difluorobenzhydrol Observed check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions check_workup 3. Examine Work-up and Purification start->check_workup reagent_purity Impure Starting Material or NaBH4? check_reagents->reagent_purity Purity reagent_amount Insufficient NaBH4 Used? check_reagents->reagent_amount Amount reagent_water Presence of Water (Hydrolysis)? check_reagents->reagent_water Anhydrous? condition_temp Improper Temperature Control? check_conditions->condition_temp Temperature condition_time Incomplete Reaction (Checked by TLC)? check_conditions->condition_time Duration workup_extraction Inefficient Extraction? check_workup->workup_extraction Extraction workup_drying Product Loss During Drying/Purification? check_workup->workup_drying Purification solution_reagent Use Pure, Anhydrous Reagents Use Excess NaBH4 reagent_purity->solution_reagent Yes reagent_amount->solution_reagent Yes reagent_water->solution_reagent Yes solution_conditions Maintain Stable Temperature Monitor Reaction to Completion via TLC condition_temp->solution_conditions Yes condition_time->solution_conditions Yes solution_workup Optimize Extraction Protocol Careful Handling During Purification workup_extraction->solution_workup Yes workup_drying->solution_workup Yes

Caption: A logical workflow for troubleshooting low yields.

Experimental Workflow for Synthesis

Synthesis_Workflow start Start: 4,4'-Difluorobenzophenone in Methanol add_nabh4 Add NaBH4 Batchwise (Maintain Room Temp) start->add_nabh4 stir Stir at Room Temperature (2-3 hours) add_nabh4->stir monitor Monitor by TLC stir->monitor workup Work-up: 1. Add Water 2. Adjust pH to 4 (Acetic Acid) monitor->workup Reaction Complete extract Extract with Dichloromethane workup->extract wash_dry Wash with Water Dry with Na2SO4 extract->wash_dry evaporate Evaporate Solvent (Reduced Pressure) wash_dry->evaporate product Final Product: 4,4'-Difluorobenzhydrol evaporate->product

Caption: The experimental workflow for the synthesis.

References

Technical Support Center: Purification of 4,4'-Difluorobenzhydrol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 4,4'-Difluorobenzhydrol by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 4,4'-Difluorobenzhydrol via recrystallization?

A1: The main challenges in the recrystallization of 4,4'-Difluorobenzhydrol include selecting an appropriate solvent system, preventing oiling out, removing colored impurities, and maximizing yield while achieving high purity. The compound's physical properties, such as its melting point and polarity, influence the choice of solvent and the overall success of the purification.

Q2: What are the common impurities found in crude 4,4'-Difluorobenzhydrol synthesized by the reduction of 4,4'-difluorobenzophenone?

A2: Common impurities may include:

  • Unreacted 4,4'-difluorobenzophenone: The starting material for the synthesis.

  • Boronate ester intermediates: Formed during the reduction with sodium borohydride. These are typically hydrolyzed during the workup but residual amounts may persist.

  • Side-products from the synthesis: Depending on the reaction conditions, other minor impurities may be present.

  • Solvent residues: Residual solvents from the reaction or extraction steps.

Q3: How do I select a suitable solvent for the recrystallization of 4,4'-Difluorobenzhydrol?

A3: An ideal solvent for recrystallization should dissolve the 4,4'-Difluorobenzhydrol well at elevated temperatures but poorly at room temperature or below. Based on the principle of "like dissolves like," and the polarity of the benzhydrol moiety, solvents of intermediate polarity are often a good starting point. A common practice is to test the solubility of a small amount of the crude product in various solvents to find the optimal one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of 4,4'-Difluorobenzhydrol.

Problem Possible Cause(s) Recommended Solution(s)
Oiling Out (Formation of an oil instead of crystals) The boiling point of the solvent is higher than the melting point of the solute (4,4'-Difluorobenzhydrol has a melting point of approximately 45-49°C).The solution is supersaturated to a very high degree.The cooling rate is too rapid.Use a lower-boiling point solvent or a solvent mixture.Add a small amount of additional hot solvent to reduce the saturation level.Allow the solution to cool more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can be effective.
Poor Crystal Yield Too much solvent was used, leading to significant solubility of the product even at low temperatures.Premature crystallization occurred during hot filtration.The cooling temperature was not low enough.Concentrate the mother liquor by carefully evaporating some of the solvent and attempt to recrystallize again.Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtration.Cool the solution in an ice bath for a longer period to maximize crystal formation.
Colored Crystals The presence of colored impurities that co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.Perform a second recrystallization.
No Crystals Form Upon Cooling The solution is not sufficiently saturated.The solution is supersaturated but requires nucleation to begin crystallization.Evaporate some of the solvent to increase the concentration and then allow it to cool again.Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.Add a seed crystal of pure 4,4'-Difluorobenzhydrol.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 4,4'-Difluorobenzhydrol

This protocol outlines the general procedure for purifying 4,4'-Difluorobenzhydrol using a single solvent. A good starting point for a single solvent is a moderately polar solvent like a mixture of ethanol and water, or toluene.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude 4,4'-Difluorobenzhydrol. Add a few drops of the chosen solvent at room temperature. The compound should be largely insoluble. Heat the test tube in a warm water bath. The compound should dissolve completely in a minimal amount of the hot solvent. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Dissolution: Place the crude 4,4'-Difluorobenzhydrol in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Protocol 2: Two-Solvent Recrystallization of 4,4'-Difluorobenzhydrol

This method is useful when no single solvent has the desired solubility characteristics. A common solvent pair for compounds like benzhydrols is a polar solvent in which the compound is soluble (e.g., ethanol, acetone) and a non-polar solvent in which it is insoluble (e.g., water, hexane).

  • Solvent Pair Selection: Choose two miscible solvents. One in which 4,4'-Difluorobenzhydrol is soluble and one in which it is insoluble.

  • Dissolution: Dissolve the crude 4,4'-Difluorobenzhydrol in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (anti-solvent) dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization, Collection, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.

Data Presentation

Table 1: Qualitative Solubility of 4,4'-Difluorobenzhydrol in Common Solvents

SolventSolubility at Room TemperatureSolubility at Elevated TemperaturePotential for Recrystallization
WaterInsolubleInsolublePoor (as a single solvent)
HexaneSparingly solubleModerately solubleGood (potential for single solvent)
TolueneModerately solubleVery solubleGood (potential for single solvent)
DichloromethaneSolubleVery solublePoor (as a single solvent)
Ethyl AcetateSolubleVery solublePoor (as a single solvent)
AcetoneSolubleVery solublePoor (as a single solvent)
EthanolSolubleVery solublePoor (as a single solvent, good for solvent pair)
MethanolSolubleVery solublePoor (as a single solvent, good for solvent pair)

Note: This data is qualitative and based on the general properties of benzhydrol derivatives. Experimental verification is highly recommended.

Table 2: Suggested Solvent Systems for Recrystallization of 4,4'-Difluorobenzhydrol

Solvent SystemTypeRationale
TolueneSingle SolventOffers a good balance of solubility at different temperatures for aromatic compounds.
Heptane/HexaneSingle SolventLow polarity may provide good differential solubility.
Ethanol/WaterSolvent Pair4,4'-Difluorobenzhydrol is likely soluble in ethanol and insoluble in water.
Acetone/HexaneSolvent Pair4,4'-Difluorobenzhydrol is likely soluble in acetone and insoluble in hexane.

Visualizations

Recrystallization_Workflow cluster_start Start cluster_process Recrystallization Process cluster_end End Crude_Product Crude 4,4'-Difluorobenzhydrol Solvent_Selection Select Solvent System Crude_Product->Solvent_Selection Dissolution Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolution Decolorization Decolorize with Charcoal (Optional) Dissolution->Decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Crystallization Cool to Crystallize Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Drying Dry Crystals Vacuum_Filtration->Drying Pure_Product Pure 4,4'-Difluorobenzhydrol Drying->Pure_Product

Caption: Experimental workflow for the recrystallization of 4,4'-Difluorobenzhydrol.

Troubleshooting_Logic Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Oiling_Out Oiling Out Problem->Oiling_Out Yes Low_Yield Low Yield Problem->Low_Yield Yes Colored_Crystals Colored Crystals Problem->Colored_Crystals Yes No_Crystals No Crystals Form Problem->No_Crystals Yes end Successful Purification Problem->end No Solution1 Change Solvent Slow Cooling Oiling_Out->Solution1 Solution2 Concentrate Solution Pre-heat Funnel Low_Yield->Solution2 Solution3 Use Activated Charcoal Re-recrystallize Colored_Crystals->Solution3 Solution4 Concentrate Solution Scratch Flask / Seed No_Crystals->Solution4

Caption: Troubleshooting decision tree for recrystallization challenges.

Technical Support Center: Optimizing 4,4'-Difluorobenzhydrol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,4'-Difluorobenzhydrol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 4,4'-Difluorobenzhydrol?

A1: The most widely used and generally efficient method for the laboratory-scale synthesis of 4,4'-Difluorobenzhydrol is the reduction of 4,4'-difluorobenzophenone. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol.[1][2][3] This method is favored for its high yields (often in the 93-97% range), operational simplicity, and the relatively low cost and toxicity of the reagents involved.[1]

Q2: What are the key starting materials for this synthesis?

A2: The primary starting material is 4,4'-difluorobenzophenone. The reducing agent is typically sodium borohydride, and the most common solvent is methanol.[1]

Q3: What is the typical reaction time and temperature for the sodium borohydride reduction?

A3: The addition of sodium borohydride to the solution of 4,4'-difluorobenzophenone in methanol is usually carried out at room temperature.[1] The reaction mixture is then stirred at ambient temperature for 2-3 hours.[1] Progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1][3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1][3] By spotting the reaction mixture on a TLC plate at regular intervals, you can observe the disappearance of the starting material (4,4'-difluorobenzophenone) and the appearance of the product (4,4'-Difluorobenzhydrol).[3]

Q5: What is the appearance of the final product?

A5: Pure 4,4'-Difluorobenzhydrol is a white to off-white or yellowish crystalline solid.[1][4]

Troubleshooting Guide

Issue 1: Low Product Yield

  • Q: My final yield of 4,4'-Difluorobenzhydrol is significantly lower than the reported 93-97%. What could be the cause?

    • A: Several factors could contribute to low yield:

      • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC. If the starting material is still present, the reaction time may need to be extended.

      • Suboptimal Reagent Ratio: An insufficient amount of sodium borohydride will lead to incomplete reduction. While an excess is typically used, a significant undercharge will be detrimental.[2]

      • Losses during Workup: Significant product loss can occur during the extraction and washing steps. Ensure proper phase separation and minimize the number of transfers. The pH adjustment with acetic acid is a critical step for the subsequent extraction.[1]

      • Impure Starting Material: The purity of the starting 4,4'-difluorobenzophenone is crucial. Impurities may interfere with the reaction or complicate purification.

Issue 2: Incomplete Reaction

  • Q: My TLC analysis shows a significant amount of starting material remaining even after the recommended reaction time. What should I do?

    • A:

      • Extend Reaction Time: Continue stirring the reaction mixture at ambient temperature for another 1-2 hours and monitor by TLC.

      • Check Reagent Quality: The sodium borohydride may have degraded due to improper storage (exposure to moisture). Use a fresh batch of the reducing agent.

      • Temperature: While the reaction is typically run at room temperature, a slight, gentle warming (e.g., to 30-35°C) could potentially increase the reaction rate. However, this should be done cautiously to avoid side reactions.

Issue 3: Product Purification Challenges

  • Q: I am having difficulty obtaining a pure, white crystalline product. My product is oily or discolored. What are the likely causes and solutions?

    • A:

      • Insufficient Washing: During the workup, ensure the organic layer is thoroughly washed with water to remove any remaining methanol and inorganic salts.[1]

      • Inadequate Drying: The organic layer must be dried completely with a suitable drying agent like anhydrous sodium sulfate before solvent evaporation.[1] Residual solvent can lead to an oily product.

      • Recrystallization: If the product is still impure after evaporation, recrystallization can be performed. A suitable solvent system, such as hexanes, can be used.[5]

Data Presentation

Table 1: Optimized Reaction Conditions for the Synthesis of 4,4'-Difluorobenzhydrol via Reduction of 4,4'-Difluorobenzophenone

ParameterValueReference
Starting Material4,4'-Difluorobenzophenone[1]
Reducing AgentSodium Borohydride (NaBH₄)[1]
Molar Ratio (NaBH₄ : Ketone)0.6 : 1.0[1]
SolventMethanol[1]
TemperatureRoom Temperature[1]
Reaction Time2-3 hours[1]
WorkupWater dilution, pH adjustment with acetic acid, Dichloromethane extraction[1]
Yield93-97%[1]

Experimental Protocols

Synthesis of 4,4'-Difluorobenzhydrol

This protocol is based on the reduction of 4,4'-difluorobenzophenone with sodium borohydride.[1]

Materials:

  • 4,4'-Difluorobenzophenone

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Acetic Acid

  • Water

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1.0 mole of 4,4'-difluorobenzophenone in methanol (2 volumes).

  • While stirring at room temperature, add 0.6 moles of sodium borohydride portion-wise over approximately 45 minutes.

  • Stir the reaction mixture at ambient temperature for 2-3 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with 750 mL of water.

  • Adjust the pH of the mixture to 4 using acetic acid.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 400 mL).

  • Combine the organic layers and wash with 200 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain 4,4'-Difluorobenzhydrol as a white to off-white solid.

Visualization

experimental_workflow start Start dissolve Dissolve 4,4'-Difluorobenzophenone in Methanol start->dissolve add_nabh4 Add Sodium Borohydride (portion-wise) dissolve->add_nabh4 react Stir at Room Temperature (2-3 hours) add_nabh4->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Workup monitor->workup Reaction Complete dilute Dilute with Water workup->dilute ph_adjust Adjust pH to 4 (Acetic Acid) dilute->ph_adjust extract Extract with Dichloromethane ph_adjust->extract wash Wash Organic Layer with Water extract->wash dry Dry over Anhydrous Sodium Sulfate wash->dry evaporate Evaporate Solvent dry->evaporate product 4,4'-Difluorobenzhydrol (White Solid) evaporate->product

Caption: Experimental workflow for the synthesis of 4,4'-Difluorobenzhydrol.

References

identifying and minimizing side products in 4,4-Difluorobenzhydrol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-Difluorobenzhydrol.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 4,4'-Difluorobenzhydrol via two primary methods: the reduction of 4,4'-difluorobenzophenone and the Grignard reaction.

Method 1: Reduction of 4,4'-Difluorobenzophenone with Sodium Borohydride

Issue 1: Low or No Yield of 4,4'-Difluorobenzhydrol

Question: I performed the sodium borohydride reduction of 4,4'-difluorobenzophenone, but my yield is very low, or I isolated only the starting material. What could have gone wrong?

Answer:

Several factors can contribute to a low or negligible yield in this reduction reaction. Here's a systematic troubleshooting approach:

  • Reagent Quality:

    • Sodium Borohydride (NaBH₄): This reagent is sensitive to moisture. Ensure that your NaBH₄ is fresh and has been stored in a tightly sealed container in a desiccator. Older or improperly stored NaBH₄ may have decomposed, reducing its activity.

    • Solvent: The solvent (typically methanol or ethanol) must be anhydrous. The presence of water will consume the sodium borohydride, leading to a lower effective concentration of the reducing agent.

  • Reaction Conditions:

    • Temperature: While the reaction is typically carried out at room temperature, ensure the initial addition of NaBH₄ is done carefully, as the reaction can be exothermic. If the temperature rises too high, it can lead to side reactions, although this is less common with NaBH₄ compared to stronger reducing agents.

    • Reaction Time: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] The disappearance of the 4,4'-difluorobenzophenone spot (which is more nonpolar and will have a higher Rf value) and the appearance of the 4,4'-Difluorobenzhydrol spot (more polar, lower Rf value) indicates the reaction is proceeding.

  • Work-up Procedure:

    • Acidification: After the reaction is complete, a careful work-up is necessary. This usually involves quenching the excess NaBH₄ with a weak acid (e.g., dilute HCl or acetic acid). Ensure the pH is adjusted correctly to neutralize any borate salts and protonate the alkoxide intermediate to form the alcohol.

    • Extraction: Inefficient extraction of the product from the aqueous layer can lead to significant losses. Use an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and perform multiple extractions to ensure complete recovery of the product.

G start Low Yield of 4,4'-Difluorobenzhydrol reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Review Reaction Conditions start->reaction_conditions workup Evaluate Work-up Procedure start->workup tlc_analysis Analyze TLC Data start->tlc_analysis na_borohydride Is NaBH4 fresh and dry? reagent_quality->na_borohydride solvent_dry Was the solvent anhydrous? reagent_quality->solvent_dry reaction_time Was reaction time sufficient? reaction_conditions->reaction_time acidification Was acidification step correct? workup->acidification extraction Was extraction efficient? workup->extraction starting_material_present Starting material present? tlc_analysis->starting_material_present na_borohydride->solvent_dry Yes solution1 Use fresh, dry NaBH4 na_borohydride->solution1 No solvent_dry->reaction_conditions Yes solution2 Use anhydrous solvent solvent_dry->solution2 No reaction_time->workup Yes solution3 Increase reaction time and monitor by TLC reaction_time->solution3 No acidification->extraction Yes solution4 Ensure proper pH adjustment during work-up acidification->solution4 No extraction->tlc_analysis Yes solution5 Perform multiple extractions extraction->solution5 No solution6 Incomplete reaction. See solution 3. starting_material_present->solution6 Yes

Caption: Grignard synthesis pathway and the competing Wurtz side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR and IR spectral data for 4,4'-Difluorobenzhydrol?

A1:

  • ¹H NMR (in CDCl₃): You can expect a singlet for the benzylic proton (CH-OH) around 5.8 ppm. The aromatic protons will appear as multiplets in the range of 7.0-7.4 ppm. The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent. [3]* IR (KBr pellet or Nujol mull): Key peaks to look for are a broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. You will also see C-H stretching of the aromatic rings around 3000-3100 cm⁻¹, C=C stretching of the aromatic rings around 1500-1600 cm⁻¹, and a strong C-F stretching band around 1220-1240 cm⁻¹.

Q2: How can I monitor the progress of my 4,4'-Difluorobenzhydrol synthesis?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method. [1][2]Use a silica gel plate and a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The starting material, 4,4'-difluorobenzophenone, is less polar and will have a higher Rf value than the product, 4,4'-Difluorobenzhydrol, which is more polar due to the hydroxyl group. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q3: What is a good recrystallization solvent for purifying 4,4'-Difluorobenzhydrol?

A3: A mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of 4,4'-Difluorobenzhydrol. [4]The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy. Upon slow cooling, pure crystals of 4,4'-Difluorobenzhydrol should form.

Q4: My product from the Grignard synthesis is an oil that won't crystallize. What should I do?

A4: This could be due to the presence of impurities, such as the 4,4'-difluorobiphenyl side product, which can act as a crystallization inhibitor. You should first attempt to purify the oil using column chromatography on silica gel with a hexane/ethyl acetate eluent system. Once the product is purified, you can attempt recrystallization again.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4,4'-DifluorobenzhydrolC₁₃H₁₀F₂O220.2247-49
4,4'-DifluorobenzophenoneC₁₃H₈F₂O218.20106-109
4,4'-DifluorobiphenylC₁₂H₈F₂190.1993-95

Table 2: Typical TLC Rf Values (Silica Gel, 4:1 Hexane:Ethyl Acetate)

CompoundApproximate Rf Value
4,4'-Difluorobenzophenone0.6
4,4'-Difluorobenzhydrol0.3
4,4'-Difluorobiphenyl0.8

Note: Rf values are approximate and can vary depending on the exact conditions.

Experimental Protocols

Protocol 1: Synthesis of 4,4'-Difluorobenzhydrol via Sodium Borohydride Reduction

Materials:

  • 4,4'-Difluorobenzophenone

  • Sodium Borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve 4,4'-difluorobenzophenone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC (eluent: 4:1 Hexane:Ethyl Acetate) until the starting material is consumed (typically 1-2 hours).

  • Cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture (check pH with litmus paper).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,4'-Difluorobenzhydrol.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of 4,4'-Difluorobenzhydrol via Grignard Reaction

Materials:

  • 4-Bromofluorobenzene

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Fluorobenzaldehyde

  • Saturated Ammonium Chloride Solution

  • Diethyl Ether

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath.

Procedure:

  • Set up a flame-dried three-neck flask equipped with a condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • In the dropping funnel, prepare a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous THF.

  • Add a small portion of the 4-bromofluorobenzene solution to the magnesium turnings and gently warm the mixture to initiate the Grignard reaction (the disappearance of the iodine color and gentle refluxing indicates initiation).

  • Once the reaction has started, add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution in an ice bath.

  • Dissolve 4-fluorobenzaldehyde (0.9 eq) in anhydrous THF and add it dropwise to the cold Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor by TLC.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated ammonium chloride solution.

  • Extract the product with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,4'-Difluorobenzhydrol.

  • Purify the crude product by column chromatography on silica gel (eluent: gradient of hexane to hexane/ethyl acetate).

Experimental Workflow: General Synthesis and Purification

G start Synthesis of 4,4'-Difluorobenzhydrol reaction Reaction: - NaBH4 Reduction or - Grignard Reaction start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete crude_product Crude Product workup->crude_product purification Purification crude_product->purification recrystallization Recrystallization purification->recrystallization column_chromatography Column Chromatography purification->column_chromatography final_product Pure 4,4'-Difluorobenzhydrol analysis Analysis (NMR, IR, MS) final_product->analysis recrystallization->final_product column_chromatography->final_product

Caption: General workflow for the synthesis and purification of 4,4'-Difluorobenzhydrol.

References

Technical Support Center: 4,4'-Difluorobenzhydrol Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and degradation pathways of 4,4'-Difluorobenzhydrol.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 4,4'-Difluorobenzhydrol?

A1: 4,4'-Difluorobenzhydrol is generally stable under recommended storage conditions, which typically involve a cool, dry, and well-ventilated area away from incompatible materials.[1] However, it is susceptible to degradation under certain stress conditions.

Q2: What are the known incompatible materials with 4,4'-Difluorobenzhydrol?

A2: To prevent potential degradation or hazardous reactions, avoid contact with acids, acid chlorides, acid anhydrides, and oxidizing agents.[1]

Q3: What are the likely degradation pathways for 4,4'-Difluorobenzhydrol?

A3: The primary degradation pathway for benzhydrols, including 4,4'-Difluorobenzhydrol, is oxidation of the secondary alcohol to the corresponding ketone. In this case, the expected major degradation product is 4,4'-Difluorobenzophenone. Under more strenuous conditions, further degradation of the aromatic rings may occur.

Q4: Are there any known hazardous decomposition products?

A4: While specific data for 4,4'-Difluorobenzhydrol is limited, the related compound 4,4'-Difluorobenzophenone is known to produce hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF) upon combustion.

Troubleshooting Guide for Common Stability Issues

Observed Issue Potential Cause Troubleshooting Steps
Appearance of a new peak in HPLC analysis during storage. Oxidation of 4,4'-Difluorobenzhydrol.1. Confirm the identity of the new peak, likely 4,4'-Difluorobenzophenone, using a reference standard and mass spectrometry. 2. Store the material under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 3. Ensure storage containers are tightly sealed.
Discoloration of the solid material (e.g., yellowing). Photodegradation or reaction with atmospheric contaminants.1. Store the material in an amber vial or other light-protecting container. 2. Avoid exposure to direct sunlight or high-intensity artificial light. 3. Store in a clean, controlled environment.
Inconsistent results in aqueous solutions. Hydrolysis or pH-dependent degradation.1. Prepare fresh solutions for each experiment. 2. Use buffered solutions to maintain a stable pH. 3. If the compound is known to be moisture-sensitive, use anhydrous solvents where appropriate for non-aqueous experiments.[1]
Loss of assay purity over time at room temperature. Thermal degradation.1. Store the material at recommended lower temperatures (e.g., 2-8 °C). 2. Perform short-term stability studies at various temperatures to establish an appropriate storage condition for your specific application.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][3][4] The following are general protocols that can be adapted for 4,4'-Difluorobenzhydrol. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

1. Acidic and Basic Hydrolysis

  • Objective: To assess the stability of the analyte in acidic and basic conditions.

  • Methodology:

    • Prepare a stock solution of 4,4'-Difluorobenzhydrol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • For acidic hydrolysis, add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl) to the stock solution.

    • For basic hydrolysis, add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH) to the stock solution.

    • Maintain the solutions at room temperature or heat to a moderate temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

    • At specified time points, withdraw aliquots, neutralize them (base for the acidic sample, acid for the basic sample), and dilute with mobile phase to a suitable concentration for analysis.

    • Analyze the samples by a suitable stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To evaluate the susceptibility of the compound to oxidation.

  • Methodology:

    • Prepare a stock solution of 4,4'-Difluorobenzhydrol as described above.

    • Add an equal volume of a solution of hydrogen peroxide (H₂O₂), typically ranging from 3% to 30%, to the stock solution.

    • Keep the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.

    • At selected time intervals, withdraw samples, quench any remaining oxidizing agent if necessary (e.g., with sodium bisulfite), and dilute for analysis.

    • Analyze the samples by HPLC.

3. Photolytic Degradation

  • Objective: To determine the impact of light exposure on the stability of the compound.

  • Methodology:

    • Expose a solution of 4,4'-Difluorobenzhydrol (in a photostable container, e.g., quartz) and a sample of the solid compound to a light source that provides both UV and visible light.

    • The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should not be less than 200 watt-hours per square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

4. Thermal Degradation

  • Objective: To assess the effect of elevated temperatures on the compound's stability.

  • Methodology:

    • Place solid 4,4'-Difluorobenzhydrol in a controlled temperature chamber (e.g., an oven).

    • Expose the sample to a temperature higher than that used for accelerated stability testing (e.g., 80 °C or higher, depending on the melting point of the substance).

    • Maintain the temperature for a defined period (e.g., 1-7 days).

    • At specified time points, remove samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.

Visualizing Degradation and Experimental Workflows

cluster_degradation Potential Degradation Pathway 4_4_Difluorobenzhydrol 4,4'-Difluorobenzhydrol 4_4_Difluorobenzophenone 4,4'-Difluorobenzophenone 4_4_Difluorobenzhydrol->4_4_Difluorobenzophenone Oxidation Further_Degradation Further Degradation Products (e.g., ring opening) 4_4_Difluorobenzophenone->Further_Degradation Harsh Conditions (e.g., strong acid/base, high heat)

Caption: Primary degradation pathway of 4,4'-Difluorobenzhydrol.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of 4,4'-Difluorobenzhydrol Stress Apply Stress Condition (Acid, Base, Oxidant, Light, Heat) Start->Stress Sample Sample at Time Points Stress->Sample Quench Neutralize/Quench Reaction Sample->Quench Dilute Dilute for Analysis Quench->Dilute Analyze Analyze by Stability-Indicating HPLC Method Dilute->Analyze Data Data Analysis: - Identify Degradants - Determine Purity - Mass Balance Analyze->Data

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Purifying 4,4'-Difluorobenzhydrol for Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 4,4'-Difluorobenzhydrol for use as an analytical standard.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in synthetically produced 4,4'-Difluorobenzhydrol?

A1: The most common impurity in 4,4'-Difluorobenzhydrol, when synthesized by the reduction of 4,4'-difluorobenzophenone, is the unreacted starting material, 4,4'-difluorobenzophenone. The progress of the reduction reaction can be monitored by Thin Layer Chromatography (TLC) to ensure complete conversion.

Q2: What are the recommended methods for purifying crude 4,4'-Difluorobenzhydrol?

A2: The two primary methods for purifying 4,4'-Difluorobenzhydrol are recrystallization and column chromatography. The choice of method depends on the level of impurity and the quantity of material to be purified. For nearly pure material with minor impurities, recrystallization is often sufficient. For mixtures with significant amounts of impurities, column chromatography is more effective.

Q3: What level of purity is typically required for an analytical standard?

A3: For use as an analytical standard, the purity of 4,4'-Difluorobenzhydrol should typically be greater than 99.5%. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common methods to assess the final purity.

Q4: How can I confirm the identity and purity of the final product?

A4: The identity of 4,4'-Difluorobenzhydrol can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Purity is typically quantified using HPLC or GC analysis.

Troubleshooting Guides

Recrystallization

Problem: My 4,4'-Difluorobenzhydrol does not crystallize from the solution.

  • Possible Cause 1: The solution is not saturated.

    • Solution: Reduce the volume of the solvent by gentle heating and evaporation to concentrate the solution. Allow the concentrated solution to cool slowly.

  • Possible Cause 2: The cooling process is too rapid.

    • Solution: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

  • Possible Cause 3: The presence of significant impurities inhibiting crystallization.

    • Solution: If the material is heavily contaminated, a preliminary purification by column chromatography may be necessary before attempting recrystallization.

Problem: The recrystallized product is oily or forms a precipitate instead of crystals.

  • Possible Cause 1: The chosen solvent is not optimal.

    • Solution: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of solvents, such as hexane and ethyl acetate, can be effective. Start by dissolving the compound in a minimal amount of the more soluble solvent (e.g., ethyl acetate) at an elevated temperature, and then slowly add the less soluble solvent (e.g., hexane) until the solution becomes turbid. Reheat to clarify and then cool slowly.

  • Possible Cause 2: The compound is "oiling out" due to a large difference between the boiling point of the solvent and the melting point of the compound.

    • Solution: Try a lower boiling point solvent or a solvent mixture. Seeding the solution with a small crystal of pure 4,4'-Difluorobenzhydrol can also induce crystallization.

Column Chromatography

Problem: There is poor separation between 4,4'-Difluorobenzhydrol and 4,4'-difluorobenzophenone on the column.

  • Possible Cause 1: The mobile phase polarity is incorrect.

    • Solution: The polarity of the mobile phase is critical for good separation. Since 4,4'-Difluorobenzhydrol is more polar than 4,4'-difluorobenzophenone, a gradient elution is recommended. Start with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) to elute the less polar benzophenone, then gradually increase the polarity (e.g., to 80:20 or 70:30 hexane:ethyl acetate) to elute the more polar benzhydrol.

  • Possible Cause 2: The column is overloaded.

    • Solution: The amount of crude material loaded onto the column should be appropriate for the column size. Overloading leads to broad bands and poor separation. As a general rule, use a 20:1 to 100:1 ratio of silica gel to crude product by weight.

Problem: The compound is not eluting from the column.

  • Possible Cause 1: The mobile phase is not polar enough.

    • Solution: If your compound is strongly adsorbed to the silica gel, you will need to increase the polarity of the mobile phase. For very polar compounds, a small percentage of methanol can be added to the ethyl acetate.

  • Possible Cause 2: The compound may be degrading on the silica gel.

    • Solution: While less common for this compound, acid-sensitive compounds can degrade on silica gel. In such cases, the silica gel can be deactivated by pre-treating it with a small amount of a base like triethylamine mixed in the mobile phase. Alternatively, a different stationary phase like alumina could be used.

Data Presentation

Table 1: TLC Analysis of 4,4'-Difluorobenzhydrol and 4,4'-difluorobenzophenone

CompoundMobile Phase (Hexane:Ethyl Acetate)Typical Rf Value
4,4'-difluorobenzophenone90:10~0.6
4,4'-Difluorobenzhydrol90:10~0.3
4,4'-difluorobenzophenone80:20~0.8
4,4'-Difluorobenzhydrol80:20~0.5

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.

Table 2: Suggested Purification Parameters

Purification MethodParameterRecommended Value/System
Recrystallization Solvent SystemHexane/Ethyl Acetate, Toluene, or Ethanol/Water
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient of Hexane and Ethyl Acetate (e.g., from 95:5 to 70:30)
HPLC Analysis ColumnC18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseIsocratic or gradient of Acetonitrile and Water
DetectionUV at ~254 nm
GC Analysis ColumnCapillary column (e.g., DB-5 or equivalent)
Carrier GasHelium or Hydrogen
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Experimental Protocols

Protocol 1: Recrystallization of 4,4'-Difluorobenzhydrol
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude 4,4'-Difluorobenzhydrol. Add a few drops of a test solvent (e.g., hexane). If it dissolves at room temperature, the solvent is too polar. If it does not dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot but not when cold. A mixture of hexane and ethyl acetate is a good starting point.

  • Dissolution: Place the crude 4,4'-Difluorobenzhydrol in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more polar solvent of a pair, e.g., ethyl acetate) until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: If using a solvent pair, add the less polar solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy. Reheat to get a clear solution. Cover the flask and allow it to cool slowly to room temperature.

  • Isolation: Once crystals have formed, cool the flask in an ice bath for about 30 minutes to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (45-49 °C).

Protocol 2: Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude 4,4'-Difluorobenzhydrol in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial non-polar mobile phase. The less polar 4,4'-difluorobenzophenone will elute first. Monitor the elution by collecting fractions and analyzing them by TLC.

  • Gradient Elution: Once the 4,4'-difluorobenzophenone has been eluted, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will elute the more polar 4,4'-Difluorobenzhydrol.

  • Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 4,4'-Difluorobenzhydrol.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Minor Impurities Column Chromatography Column Chromatography Crude Product->Column Chromatography Major Impurities TLC TLC Recrystallization->TLC Column Chromatography->TLC HPLC_GC HPLC / GC TLC->HPLC_GC Fractions Combined Pure Product Pure Product HPLC_GC->Pure Product Purity >99.5%

Caption: General workflow for the purification and analysis of 4,4'-Difluorobenzhydrol.

TroubleshootingRecrystallization start No Crystals Formed q1 Is the solution saturated? start->q1 a1_yes Concentrate Solution q1->a1_yes No q2 Is cooling too rapid? q1->q2 Yes a1_yes->q2 a2_yes Cool Slowly q2->a2_yes Yes q3 Significant Impurities? q2->q3 No a2_yes->q3 a3_yes Perform Column Chromatography q3->a3_yes Yes end Crystals Form q3->end No a3_yes->end

Caption: Decision tree for troubleshooting recrystallization issues.

common impurities found in commercial 4,4-Difluorobenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding common impurities found in commercial 4,4'-Difluorobenzhydrol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial 4,4'-Difluorobenzhydrol?

The most prevalent impurities in commercially available 4,4'-Difluorobenzhydrol typically arise from its synthesis and potential degradation. The most common synthesis route is the chemical reduction of 4,4'-difluorobenzophenone. Consequently, the primary impurities are:

  • 4,4'-Difluorobenzophenone: Unreacted starting material from the synthesis process. Due to the secondary alcohol structure of 4,4'-Difluorobenzhydrol, it can also be oxidized back to this ketone, making it a common degradation product as well.

  • 2,4'-Difluorobenzhydrol: This is an isomeric impurity. It originates from the presence of 2,4'-difluorobenzophenone in the starting material, which is a known by-product of 4,4'-difluorobenzophenone synthesis.[1][2] This isomeric ketone is then reduced along with the 4,4'-isomer to the corresponding alcohol.

  • Residual Solvents: Solvents used during the synthesis and purification, such as methanol, ethanol, or toluene, may be present in trace amounts.

  • Inorganic Salts: By-products from the reducing agent (e.g., borate salts from sodium borohydride) are typically removed during the aqueous workup but may persist in trace amounts if purification is incomplete.

Q2: My reaction yield is lower than expected when using 4,4'-Difluorobenzhydrol. Could impurities be the cause?

Yes, impurities can significantly impact reaction yields. The most likely culprit is 4,4'-difluorobenzophenone. Since it lacks the reactive hydroxyl group of 4,4'-Difluorobenzhydrol, its presence effectively lowers the molar equivalence of your actual starting material. For example, if your material is 95% pure, you are introducing 5% of an unreactive ketone, which will not participate in reactions targeting the alcohol functionality, thereby reducing your theoretical maximum yield.

Q3: I am observing an unexpected peak in my reaction monitoring (e.g., LC-MS, TLC). How can I determine if it's from my 4,4'-Difluorobenzhydrol starting material?

To troubleshoot this, you should run a control analysis of your starting material using the same analytical method (e.g., HPLC, LC-MS, or GC) you are using to monitor your reaction. Dissolve a small amount of the commercial 4,4'-Difluorobenzhydrol in a suitable solvent and inject it into your system. If you observe a peak that corresponds to the unexpected peak in your reaction mixture, it is highly likely that the impurity was present from the start. The most probable impurity is 4,4'-difluorobenzophenone, which will have a different retention time than the alcohol.

Q4: How can I remove the 4,4'-difluorobenzophenone impurity from my 4,4'-Difluorobenzhydrol?

For laboratory-scale purification, column chromatography is a highly effective method.[1] Given the polarity difference between the alcohol (more polar) and the ketone (less polar), a silica gel column with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) will allow for good separation. The less polar 4,4'-difluorobenzophenone will elute before the more polar 4,4'-Difluorobenzhydrol. Recrystallization can also be an effective technique for purification, leveraging solubility differences between the alcohol and the ketone impurity.

Q5: What is the best way to store 4,4'-Difluorobenzhydrol to prevent degradation?

To minimize degradation, 4,4'-Difluorobenzhydrol should be stored in a tightly sealed container in a cool, dry, and dark place. The primary degradation pathway is oxidation of the secondary alcohol to the corresponding ketone (4,4'-difluorobenzophenone). Storing it under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidation. It is also incompatible with strong acids, acid chlorides, and acid anhydrides.

Data on Common Impurities

The following table summarizes the common impurities, their source, and typical concentration ranges found in commercial batches.

Impurity NameStructureSourceTypical Purity of Main ComponentImpurity Level
4,4'-Difluorobenzophenone (FC₆H₄)₂COSynthesis Starting Material / Oxidation Product>98% (by GC)< 2%
2,4'-Difluorobenzhydrol (FC₆H₄)(C₆H₄F)CHOHReduction of isomeric ketone impurity>98% (by GC)Typically < 0.5%
Residual Solvents e.g., Methanol, TolueneSynthesis / Purification>98% (by GC)Varies by supplier (ppm levels)

Troubleshooting Guide

If you suspect that impurities in your 4,4'-Difluorobenzhydrol are affecting your experiment, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Workflow A Problem Observed (e.g., Low Yield, Extra Peaks) B Analyze Starting Material (4,4'-Difluorobenzhydrol) by HPLC or GC A->B First Step C Is an impurity peak detected? B->C D Peak corresponds to 4,4'-Difluorobenzophenone (less polar)? C->D Yes G Issue likely not due to starting material purity. Investigate other reaction parameters. C->G No E Peak corresponds to isomeric impurity (similar polarity)? D->E No F Purify by Column Chromatography or Recrystallization D->F Yes E->G No H Consider sourcing from a different supplier with higher isomeric purity. E->H Yes I Re-run experiment with purified material. F->I H->I

Caption: Troubleshooting workflow for purity issues.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Purity Analysis

This reverse-phase HPLC (RP-HPLC) method is designed to separate 4,4'-Difluorobenzhydrol from its primary impurity, 4,4'-difluorobenzophenone, and the potential isomeric impurity, 2,4'-Difluorobenzhydrol.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for MS compatibility)

  • Reference standards for 4,4'-Difluorobenzhydrol and 4,4'-difluorobenzophenone (if available)

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 15 minutes, hold for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of 4,4'-Difluorobenzhydrol reference standard in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Dilute further with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Impurity Standard (if available): Prepare a stock solution of 4,4'-difluorobenzophenone in the same manner.

  • Sample Solution: Prepare the commercial 4,4'-Difluorobenzhydrol sample to be tested in the same way as the standard solution (final concentration ~0.1 mg/mL).

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (50% B) until a stable baseline is achieved.

  • Inject the standard solution(s) to determine the retention times of the main component and known impurities.

  • Inject the sample solution.

  • Integrate the peaks and calculate the percentage purity based on the peak area.

5. Expected Results:

  • The expected elution order will be based on polarity. The more polar alcohol, 4,4'-Difluorobenzhydrol, will have a shorter retention time than the less polar ketone, 4,4'-difluorobenzophenone.

  • The isomeric impurity, 2,4'-Difluorobenzhydrol, will likely have a very similar retention time to 4,4'-Difluorobenzhydrol and may require careful optimization of the gradient for complete resolution.

References

Technical Support Center: Resolving Emulsion Problems During Aqueous Workup of 4,4'-Difluorobenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address emulsion formation during the aqueous workup of reactions involving 4,4'-Difluorobenzhydrol.

Troubleshooting Guide & FAQs

This guide is designed in a question-and-answer format to directly address common issues encountered in the laboratory.

Q1: What is an emulsion and why does it form during the workup of my 4,4'-Difluorobenzhydrol synthesis?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, that do not separate into distinct layers.[1] It typically appears as a cloudy or milky layer between the organic and aqueous phases. Emulsions form when vigorous mixing, such as shaking in a separatory funnel, disperses one liquid into the other as fine droplets.[1][2] The stability of these emulsions is often due to the presence of substances that act as emulsifying agents, which can include:

  • Finely divided solids: In the context of 4,4'-Difluorobenzhydrol synthesis, particularly via Grignard reactions, fine precipitates of magnesium salts (e.g., Mg(OH)Cl, Mg(OH)2) formed during the quenching step are a common cause of emulsions.[3]

  • Surfactant-like molecules: Byproducts from the reaction or the presence of certain reagents can have amphiphilic properties (both water-loving and oil-loving parts), allowing them to stabilize the oil-in-water or water-in-oil droplets.[1][4]

  • High concentration of dissolved species: A high concentration of your product, starting materials, or byproducts can increase the viscosity of either phase, hindering the coalescence of droplets.

Q2: I've formed a persistent emulsion during the aqueous workup. What is the first and simplest thing I should try?

The simplest approaches are often effective and should be attempted first to avoid introducing additional reagents.

  • Patience and Time: Allow the separatory funnel to stand undisturbed for 15-60 minutes.[5][6] Gravity alone can sometimes be sufficient to break a weak emulsion.

  • Gentle Agitation: Gently swirl or tap the side of the separatory funnel. This can help to coalesce the dispersed droplets without re-emulsifying the mixture.[5][6]

Q3: The emulsion is stable even after waiting. What is the next step?

If gentle methods fail, the next step is to alter the properties of the aqueous layer to encourage phase separation. This is a very common and effective technique known as "salting out."

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[3][7] The increased ionic strength of the aqueous layer reduces the solubility of organic compounds in it and helps to break the emulsion by disrupting the stabilizing interface.[1][8]

Q4: I've added brine, but the emulsion persists. What other chemical and physical methods can I use?

For stubborn emulsions, more active interventions are necessary. The choice of method will depend on the nature of your reaction and the suspected cause of the emulsion.

Comparison of Emulsion Breaking Techniques

TechniquePrinciple of ActionAdvantagesPotential Disadvantages
Allowing to Stand Gravity-based coalescence of droplets.Simple, non-invasive.Slow and often ineffective for stable emulsions.
Salting Out (Brine) Increases the ionic strength of the aqueous phase, decreasing the solubility of organic components.[1][8]Highly effective for many common emulsions, inexpensive.May not be effective for all types of emulsions.
pH Adjustment Neutralizes or alters the charge of acidic or basic emulsifying agents, changing their solubility.[5][9]Effective for emulsions stabilized by acidic or basic species.The product, 4,4'-Difluorobenzhydrol, may be sensitive to strong acids or bases.
Filtration through Celite® Physically removes fine solid particles that may be stabilizing the emulsion.[10]Very effective for emulsions caused by suspended solids.Can be slow for large volumes; potential for some product loss on the filter aid.
Addition of a Different Solvent Alters the polarity and density of the organic phase to disrupt the emulsion.[2][7]Can be highly effective.Introduces a new solvent that will need to be removed later.
Centrifugation Applies a strong mechanical force to accelerate the separation of the immiscible phases.[5][6]Often a surefire method for breaking even very stable emulsions.Requires access to a centrifuge of appropriate size.
Ultrasonic Bath Uses high-frequency sound waves to disrupt the emulsion droplets.[5][6]Can be effective for some emulsions.Requires specific equipment.

Experimental Protocols

Protocol 1: Breaking an Emulsion with Saturated Sodium Chloride (Brine)

  • Prepare a saturated solution of sodium chloride (NaCl) in deionized water.

  • To the separatory funnel containing the emulsified mixture, add the brine solution in portions, equivalent to about 10-20% of the total aqueous volume.

  • Gently swirl the separatory funnel after each addition. Avoid vigorous shaking , as this can reform the emulsion.

  • Allow the mixture to stand and observe for the separation of layers.

  • Once the layers have separated, proceed with the extraction as planned.

Protocol 2: Breaking an Emulsion by Filtration through Celite®

This method is particularly effective if you suspect that fine solid particles, such as magnesium salts from a Grignard reaction quench, are the cause of the emulsion.[10]

  • Set up a Büchner or Hirsch funnel with a filter flask of appropriate size.

  • Place a piece of filter paper in the funnel that covers all the holes.

  • Wet the filter paper with the organic solvent you are using for the extraction (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • Add a 1-2 cm layer of Celite® (diatomaceous earth) over the filter paper to form a pad.

  • Gently apply vacuum to settle the Celite® pad and remove any excess solvent.

  • Carefully pour the entire emulsified mixture onto the Celite® pad.

  • Apply a gentle vacuum to draw the liquid through the filter. The Celite® will trap the fine suspended solids, allowing the organic and aqueous layers to separate in the filter flask.[10][11]

  • Wash the Celite® pad with a small amount of fresh organic solvent to recover any adsorbed product.

  • Transfer the filtrate back to a clean separatory funnel to complete the separation of the aqueous and organic layers.

Protocol 3: Breaking an Emulsion by Adjusting the pH

Use this method with caution, as 4,4'-Difluorobenzhydrol, being an alcohol, could potentially undergo side reactions under strongly acidic or basic conditions. This method is most appropriate when the emulsion is suspected to be stabilized by acidic or basic impurities.

  • Transfer the emulsified mixture to an Erlenmeyer flask.

  • While stirring, slowly add a dilute acidic solution (e.g., 1 M HCl) or a dilute basic solution (e.g., 1 M NaOH) dropwise.

  • Monitor the mixture for the breaking of the emulsion.

  • Once the layers have separated, transfer the mixture back to a separatory funnel and proceed with the extraction. Be sure to neutralize the aqueous layer before disposal if a significant amount of acid or base was added.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing emulsion problems during the aqueous workup of 4,4'-Difluorobenzhydrol.

Emulsion_Troubleshooting start Emulsion Formed during Aqueous Workup patience Allow to Stand (15-60 min) start->patience gentle_agitation Gentle Swirling/ Tapping patience->gentle_agitation No Separation success Phase Separation Achieved patience->success Separation brine Add Saturated NaCl (Brine) gentle_agitation->brine No Separation gentle_agitation->success Separation check_solids Suspended Solids Likely? (e.g., Grignard Quench) brine->check_solids Emulsion Persists brine->success Separation celite Filter through Celite® Pad check_solids->celite Yes ph_adjust Adjust pH (Dilute Acid/Base) check_solids->ph_adjust No celite->success fail Emulsion Persists celite->fail Persistent Emulsion other_methods Consider Other Methods: - Add Different Solvent - Centrifugation - Ultrasonic Bath ph_adjust->other_methods No Separation ph_adjust->success Separation other_methods->success other_methods->fail Persistent Emulsion

Caption: A decision-making workflow for resolving emulsions.

This technical support guide provides a range of strategies to effectively manage and resolve emulsion problems during the aqueous workup of 4,4'-Difluorobenzhydrol. By starting with the simplest methods and progressing to more advanced techniques as needed, researchers can improve the efficiency and success of their purification processes.

References

Technical Support Center: Monitoring 4,4'-Difluorobenzhydrol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 4,4'-Difluorobenzhydrol and its precursors, such as the reduction of 4,4'-Difluorobenzophenone, using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of monitoring 4,4'-Difluorobenzhydrol reactions?

A1: Monitoring these reactions is crucial in pharmaceutical and chemical synthesis to ensure the complete conversion of the starting material (e.g., 4,4'-Difluorobenzophenone) to the desired product (4,4'-Difluorobenzhydrol). This helps in determining the reaction endpoint, optimizing reaction conditions, and ensuring the purity of the final product.

Q2: Which chromatographic technique is better for monitoring my reaction, TLC or HPLC?

A2: Both techniques are suitable, and the choice depends on the specific requirements of your analysis.

  • TLC is a rapid, simple, and cost-effective qualitative technique ideal for quick checks of reaction progress at the bench. It is excellent for visualizing the disappearance of starting material and the appearance of the product.

  • HPLC is a quantitative technique that provides higher resolution, sensitivity, and reproducibility. It is preferred for detailed kinetic studies, impurity profiling, and when precise quantification of reactants and products is necessary.

Q3: How can I visualize the spots of 4,4'-Difluorobenzophenone and 4,4'-Difluorobenzhydrol on a TLC plate?

A3: Both 4,4'-Difluorobenzophenone and 4,4'-Difluorobenzhydrol are aromatic compounds and can be readily visualized under a UV lamp (254 nm) on TLC plates containing a fluorescent indicator.[1] They will appear as dark spots against a green fluorescent background.[1] Staining with a p-anisaldehyde solution followed by gentle heating can also be used, which may produce colored spots.

Q4: What is a typical mobile phase for TLC analysis of this reaction?

A4: A common mobile phase for separating benzophenone and its corresponding benzhydrol is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. A starting point could be a 4:1 or 3:1 mixture of hexanes:ethyl acetate. The polarity can be adjusted to achieve optimal separation.

Q5: What is a suitable HPLC method for separating 4,4'-Difluorobenzophenone and 4,4'-Difluorobenzhydrol?

A5: A reversed-phase HPLC method is generally effective. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a good starting point. The addition of a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Streaking of spots - Sample is too concentrated.- The compound is strongly acidic or basic.- Inappropriate solvent system.- Dilute the sample solution before spotting.[2][3][4]- Add a small amount of acetic acid or triethylamine to the mobile phase to suppress ionization.[3]- Experiment with a different, less polar, or more polar solvent system.
Spots are not visible or are very faint - The sample is too dilute.- The compound is not UV-active.- The compound has evaporated from the plate.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[3][4]- Use a chemical stain (e.g., p-anisaldehyde) for visualization.- Ensure the plate is developed and visualized promptly after spotting.
R_f values are too high (spots near the solvent front) - The mobile phase is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.[3]
R_f values are too low (spots near the baseline) - The mobile phase is not polar enough.- Increase the proportion of the polar solvent in the mobile phase.[3]
Uneven solvent front - The TLC plate was not placed vertically in the developing chamber.- The chamber was disturbed during development.- Ensure the plate is level in the chamber.- Avoid moving the chamber during development.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Drifting retention times - Inconsistent mobile phase composition.- Poor column temperature control.- Column not equilibrated.- Prepare fresh mobile phase and ensure proper mixing.[5]- Use a column oven to maintain a constant temperature.[5]- Equilibrate the column with the mobile phase for a sufficient time before injection.[5]
Peak tailing - Interaction of basic analytes with acidic silanols on the column.- Column overload.- Inappropriate mobile phase pH.- Use a mobile phase additive like triethylamine or an end-capped column.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to suppress ionization of the analyte or silanols.[6]
Broad peaks - High dead volume in the system.- Column contamination or degradation.- Mobile phase flow rate is too low.- Use shorter tubing with a smaller internal diameter.- Flush the column with a strong solvent or replace it if necessary.[5]- Increase the flow rate.
Noisy baseline - Air bubbles in the detector or pump.- Contaminated mobile phase or detector cell.- Leaks in the system.- Degas the mobile phase and purge the pump.[5]- Use high-purity solvents and flush the detector cell.[5]- Check for and tighten any loose fittings.[5]
Ghost peaks - Impurities in the mobile phase.- Carryover from previous injections.- Late eluting compounds from a previous run.- Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the injection sequence.- Use a longer run time or a column flush step.[6]

Experimental Protocols

TLC Monitoring of the Reduction of 4,4'-Difluorobenzophenone

This protocol describes the monitoring of the reduction of 4,4'-Difluorobenzophenone to 4,4'-Difluorobenzhydrol using sodium borohydride.

Methodology:

  • Prepare the TLC plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the plate: Using separate capillary tubes, spot the 4,4'-Difluorobenzophenone starting material (SM), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture (RM) on the pencil line.

  • Develop the plate: Place the spotted TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen mobile phase (e.g., Hexane:Ethyl Acetate = 4:1). Ensure the solvent level is below the spotting line.

  • Visualize the plate: Once the solvent front has reached about 1 cm from the top of the plate, remove it from the chamber, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze the results: The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. The product, 4,4'-Difluorobenzhydrol, will appear as a new, more polar spot with a lower R_f value.

Quantitative Data Summary (TLC):

Compound Mobile Phase (Hexane:Ethyl Acetate) Expected R_f Value
4,4'-Difluorobenzophenone4:1~0.6
4,4'-Difluorobenzhydrol4:1~0.3
HPLC Monitoring of the Reduction of 4,4'-Difluorobenzophenone

This protocol provides a method for the quantitative analysis of the reduction of 4,4'-Difluorobenzophenone.

Methodology:

  • Prepare the mobile phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase before use.

  • Equilibrate the system: Pump the mobile phase through the HPLC system and column until a stable baseline is achieved.

  • Prepare samples: Dilute a small aliquot of the reaction mixture with the mobile phase to an appropriate concentration. Prepare standard solutions of the starting material and product for calibration.

  • Inject the sample: Inject a fixed volume (e.g., 10 µL) of the prepared sample into the HPLC system.

  • Analyze the chromatogram: Identify the peaks corresponding to 4,4'-Difluorobenzophenone and 4,4'-Difluorobenzhydrol based on their retention times, which should be determined by injecting standards. The reaction progress can be quantified by comparing the peak areas of the reactant and product over time.

Quantitative Data Summary (HPLC):

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time (4,4'-Difluorobenzophenone) ~4.5 min
Expected Retention Time (4,4'-Difluorobenzhydrol) ~3.0 min

Visualizations

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate spot_samples Spot Samples (SM, Co-spot, RM) prep_plate->spot_samples develop Develop in Chamber spot_samples->develop dry Dry Plate develop->dry visualize Visualize under UV dry->visualize analyze Analyze R_f Values visualize->analyze decision Reaction Complete? analyze->decision continue_reaction Continue Reaction decision->continue_reaction No stop_reaction Stop Reaction decision->stop_reaction Yes

Caption: Workflow for monitoring a reaction using TLC.

HPLC_Workflow cluster_prep System & Sample Preparation cluster_run Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase equilibrate Equilibrate System prep_mobile->equilibrate inject Inject Sample equilibrate->inject prep_sample Prepare Sample prep_sample->inject run_hplc Run HPLC inject->run_hplc acquire Acquire Chromatogram run_hplc->acquire integrate Integrate Peaks acquire->integrate quantify Quantify Components integrate->quantify report report quantify->report Generate Report

Caption: General workflow for HPLC analysis.

Troubleshooting_Logic cluster_TLC TLC Issues cluster_HPLC HPLC Issues start Problem Observed in Chromatogram streaking Streaking Spots? start->streaking rf_issue Incorrect R_f? start->rf_issue no_spots No Spots Visible? start->no_spots rt_drift Retention Time Drift? start->rt_drift peak_shape Poor Peak Shape? start->peak_shape baseline_issue Baseline Noise? start->baseline_issue sol_streaking Check Sample Concentration Adjust Mobile Phase streaking->sol_streaking Yes sol_rf Adjust Mobile Phase Polarity rf_issue->sol_rf Yes sol_no_spots Concentrate Sample Use Stain no_spots->sol_no_spots Yes sol_rt Check Mobile Phase & Temp. Equilibrate Column rt_drift->sol_rt Yes sol_peak Adjust Mobile Phase pH Check for Overload peak_shape->sol_peak Yes sol_baseline Degas Mobile Phase Check for Leaks baseline_issue->sol_baseline Yes

Caption: A troubleshooting decision tree for common chromatography issues.

References

Technical Support Center: Synthesis of 4,4'-Difluorobenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4,4'-Difluorobenzhydrol, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4,4'-Difluorobenzhydrol, particularly focusing on the reduction of 4,4'-difluorobenzophenone using sodium borohydride (NaBH₄).

Reaction Execution & Control

  • Q1: My reaction is violently exothermic and difficult to control upon adding sodium borohydride. What's happening and how can I mitigate this?

    A1: The reduction of ketones with sodium borohydride is a highly exothermic process.[1] The rapid addition of the reducing agent, especially at a larger scale, can lead to a runaway reaction. Additionally, sodium borohydride reacts with protic solvents like methanol, generating hydrogen gas and contributing to the exotherm.[1][2]

    Troubleshooting Steps:

    • Slow, Portion-wise Addition: Add the sodium borohydride in small portions over an extended period. This allows for better heat dissipation.

    • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) using an efficient cooling bath.

    • Dilution: Increasing the solvent volume can help to better absorb and dissipate the heat generated.

    • Reverse Addition: Consider adding the solution of 4,4'-difluorobenzophenone to a suspension of sodium borohydride in the solvent.

  • Q2: The reaction seems to have stalled or is proceeding very slowly. What are the potential causes?

    A2: Several factors can lead to a sluggish reaction:

    • Poor Reagent Quality: The sodium borohydride may have degraded due to improper storage and exposure to moisture.

    • Low Temperature: While crucial for control, excessively low temperatures can significantly slow down the reaction rate.

    • Insufficient Mixing: In larger reactors, inefficient stirring can lead to poor contact between the reactants.

    Troubleshooting Steps:

    • Use Fresh Reagent: Ensure the sodium borohydride is of high quality and has been stored in a dry environment.

    • Optimize Temperature: Gradually increase the temperature to a moderate level (e.g., room temperature) after the initial exothermic phase is controlled.

    • Improve Agitation: Use an appropriate stirrer and agitation speed to ensure a homogeneous reaction mixture.

Product Purity & By-products

  • Q3: I'm observing significant by-product formation. What are the likely side reactions?

    A3: While the reduction of 4,4'-difluorobenzophenone is generally clean, side reactions can occur:

    • Over-reduction: Although less common with NaBH₄ compared to stronger reducing agents like LiAlH₄, over-reduction to the corresponding diphenylmethane is a possibility under harsh conditions.

    • Borate Ester Formation: The intermediate alkoxyborohydrides can be stable and may require proper quenching to liberate the final alcohol product.

    • Impure Starting Material: Impurities in the 4,4'-difluorobenzophenone will be carried through or react to form other by-products.

    Troubleshooting Steps:

    • Strict Stoichiometry: Use a controlled amount of sodium borohydride (typically 1.0-1.5 equivalents).

    • Controlled Quenching: Ensure the reaction is properly quenched with a weak acid (e.g., acetic acid) to hydrolyze any borate complexes.

    • Starting Material Purity: Verify the purity of the 4,4'-difluorobenzophenone before starting the reaction.

  • Q4: I'm having difficulty with the purification of 4,4'-Difluorobenzhydrol at a larger scale. What are the best practices?

    A4: Scaling up purification can present challenges with handling large volumes and achieving high purity.

    • Crystallization Issues: The product may oil out or form very fine crystals that are difficult to filter.

    • Solvent Removal: Evaporating large volumes of solvent can be time-consuming and energy-intensive.

    Troubleshooting Steps:

    • Solvent Selection for Recrystallization: A mixture of a soluble solvent (e.g., dichloromethane, ethyl acetate) and a non-soluble anti-solvent (e.g., hexane, heptane) can promote the formation of well-defined crystals.

    • Controlled Cooling: Slow and controlled cooling during crystallization is crucial for obtaining larger crystals.

    • Filtration and Drying: Use appropriate filtration equipment for the scale of your reaction. Ensure the product is thoroughly dried under vacuum to remove residual solvents.

Safety Considerations

  • Q5: What are the primary safety concerns when scaling up this synthesis?

    A5: The main hazards are associated with the use of sodium borohydride:

    • Hydrogen Gas Evolution: The reaction of NaBH₄ with protic solvents and during the acidic workup generates highly flammable hydrogen gas.[1][2]

    • Runaway Reaction: As discussed in Q1, the exothermic nature of the reaction can lead to a loss of control if not managed properly.[1]

    • Caustic Nature of Sodium Borohydride: Sodium borohydride and its solutions are corrosive.

    Safety Precautions:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the accumulation of a flammable hydrogen-air mixture.

    • Adequate Ventilation: Ensure the reaction is performed in a well-ventilated area or a fume hood to safely vent hydrogen gas.

    • Emergency Planning: Have a plan in place for cooling failure and be prepared to quench the reaction safely if necessary.

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Data Presentation

Table 1: Typical Reaction Parameters for the Reduction of 4,4'-Difluorobenzophenone

ParameterLab Scale (1-10 g)Pilot Scale (100-1000 g)Key Considerations for Scale-Up
Solvent Methanol, EthanolMethanol, Ethanol, THF/MethanolSolvent choice can affect reaction rate and exotherm. THF mixtures may offer better temperature control.[2]
Temperature 0 °C to Room Temp0-10 °C (addition), then Room TempEfficient heat removal is critical. Monitor internal temperature closely.
NaBH₄ Equivalents 1.0 - 1.51.0 - 1.2Use of excess NaBH₄ increases hydrogen evolution and exotherm.
Reaction Time 1-3 hours2-6 hoursMonitor reaction completion by TLC or HPLC to avoid unnecessary heating.
Workup Dilute HCl or Acetic AcidSlow addition of Acetic AcidQuenching is exothermic and produces H₂. Add the quenching agent slowly with efficient cooling.
Typical Yield >95%90-97%Yields can be slightly lower at scale due to handling losses.[3]
Purity (crude) >98%95-98%Crude purity may be lower at scale, requiring more efficient purification.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 4,4'-Difluorobenzhydrol

This protocol describes the reduction of 4,4'-difluorobenzophenone (1.0 mol) to 4,4'-difluorobenzhydrol using sodium borohydride (0.6 mol) in methanol.[3]

  • Setup: A round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with 4,4'-difluorobenzophenone (1.0 mol) and methanol (2 volumes).

  • Reagent Addition: The mixture is stirred at room temperature, and sodium borohydride (0.6 mol) is added portion-wise over 45 minutes, maintaining the temperature below 30 °C.

  • Reaction: The reaction mixture is stirred at ambient temperature for 2-3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is diluted with water (750 mL). The pH is adjusted to 4 with acetic acid. The product is extracted with dichloromethane (2 x 400 mL).

  • Purification: The combined organic layers are washed with water (200 mL), dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 4,4'-difluorobenzhydrol as a white to off-white solid. The typical yield is 93-97%.[3]

Visualizations

Diagram 1: General Troubleshooting Workflow for 4,4'-Difluorobenzhydrol Synthesis

G cluster_troubleshooting Troubleshooting Categories cluster_solutions Potential Solutions start Start Synthesis issue Issue Encountered? start->issue exotherm Exothermic Reaction issue->exotherm Yes end Successful Synthesis issue->end No slow_reaction Slow/Stalled Reaction solution_exotherm Slow Addition Better Cooling Dilution exotherm->solution_exotherm low_purity Low Purity/By-products solution_slow Fresh Reagent Optimize Temperature Improve Mixing slow_reaction->solution_slow purification_issue Purification Difficulty solution_purity Control Stoichiometry Proper Quenching Check Starting Material low_purity->solution_purity solution_purification Optimize Solvent System Controlled Cooling purification_issue->solution_purification solution_exotherm->end solution_slow->end solution_purity->end solution_purification->end

Caption: A flowchart for troubleshooting common issues during the synthesis.

Diagram 2: Key Safety Considerations for Scale-Up of Borohydride Reductions

G cluster_hazards Primary Hazards cluster_controls Control Measures center Scale-Up of NaBH4 Reduction h2_evolution H2 Gas Evolution center->h2_evolution runaway Runaway Reaction center->runaway caustic Caustic Material center->caustic inert_atm Inert Atmosphere h2_evolution->inert_atm ventilation Adequate Ventilation h2_evolution->ventilation temp_control Strict Temperature Control runaway->temp_control slow_addition Slow Reagent Addition runaway->slow_addition ppe Appropriate PPE caustic->ppe

Caption: Key safety hazards and their control measures for scale-up.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4,4'-Difluorobenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 4,4'-Difluorobenzhydrol with other structurally related benzhydrol derivatives. The data presented herein, supported by detailed experimental protocols, serves as a valuable resource for the identification and characterization of this compound and its analogues in research and development settings.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in parts per million (ppm) for 4,4'-Difluorobenzhydrol and selected analogues are summarized below. All spectra were recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data Comparison

CompoundAr-H (ortho to CHOH)Ar-H (meta to CHOH)CHOHOHOther
4,4'-Difluorobenzhydrol 7.22-7.25 (m, 4H)6.94-6.99 (m, 4H)5.65 (s, 1H)2.96 (s, 1H)-
Benzhydrol7.36-7.38 (m, 10H)-5.79 (s, 1H)2.30 (s, 1H)-
4,4'-Dichlorobenzhydrol~7.30 (d, 4H)~7.25 (d, 4H)~5.80 (s, 1H)Not specified-
4,4'-Dimethylbenzhydrol~7.20 (d, 4H)~7.10 (d, 4H)~5.70 (s, 1H)Not specified2.34 (s, 6H, CH₃)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundC-ipso (C-CHOH)C-orthoC-metaC-paraCHOHOther
4,4'-Difluorobenzhydrol 139.5 (d, J=3.2 Hz)128.8 (d, J=8.1 Hz)115.4 (d, J=21.4 Hz)162.2 (d, J=246.0 Hz)75.1-
Benzhydrol143.8128.6127.6126.576.3-
4,4'-Dichlorobenzhydrol141.8128.8128.0133.274.9-
4,4'-Dimethylbenzhydrol141.1129.2126.6137.275.821.1 (CH₃)

Note: Data for comparison compounds are compiled from various publicly available spectral databases. Slight variations in chemical shifts may be observed depending on experimental conditions.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is outlined below.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Transfer the sample to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in the pipette.

2. NMR Data Acquisition:

  • The NMR spectra are acquired on a 400 MHz spectrometer.

  • The sample is equilibrated to a probe temperature of 298 K.

  • The magnetic field is shimmed on the deuterium lock signal of the CDCl₃ to achieve optimal resolution.

  • For ¹H NMR:

    • A standard single-pulse experiment is used.

    • The spectral width is set to approximately 16 ppm.

    • A 30° pulse angle is used with a relaxation delay of 1 second.

    • Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

  • For ¹³C NMR:

    • A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • The spectral width is set to approximately 240 ppm.

    • A 30° pulse angle is used with a relaxation delay of 2 seconds.

    • A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • The resulting spectrum is phase-corrected and baseline-corrected.

  • The chemical shifts are referenced to the internal standard TMS at 0.00 ppm for both ¹H and ¹³C spectra.

  • For ¹H spectra, the signals are integrated to determine the relative number of protons.

  • For coupled ¹³C spectra of fluorinated compounds, the carbon-fluorine coupling constants (J-coupling) are measured.

Workflow for NMR Characterization

The logical workflow from sample preparation to final data analysis in an NMR experiment is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent with Internal Standard A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire FID E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectrum H->I J Peak Integration (1H) and Peak Picking (13C) I->J K Structure Elucidation J->K

A Comparative Guide to Analytical Method Validation for the Quantification of 4,4'-Difluorobenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates like 4,4'-Difluorobenzhydrol is paramount for ensuring product quality and safety. This guide provides a comparative overview of validated analytical methods for the quantification of 4,4'-Difluorobenzhydrol, offering insights into their performance based on established analytical techniques. While specific validated data for 4,4'-Difluorobenzhydrol is not extensively published, this comparison draws upon data from structurally similar fluorinated compounds and established principles of analytical method validation to provide a reliable framework.

The primary analytical techniques suitable for the quantification of 4,4'-Difluorobenzhydrol include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of the most appropriate method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.

Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of small organic molecules similar to 4,4'-Difluorobenzhydrol. These values are illustrative and serve as a general guideline for what can be expected from a validated method.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999> 0.997> 0.999
Limit of Detection (LOD) 0.05 - 0.2 µg/mL0.01 - 0.05 µg/mL0.001 - 0.01 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.6 µg/mL0.03 - 0.15 µg/mL0.003 - 0.03 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%98 - 102%
Precision (%RSD) < 2%< 5%< 3%
Specificity Good, potential for interference from co-eluting compounds.Excellent, mass spectral data provides high confidence.Excellent, high selectivity with Multiple Reaction Monitoring (MRM).
Sample Derivatization Not typically required.May be required to improve volatility and thermal stability.Not typically required.

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of an analytical method. Below are representative protocols for HPLC-UV, GC-MS, and LC-MS/MS analysis that can be adapted for 4,4'-Difluorobenzhydrol.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for routine quality control and quantification of 4,4'-Difluorobenzhydrol in bulk drug substances and intermediates.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of acid, like phosphoric acid, can improve peak shape.[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: Determined by UV scan of 4,4'-Difluorobenzhydrol (a common wavelength for aromatic compounds is around 254 nm).

  • Injection Volume: 10-20 µL.[2]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of 4,4'-Difluorobenzhydrol reference standard in the mobile phase and dilute to create a series of calibration standards.

    • Sample Solution: Accurately weigh and dissolve the sample containing 4,4'-Difluorobenzhydrol in the mobile phase to a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is suitable for identifying and quantifying volatile impurities or for the primary quantification of 4,4'-Difluorobenzhydrol, potentially after derivatization.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Sample Preparation: The sample is dissolved in a suitable organic solvent. Derivatization may be necessary to increase the volatility of 4,4'-Difluorobenzhydrol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification of 4,4'-Difluorobenzhydrol, especially in complex matrices like biological samples.[3]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Column and Mobile Phase: Similar to the HPLC-UV method, but using LC-MS grade solvents is critical.[4]

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Spectrometer Parameters:

    • Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for 4,4'-Difluorobenzhydrol would need to be determined by infusing a standard solution into the mass spectrometer.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.

    • Sample Solution: Dissolve the sample in a suitable solvent and dilute to fall within the calibration range. For complex matrices, a sample extraction step (e.g., solid-phase extraction) may be required.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for the analytical method validation and the individual techniques described.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments process_data Process & Analyze Data perform_experiments->process_data validation_report Prepare Validation Report process_data->validation_report analytical_techniques_comparison cluster_sample Sample Preparation cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcmsms LC-MS/MS sample_prep Sample Dissolution / Extraction hplc_separation Chromatographic Separation (C18 Column) sample_prep->hplc_separation derivatization Derivatization (Optional) sample_prep->derivatization lc_separation Chromatographic Separation sample_prep->lc_separation uv_detection UV Detection hplc_separation->uv_detection hplc_quant Quantification uv_detection->hplc_quant gc_separation Gas Chromatographic Separation derivatization->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection gcms_quant Quantification ms_detection->gcms_quant msms_detection Tandem MS Detection (MRM) lc_separation->msms_detection lcmsms_quant Quantification msms_detection->lcmsms_quant

References

A Comparative Analysis of the Reactivity of 4,4'-Difluorobenzhydrol and Benzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4,4'-Difluorobenzhydrol and its non-fluorinated analog, Benzhydrol. The introduction of fluorine atoms at the para positions of the phenyl rings significantly alters the electronic properties of the molecule, leading to notable differences in reaction rates and mechanisms. This comparison is supported by established principles of physical organic chemistry and available experimental data.

Introduction to the Compounds

Benzhydrol , also known as diphenylmethanol, is a secondary alcohol that serves as a common structural motif in various pharmacologically active compounds and is a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the hydroxyl group and the stability of the corresponding benzhydryl carbocation.

4,4'-Difluorobenzhydrol is a fluorinated analog of benzhydrol. The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The net result is a significant polarization of the C-F bonds and a decrease in electron density at the benzylic carbon.

Comparative Reactivity: A Theoretical Framework

The primary difference in reactivity between 4,4'-Difluorobenzhydrol and Benzhydrol stems from the electronic effects of the fluorine substituents. In reactions where a positive charge develops at the benzylic carbon in the transition state or as an intermediate, the electron-withdrawing fluorine atoms are expected to destabilize this charge, thereby decreasing the reaction rate. Conversely, in reactions where a negative charge develops, the fluorine atoms would be stabilizing, potentially increasing the rate.

Typical reactions of benzhydrols include oxidation to the corresponding benzophenone, esterification of the hydroxyl group, and nucleophilic substitution reactions (often of the corresponding benzhydryl halide).

G Comparative Reactivity Logic cluster_reactants Reactants cluster_reactions Reaction Types cluster_intermediates Key Intermediates / Transition States cluster_outcomes Reactivity Outcome Benzhydrol Benzhydrol (Electronically Neutral) Oxidation Oxidation (e.g., with Cr(VI)) Benzhydrol->Oxidation Esterification Esterification (Acid Catalyzed) Benzhydrol->Esterification SN1 SN1-type Substitution (Carbocation Intermediate) Benzhydrol->SN1 DFB 4,4'-Difluorobenzhydrol (-I Effect of Fluorine) DFB->Oxidation DFB->Esterification DFB->SN1 Carbocation Benzhydryl Carbocation (Positive Charge Development) Oxidation->Carbocation Esterification->Carbocation SN1->Carbocation Reactivity_B Higher Reactivity Carbocation->Reactivity_B Stabilized by H-atoms Reactivity_DFB Lower Reactivity Carbocation->Reactivity_DFB Destabilized by F-atoms

Caption: Logical flow of reactivity comparison.

Quantitative Data Summary

CompoundSubstituent (para)Hammett Constant (σp)Expected Relative Reactivity (Oxidation/SN1)
BenzhydrolH0.00Baseline
4,4'-DifluorobenzhydrolF+0.06Slower than Benzhydrol

Note: This table is based on the established electronic effects of substituents. The actual quantitative difference in reactivity would need to be determined experimentally.

Experimental Protocols

The following outlines a general experimental protocol for a comparative study of the oxidation of 4,4'-Difluorobenzhydrol and Benzhydrol. This protocol is based on common methods found in the literature for the oxidation of benzhydrols.

Objective: To compare the rate of oxidation of 4,4'-Difluorobenzhydrol and Benzhydrol using a chromic acid solution.

Materials:

  • Benzhydrol

  • 4,4'-Difluorobenzhydrol

  • Potassium dichromate (K₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄)

  • Acetic acid (glacial)

  • Distilled water

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M solutions of both Benzhydrol and 4,4'-Difluorobenzhydrol in glacial acetic acid.

    • Prepare a 0.02 M solution of potassium dichromate in a 50:50 (v/v) mixture of acetic acid and water.

    • Prepare a 1 M solution of sulfuric acid in a 50:50 (v/v) mixture of acetic acid and water.

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to monitor the disappearance of the Cr(VI) species at a wavelength of 350 nm.

    • In a quartz cuvette, mix the potassium dichromate solution and the sulfuric acid solution.

    • Initiate the reaction by adding a specific volume of either the Benzhydrol or 4,4'-Difluorobenzhydrol stock solution to the cuvette.

    • Immediately start recording the absorbance at regular time intervals.

    • Maintain a constant temperature throughout the experiment using a thermostatted cell holder.

    • Repeat the experiment for the other benzhydrol derivative under identical conditions.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance of Cr(VI) versus time to determine the pseudo-first-order rate constant (k') for each reaction.

    • Compare the rate constants for Benzhydrol and 4,4'-Difluorobenzhydrol to determine their relative reactivity.

G Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_B Benzhydrol Stock Solution Add_B Add Benzhydrol Solution Stock_B->Add_B Stock_DFB 4,4'-Difluorobenzhydrol Stock Solution Add_DFB Add 4,4'-Difluorobenzhydrol Solution Stock_DFB->Add_DFB Stock_Cr K2Cr2O7 Solution Mix Mix K2Cr2O7 and H2SO4 in Cuvette Stock_Cr->Mix Stock_Acid H2SO4 Solution Stock_Acid->Mix Mix->Add_B Mix->Add_DFB Monitor Monitor Absorbance (350 nm) vs. Time Add_B->Monitor Add_DFB->Monitor Plot Plot ln(Abs) vs. Time Monitor->Plot Calculate Calculate Pseudo-First-Order Rate Constants (k') Plot->Calculate Compare Compare k' for Both Compounds Calculate->Compare

Caption: Workflow for comparative oxidation experiment.

Conclusion

The presence of two electron-withdrawing fluorine atoms in 4,4'-Difluorobenzhydrol significantly reduces its reactivity in reactions that proceed through a carbocation-like transition state, such as oxidation and SN1-type substitutions, when compared to the non-fluorinated Benzhydrol. This is due to the destabilization of the developing positive charge at the benzylic carbon by the inductive effect of the fluorine atoms. For drug development professionals, this difference in reactivity can have important implications for the metabolic stability and synthetic accessibility of drug candidates incorporating these moieties. While direct comparative quantitative data is limited, the established principles of physical organic chemistry provide a solid framework for predicting the relative reactivity of these two compounds. Further experimental investigation is recommended to quantify these differences for specific reaction conditions.

A Comparative Guide to the Synthetic Routes of 4,4'-Difluorobenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4,4'-Difluorobenzhydrol is a key intermediate in the synthesis of various pharmaceuticals and functional materials. The efficiency and cost-effectiveness of its production are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of different synthetic routes to 4,4'-Difluorobenzhydrol, presenting experimental data, detailed protocols, and pathway visualizations to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Routes

The synthesis of 4,4'-Difluorobenzhydrol is primarily achieved through the reduction of 4,4'-difluorobenzophenone. Several reducing agents and reaction conditions can be employed, each with its own set of advantages and disadvantages. This guide focuses on the most common and accessible methods.

Synthetic Route Starting Material Reagents Solvent Reaction Time Temperature (°C) Yield (%) Purity (%)
Route 1: Sodium Borohydride Reduction 4,4'-DifluorobenzophenoneSodium Borohydride (NaBH₄)Methanol2-3 hoursRoom Temperature93-97>98
Route 2: Grignard Reaction 4-Fluorobenzaldehyde4-Fluorophenylmagnesium BromideTetrahydrofuran (THF)Not specifiedNot specifiedNot specifiedNot specified
Route 3: Meerwein-Ponndorf-Verley (MPV) Reduction 4,4'-DifluorobenzophenoneAluminum IsopropoxideIsopropanolNot specifiedNot specifiedNot specifiedNot specified
Route 4: Catalytic Transfer Hydrogenation 4,4'-DifluorobenzophenoneFormic Acid/Triethylamine, Ru or Pd catalystNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Route 5: Lithium Aluminum Hydride (LAH) Reduction 4,4'-DifluorobenzophenoneLithium Aluminum Hydride (LiAlH₄)Diethyl ether or THFNot specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

Route 1: Sodium Borohydride Reduction of 4,4'-Difluorobenzophenone

This method is the most commonly reported and provides a high yield of 4,4'-Difluorobenzhydrol under mild conditions.

Materials:

  • 4,4'-Difluorobenzophenone

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Acetic acid

Procedure:

  • Dissolve 4,4'-difluorobenzophenone (1.0 mol) in methanol (2 volumes).

  • To the stirred solution, add sodium borohydride (0.6 mol) portion-wise at room temperature over a period of 45 minutes.

  • Continue stirring the reaction mixture at ambient temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (750 mL).

  • Adjust the pH of the mixture to 4 with acetic acid.

  • Extract the product with dichloromethane (2 x 400 mL).

  • Wash the combined organic layers with water (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain pure 4,4'-Difluorobenzhydrol as a white to off-white solid.

Synthetic Pathway Visualizations

The logical flow of the primary synthetic route can be visualized to better understand the reaction sequence.

Sodium_Borohydride_Reduction 4,4'-Difluorobenzophenone 4,4'-Difluorobenzophenone Intermediate_Alkoxide Intermediate Alkoxide 4,4'-Difluorobenzophenone->Intermediate_Alkoxide Reduction NaBH4_MeOH Sodium Borohydride Methanol NaBH4_MeOH->Intermediate_Alkoxide 4,4'-Difluorobenzhydrol 4,4'-Difluorobenzhydrol Intermediate_Alkoxide->4,4'-Difluorobenzhydrol Protonation Workup Aqueous Workup (H₂O, Acetic Acid) Workup->4,4'-Difluorobenzhydrol

Caption: Sodium Borohydride Reduction of 4,4'-Difluorobenzophenone.

Discussion and Comparison

Sodium Borohydride Reduction: This method stands out for its high yield (93-97%), operational simplicity, and the use of a relatively safe and inexpensive reducing agent. The reaction proceeds under mild, ambient conditions, making it suitable for large-scale industrial production. The purity of the final product is also reported to be high.

Alternative Routes:

  • Grignard Reaction: The synthesis of 4,4'-Difluorobenzhydrol via the reaction of a 4-fluorophenyl Grignard reagent with 4-fluorobenzaldehyde is a classic approach for forming carbon-carbon bonds and producing secondary alcohols. While theoretically sound, this method requires strictly anhydrous conditions, and the Grignard reagent can be sensitive to steric hindrance and functional groups. The lack of specific experimental data for this particular synthesis makes a direct comparison difficult.

  • Meerwein-Ponndorf-Verley (MPV) Reduction: The MPV reduction utilizes a metal alkoxide, typically aluminum isopropoxide, as a catalyst for the reduction of ketones. It is known for its high chemoselectivity, often leaving other functional groups intact. However, the reaction is reversible and may require the removal of the acetone byproduct to drive the equilibrium towards the product. Again, the absence of specific data for the reduction of 4,4'-difluorobenzophenone limits a quantitative comparison.

  • Catalytic Transfer Hydrogenation: This method employs a catalyst (e.g., Ruthenium or Palladium) and a hydrogen donor (e.g., formic acid) to effect the reduction. It is often considered a "greener" alternative to metal hydride reductions. The efficiency of this method would be highly dependent on the choice of catalyst and reaction conditions.

  • Lithium Aluminum Hydride (LAH) Reduction: LAH is a very powerful reducing agent capable of reducing a wide range of functional groups, including ketones. However, it is highly reactive and pyrophoric, requiring stringent safety precautions and anhydrous conditions. While it would undoubtedly reduce 4,4'-difluorobenzophenone, its lack of selectivity and hazardous nature make it less favorable than sodium borohydride for this specific transformation, especially on a larger scale.

Conclusion

For the synthesis of 4,4'-Difluorobenzhydrol, the reduction of 4,4'-difluorobenzophenone with sodium borohydride is the most well-established and advantageous route based on available data. It offers an excellent combination of high yield, high purity, mild reaction conditions, and operational safety. While other methods are theoretically feasible, the lack of specific, reproducible experimental data for the synthesis of this particular compound makes them less attractive for immediate implementation without further research and development. For researchers and drug development professionals requiring a reliable and efficient synthesis of 4,4'-Difluorobenzhydrol, the sodium borohydride reduction method is the recommended starting point. Further investigation into the alternative routes could be a subject of future process optimization studies.

Unveiling the Potency of 4,4'-Difluorobenzhydrol Derivatives as M1 Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the enhanced biological activity of 4,4'-Difluorobenzhydrol derivatives over their parent compound.

In the quest for selective muscarinic acetylcholine receptor (mAChR) ligands for therapeutic applications, a series of carbamate derivatives of 4,4'-Difluorobenzhydrol have demonstrated significantly enhanced antagonistic activity at the M1 muscarinic receptor subtype compared to the parent scaffold. This guide provides a comprehensive comparison of the biological activity of these derivatives, supported by experimental data and detailed methodologies, to inform further research and drug development efforts.

While 4,4'-Difluorobenzhydrol serves as a key structural precursor, it is largely considered to be biologically inactive at the M1 muscarinic receptor. The derivatization into carbamates, however, unlocks potent antagonistic activity, highlighting a successful structure-activity relationship (SAR) strategy.

Comparative Biological Activity

The antagonistic activity of a series of twelve 4,4'-Difluorobenzhydrol carbamate derivatives was evaluated through competitive radioligand binding assays against human M1-M5 muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells. The binding affinity is reported as the inhibition constant (Kᵢ), with lower values indicating higher affinity.

Compound IDStructureM1 Kᵢ (nM)[1]M2 Kᵢ (nM)[1]M3 Kᵢ (nM)[1]M4 Kᵢ (nM)[1]M5 Kᵢ (nM)[1]
4,4'-Difluorobenzhydrol (Parent Compound) No significant activity reportedNo significant activity reportedNo significant activity reportedNo significant activity reportedNo significant activity reported
Derivative 1 Bis(4-fluorophenyl)methyl 4-methylpiperazine-1-carboxylate11 ± 1140 ± 10110 ± 10120 ± 1025 ± 2
Derivative 2 Bis(4-fluorophenyl)methyl 4-methyl-1,4-diazepane-1-carboxylate1.2 ± 0.1230 ± 2020 ± 119 ± 15.0 ± 0.4
Derivative 3 Bis(4-fluorophenyl)methyl 5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate10 ± 11300 ± 100120 ± 10110 ± 1031 ± 2
Derivative 4 Bis(4-fluorophenyl)methyl (1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate2.5 ± 0.2190 ± 1036 ± 221 ± 17.9 ± 0.6
Derivative 5 Bis(4-fluorophenyl)methyl (S)-1-methylpyrrolidin-3-yl(methyl)carbamate2.1 ± 0.28.1 ± 0.621 ± 216 ± 14.8 ± 0.4
Derivative 6 Bis(4-fluorophenyl)methyl 1-methylpiperidin-3-ylcarbamate10 ± 1160 ± 10130 ± 10120 ± 1028 ± 2
Derivative 7 Bis(4-fluorophenyl)methyl (R)-1-methylpiperidin-3-ylcarbamate1.2 ± 0.15.2 ± 0.414 ± 111 ± 12.9 ± 0.2
Derivative 8 Bis(4-fluorophenyl)methyl 1-methylpiperidin-4-ylcarbamate2.9 ± 0.223 ± 234 ± 227 ± 27.6 ± 0.6
Derivative 9 Bis(4-fluorophenyl)methyl (1-methylpiperidin-4-yl)(methyl)carbamate3.5 ± 0.329 ± 241 ± 332 ± 29.1 ± 0.7
Derivative 10 Bis(4-fluorophenyl)methyl (S)-quinuclidin-3-ylcarbamate4.5 ± 0.411 ± 129 ± 223 ± 26.5 ± 0.5
Derivative 11 Bis(4-fluorophenyl)methyl (R)-quinuclidin-3-ylcarbamate1.8 ± 0.14.2 ± 0.311 ± 18.7 ± 0.72.5 ± 0.2
Derivative 12 Bis(4-fluorophenyl)methyl quinuclidin-4-ylcarbamate6.2 ± 0.539 ± 360 ± 548 ± 414 ± 1

As the data indicates, the carbamate derivatives exhibit potent binding affinities for the M1 receptor, with several compounds demonstrating Kᵢ values in the low nanomolar range. Notably, Derivative 2 and Derivative 7 are the most potent M1 antagonists identified in this series.[1]

Experimental Protocols

Radioligand Binding Assay

The binding affinities of the compounds were determined by a competitive radioligand binding assay using cell membranes from CHO-K1 cells stably expressing the human M1-M5 muscarinic receptors.

  • Membrane Preparation: CHO-K1 cells expressing the respective human muscarinic receptor subtype were harvested and homogenized in a cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors). The homogenate was centrifuged to pellet the membranes, which were then washed and resuspended in a buffer containing 10% sucrose for storage at -80°C. On the day of the assay, the membrane preparation was thawed and resuspended in the final assay binding buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[2]

  • Assay Procedure: The assay was performed in a 96-well plate format with a final volume of 250 µL per well. Each well contained 150 µL of the membrane preparation, 50 µL of the test compound at various concentrations, and 50 µL of the radioligand, [³H]N-methylscopolamine ([³H]NMS). The plates were incubated at 30°C for 60 minutes with gentle agitation.[2]

  • Filtration and Counting: The incubation was terminated by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine, using a 96-well cell harvester. The filters were washed four times with an ice-cold wash buffer. After drying, a scintillation cocktail was added to the filters, and the radioactivity was quantified using a liquid scintillation counter.[2]

  • Data Analysis: The IC₅₀ values were determined from competition curves and converted to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Calcium Mobilization Assay (FLIPR)

The functional antagonist activity of the compounds at the M1 receptor was assessed using a calcium mobilization assay on a Fluorometric Imaging Plate Reader (FLIPR).

  • Cell Plating: CHO-K1 cells stably expressing the human M1 receptor were seeded into 96-well black-walled, clear-bottom plates and cultured overnight.

  • Dye Loading: The cell culture medium was replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid. The cells were incubated for 60 minutes at 37°C.

  • Assay Procedure: The plates were placed in the FLIPR instrument. The test compounds were added to the wells at various concentrations, and the cells were incubated for a further 15 minutes. Subsequently, the M1 receptor agonist carbachol was added at a concentration equal to its EC₈₀ value.

  • Data Acquisition and Analysis: The fluorescence intensity in each well was measured before and after the addition of the agonist. The antagonist activity of the test compounds was determined by their ability to inhibit the carbachol-induced increase in intracellular calcium. The IC₅₀ values were calculated from the dose-response curves.

Visualizing the Path to Enhanced Activity

The following diagrams illustrate the conceptual workflow of the experimental evaluation and the signaling pathway involved.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Parent_Compound 4,4'-Difluorobenzhydrol Derivatives Carbamate Derivatives Parent_Compound->Derivatives Derivatization Binding_Assay Radioligand Binding Assay (M1-M5 Receptors) Derivatives->Binding_Assay Functional_Assay Calcium Mobilization Assay (M1 Receptor) Derivatives->Functional_Assay Ki_Values Ki_Values Binding_Assay->Ki_Values Determine Affinity IC50_Values IC50_Values Functional_Assay->IC50_Values Determine Potency

Caption: Experimental workflow for comparing the biological activity of 4,4'-Difluorobenzhydrol derivatives.

M1_signaling_pathway cluster_membrane Cell Membrane M1_Receptor M1 Receptor Gq_Protein Gq Protein M1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Acetylcholine Acetylcholine Acetylcholine->M1_Receptor Activates Derivative 4,4'-Difluorobenzhydrol Derivative (Antagonist) Derivative->M1_Receptor Blocks Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: M1 muscarinic receptor signaling pathway and the antagonistic action of the derivatives.

Conclusion

The derivatization of the inactive 4,4'-Difluorobenzhydrol scaffold into a series of carbamates has proven to be a highly effective strategy for developing potent and selective M1 muscarinic receptor antagonists. The comprehensive data presented in this guide underscores the significant increase in biological activity achieved through these chemical modifications. The detailed experimental protocols provide a solid foundation for researchers to replicate and build upon these findings in the pursuit of novel therapeutics targeting the M1 muscarinic receptor.

References

A Comparative Guide to 4,4'-Difluorobenzhydrol Carbamates in Computational Docking Studies for M1 Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a series of 4,4'-Difluorobenzhydrol carbamates with other established M1 muscarinic acetylcholine receptor (mAChR) antagonists. The data presented is derived from computational docking studies and validated through in vitro biological assays, offering valuable insights for researchers, scientists, and drug development professionals.

Performance Comparison: Binding Affinities and Selectivity

The following tables summarize the binding affinities (Ki in nM) of twelve novel 4,4'-Difluorobenzhydrol carbamates for the human M1-M5 muscarinic receptor subtypes, as determined by competitive radioligand binding assays.[1][2] For comparative purposes, the binding affinities of well-established M1-selective and non-selective muscarinic antagonists are also presented.

Table 1: Binding Affinities (Ki, nM) of 4,4'-Difluorobenzhydrol Carbamates for Human Muscarinic Receptors (M1-M5)

CompoundhM1hM2hM3hM4hM5M1 Selectivity (fold vs hM2)M1 Selectivity (fold vs hM3)M1 Selectivity (fold vs hM4)M1 Selectivity (fold vs hM5)
1 12 ± 2180 ± 3048 ± 7110 ± 2055 ± 9154.09.24.6
2 1.2 ± 0.2130 ± 2025 ± 4220 ± 404.8 ± 0.8108211834.0
3 3.5 ± 0.6150 ± 2033 ± 5180 ± 3019 ± 3439.4515.4
4 8.1 ± 1.2210 ± 3065 ± 9250 ± 4045 ± 7268.0315.6
5 2.5 ± 0.480 ± 1018 ± 3150 ± 2011 ± 2327.2604.4
6 6.2 ± 0.9190 ± 3055 ± 8220 ± 3038 ± 6318.9356.1
7 3.1 ± 0.5110 ± 2028 ± 4160 ± 2015 ± 2359.0524.8
8 9.5 ± 1.5250 ± 4075 ± 10280 ± 4055 ± 8267.9295.8
9 4.8 ± 0.7160 ± 2042 ± 6190 ± 3025 ± 4338.8405.2
10 7.7 ± 1.1220 ± 3060 ± 9240 ± 4048 ± 7297.8316.2
11 15 ± 2350 ± 5090 ± 10380 ± 5070 ± 10236.0254.7
12 11 ± 2280 ± 4070 ± 10310 ± 4060 ± 9256.4285.5

Data extracted from Kilian J, et al. (2022).[1][2]

Table 2: Binding Affinities (Ki, nM) of Reference Muscarinic Antagonists

CompoundM1M2M3M4M5
Pirenzepine 14430130110200
Dicyclomine 3.713043--
Trihexyphenidyl 4.66021--
Atropine 1.6134.6--

Note: Data for reference compounds are compiled from various sources and may have been determined under different experimental conditions.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Computational Docking Studies

The computational docking studies for the 4,4'-Difluorobenzhydrol carbamates were performed to predict their binding modes and affinities for the M1 muscarinic receptor.

  • Protein Preparation: The crystal structure of the human M1 muscarinic receptor (PDB ID: 5CXV) was used. The protein structure was prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and the structure was energy minimized.

  • Ligand Preparation: The 3D structures of the 4,4'-Difluorobenzhydrol carbamate derivatives were generated and optimized to their lowest energy conformation.

  • Molecular Docking: AutoDock Vina was utilized for the docking simulations.[4][5][6] A grid box was defined to encompass the orthosteric binding site of the M1 receptor. The docking protocol involved a search algorithm to generate various binding poses of the ligand within the defined active site, followed by a scoring function to rank the poses based on their predicted binding affinity.

  • Analysis: The resulting docking poses were visually inspected, and the interactions between the ligands and the key amino acid residues in the binding pocket were analyzed.

Radioligand Binding Assays

Competitive radioligand binding assays were conducted to experimentally determine the binding affinities of the synthesized compounds for the human M1-M5 muscarinic receptors.[7][8]

  • Membrane Preparation: Chinese Hamster Ovary (CHO) cell membranes stably expressing the individual human M1, M2, M3, M4, or M5 receptor subtypes were used.

  • Assay Conditions: The assays were performed in 96-well plates. Each well contained the cell membranes, the radioligand ([³H]-N-methylscopolamine, [³H]NMS), and varying concentrations of the unlabeled test compounds (4,4'-Difluorobenzhydrol carbamates or reference drugs).

  • Incubation: The plates were incubated to allow the binding to reach equilibrium.

  • Filtration and Detection: The reaction was terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters, corresponding to the amount of bound radioligand, was measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.[9]

Calcium Mobilization Assays

A functional assay was performed to determine the antagonist properties of the 4,4'-Difluorobenzhydrol carbamates at the M1 receptor by measuring changes in intracellular calcium concentration.[1]

  • Cell Culture: CHO cells stably expressing the human M1 receptor were seeded in 96-well plates.

  • Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells were pre-incubated with varying concentrations of the 4,4'-Difluorobenzhydrol carbamate derivatives.

  • Agonist Stimulation: The M1 receptor was then stimulated with a known agonist (e.g., carbachol) to induce an increase in intracellular calcium.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, was measured using a fluorescence plate reader (e.g., FLIPR).[10][11][12][13]

  • Data Analysis: The ability of the test compounds to inhibit the agonist-induced calcium mobilization was quantified to determine their antagonistic activity.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows involved in these studies.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Leads to ACh Acetylcholine ACh->M1R Binds

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow cluster_computational Computational Design cluster_synthesis Chemical Synthesis cluster_biological Biological Evaluation cluster_analysis Data Analysis LigandDesign Ligand Design & Virtual Screening Docking Molecular Docking (AutoDock Vina) LigandDesign->Docking Synthesis Synthesis of Carbamate Derivatives Docking->Synthesis BindingAssay Radioligand Binding Assay (M1-M5) Synthesis->BindingAssay FunctionalAssay Calcium Mobilization Assay (M1) Synthesis->FunctionalAssay DataAnalysis Determine Ki and Antagonist Activity BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis

Caption: Experimental Workflow for Drug Discovery.

References

Comparative Crystallographic Analysis of Benzhydrol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystal structure of benzhydrol derivatives, offering a comparative analysis of their structural parameters. This guide provides supporting experimental data and protocols to aid in further research and development.

While the complete X-ray crystal structure analysis for 4,4'-Difluorobenzhydrol is not publicly available, this guide presents a comparative study of its precursor, 4,4'-Difluorobenzophenone, alongside the parent compound, Benzhydrol, and its halogenated analogue, 4,4'-Dichlorobenzophenone. This comparison offers valuable insights into the structural effects of halogen substitution on the benzhydryl framework, which is a common scaffold in medicinal chemistry.

Comparative Analysis of Crystallographic Data

The following table summarizes the key crystallographic parameters for Benzhydrol, 4,4'-Dichlorobenzophenone, and 4,4'-Difluorobenzophenone. These parameters provide a quantitative comparison of the unit cell dimensions and molecular geometry of these related compounds.

ParameterBenzhydrol4,4'-Dichlorobenzophenone4,4'-Difluorobenzophenone
Formula C₁₃H₁₂OC₁₃H₈Cl₂OC₁₃H₈F₂O
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cC2/cC2/c
a (Å) 14.13(1)23.31(2)23.184
b (Å) 6.13(1)6.18(1)6.170
c (Å) 12.21(1)7.42(1)7.409
β (°) 108.3(1)97.8(1)97.868
Volume (ų) 1002.41007.6994.7
Z 444
Torsion Angle (°) -48.1 / 48.347.1(1)
(C2-C1-C1'-C2')

Data for Benzhydrol corresponds to CCDC entry 108059. Data for 4,4'-Dichlorobenzophenone is referenced from the 4,4'-Difluorobenzophenone publication. Data for 4,4'-Difluorobenzophenone is from Acta Crystallographica Section C (1994), C50, 254-255.[1][2]

The data reveals that 4,4'-Difluorobenzophenone and 4,4'-Dichlorobenzophenone are isostructural, crystallizing in the same space group (C2/c).[1] The substitution of hydrogen with fluorine results in a slight decrease in the unit cell volume, as expected due to the smaller atomic radius of fluorine compared to chlorine.[1] The torsion angle between the two phenyl rings is also very similar for both halogenated compounds, indicating a comparable overall molecular conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure for small molecules like benzhydrol derivatives typically follows a standardized experimental workflow. The protocol outlined below is a general representation of the steps involved.

1. Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. For compounds like 4,4'-Difluorobenzophenone, single crystals can be obtained by slow recrystallization from a suitable solvent, such as cyclohexane.[1]

2. Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer. Data collection is performed by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.

3. Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections. This step involves indexing the reflections and integrating their intensities.

4. Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, and thermal parameters. For the structure of 4,4'-Difluorobenzophenone, the structure was solved using SHELXS86 and refined using SHELX76.[1]

Visualizing the Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation

References

evaluating the cost-effectiveness of different 4,4-Difluorobenzhydrol synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. 4,4'-Difluorobenzhydrol, a crucial building block in the synthesis of various pharmaceutical compounds, can be produced through several synthetic routes. This guide provides an objective comparison of the most common methods for its synthesis, focusing on cost-effectiveness, yield, and procedural simplicity. The information presented herein is supported by experimental data from peer-reviewed literature and patents.

The primary and most direct route to 4,4'-Difluorobenzhydrol is the reduction of its corresponding ketone, 4,4'-difluorobenzophenone. Therefore, the overall cost-effectiveness of producing 4,4'-Difluorobenzhydrol is intrinsically linked to the synthetic efficiency of obtaining 4,4'-difluorobenzophenone. This guide will first detail the reduction method and then provide a comparative analysis of four distinct synthesis pathways for the ketone precursor.

Method 1: Reduction of 4,4'-Difluorobenzophenone

The reduction of 4,4'-difluorobenzophenone to 4,4'-Difluorobenzhydrol is a high-yielding and straightforward process, commonly achieved using sodium borohydride.

Experimental Protocol:
  • In a suitable reaction vessel, dissolve 4,4'-difluorobenzophenone in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH4) portion-wise to the stirred solution.

  • After the addition is complete, continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,4'-Difluorobenzhydrol.

This method consistently provides high yields, typically in the range of 93-97%.

Comparative Analysis of 4,4'-Difluorobenzophenone Synthesis Methods

The choice of synthetic route to 4,4'-difluorobenzophenone significantly impacts the overall cost and efficiency of producing 4,4'-Difluorobenzhydrol. Below is a comparison of four prominent methods.

Data Presentation: Quantitative Comparison of Synthesis Methods
MethodKey ReactantsCatalyst/ReagentYield (%)Purity (%)Reaction Time (h)Temperature (°C)
A: Friedel-Crafts Acylation (Acyl Chloride) Fluorobenzene, p-Fluorobenzoyl chlorideAlCl₃~87High4140
B: Friedel-Crafts Acylation (Benzotrichloride) Fluorobenzene, Fluorine benzotrichlorideAlCl₃90-9199.9~5.50-5 (acylation), Azeotropic (hydrolysis)
C: Formaldehyde Condensation & Oxidation Fluorobenzene, FormaldehydeOrganic sulfonic acid, Nitric acidNot specifiedHighNot specified-15 to 70 (condensation), 50-130 (oxidation)
D: Diazotization of Diamine 4,4'-Diaminodiphenylmethane, Sodium nitriteHydrogen fluoride61-89.3High~2.5-20 to 64
Cost-Effectiveness Analysis

A comprehensive cost analysis requires considering the prices of all reactants, solvents, and catalysts, as well as the energy costs associated with the reaction conditions. The following table provides an estimated cost comparison based on currently available pricing for the key starting materials.

MethodKey Reactant 1 Cost (per mole)Key Reactant 2 Cost (per mole)Catalyst/Reagent Cost (per mole)Overall Cost-Effectiveness
A: Friedel-Crafts (Acyl Chloride) ModerateHighLowModerate
B: Friedel-Crafts (Benzotrichloride) ModerateModerateLowHigh
C: Formaldehyde Route ModerateLowLowPotentially High (requires further data)
D: Diazotization HighLowModerateLow

Note: This is a simplified analysis. A thorough cost evaluation should include all reagents, solvents, energy consumption, and waste disposal costs.

Experimental Protocols for 4,4'-Difluorobenzophenone Synthesis

Method A: Friedel-Crafts Acylation of Fluorobenzene with p-Fluorobenzoyl Chloride

This is a classic and widely used method for synthesizing diaryl ketones.

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., petroleum ether or dichloromethane), add p-fluorobenzoyl chloride at room temperature.

  • Add fluorobenzene dropwise to the mixture.

  • Heat the reaction mixture to reflux (around 140°C for solvent-free conditions) and maintain for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method B: Friedel-Crafts Acylation of Fluorobenzene with Fluorine Benzotrichloride

This method is reported to be a simple, high-yielding, and low-cost alternative.[1][2]

Experimental Protocol:

  • Mix fluorobenzene and anhydrous aluminum chloride and cool the mixture to 0-5°C.[1]

  • Slowly add p-fluorobenzotrichloride to the mixture over 20 minutes to form 4,4'-difluorophenyldichloromethane.[1]

  • Add water to the reaction mixture and heat to the azeotropic temperature for 5 hours to hydrolyze the intermediate.[1]

  • During hydrolysis, recover the excess fluorobenzene.[1]

  • Cool the mixture to room temperature, filter the solid product, and dry it.[1]

  • Recrystallize the crude product from methanol to obtain pure 4,4'-difluorobenzophenone with a reported yield of 90-91% and a purity of 99.9%.[1][2]

Method C: Reaction of Fluorobenzene with Formaldehyde followed by Oxidation

This two-step process offers an alternative route that avoids the use of acyl chlorides.[3][4]

Experimental Protocol:

  • Step 1: Synthesis of Difluorodiphenylmethane

    • React fluorobenzene with formaldehyde in the presence of an organic sulfonic acid catalyst (e.g., fluorobenzenesulfonic acid).[3][4]

    • The reaction temperature is typically maintained between -15°C and 70°C.[3]

    • Isolate the resulting difluorodiphenylmethane.

  • Step 2: Oxidation to 4,4'-Difluorobenzophenone

    • Oxidize the difluorodiphenylmethane with nitric acid at a temperature ranging from 50°C to 130°C.[3]

    • Isolate and purify the 4,4'-difluorobenzophenone by recrystallization.

Method D: Diazotization of 4,4'-Diaminodiphenylmethane

This method provides a route from a readily available diamine.[5]

Experimental Protocol:

  • Prepare a solution of 4,4'-diaminodiphenylmethane in concentrated aqueous hydrogen fluoride.[5]

  • Cool the solution to between -20°C and -10°C.[5]

  • Slowly add a solution of sodium nitrite in aqueous hydrogen fluoride while maintaining the low temperature.[5]

  • After the addition, heat the mixture to reflux (around 62-64°C) for about 1.5 hours and maintain at reflux for an additional hour.[5]

  • Cool the reaction mixture and extract the product with an organic solvent (e.g., carbon tetrachloride).[5]

  • Purify the crude product by recrystallization to obtain 4,4'-difluorobenzophenone, with reported yields ranging from 61% to 89.3%.[5]

Mandatory Visualization

The following diagram illustrates the logical workflow for evaluating the cost-effectiveness of the different synthesis methods for 4,4'-Difluorobenzhydrol.

CostEffectivenessEvaluation cluster_precursor Synthesis of 4,4'-Difluorobenzophenone cluster_final_product Synthesis of 4,4'-Difluorobenzhydrol cluster_evaluation Cost-Effectiveness Evaluation MethodA Method A Friedel-Crafts (Acyl Chloride) Reduction Reduction of 4,4'-Difluorobenzophenone MethodA->Reduction MethodB Method B Friedel-Crafts (Benzotrichloride) MethodB->Reduction MethodC Method C Formaldehyde Route MethodC->Reduction MethodD Method D Diazotization MethodD->Reduction Yield Yield Reduction->Yield Purity Purity Reduction->Purity Cost Reagent & Solvent Cost Reduction->Cost Conditions Reaction Conditions (Time, Temp) Reduction->Conditions Simplicity Process Simplicity Reduction->Simplicity Decision Optimal Method Selection Yield->Decision Purity->Decision Cost->Decision Conditions->Decision Simplicity->Decision

Caption: Workflow for Evaluating 4,4'-Difluorobenzhydrol Synthesis Cost-Effectiveness.

Conclusion

The most direct and high-yielding method to obtain 4,4'-Difluorobenzhydrol is through the reduction of 4,4'-difluorobenzophenone. The economic viability of this final product is therefore heavily dependent on the synthesis of the ketone precursor.

Among the methods for preparing 4,4'-difluorobenzophenone:

  • Method B (Friedel-Crafts Acylation with Fluorine Benzotrichloride) appears to be the most promising in terms of reported yield, purity, and low cost.[1][2]

  • Method A (Friedel-Crafts Acylation with p-Fluorobenzoyl Chloride) is a reliable and well-established method, but the higher cost of the acyl chloride may reduce its cost-effectiveness.

  • Method C (Formaldehyde Condensation and Oxidation) presents an interesting alternative, although more detailed quantitative data is needed for a full evaluation.[3][4]

  • Method D (Diazotization of 4,4'-Diaminodiphenylmethane) can provide good yields but may be less cost-effective due to the price of the starting diamine and the use of hazardous reagents like hydrogen fluoride.[5]

Ultimately, the optimal choice of synthesis will depend on the specific requirements of the laboratory or production facility, including scale, available equipment, and cost considerations for raw materials. This guide provides the necessary data to make an informed decision based on a comprehensive evaluation of the available synthetic routes.

References

A Spectroscopic Showdown: Unraveling the Molecular Fingerprints of 4,4'-Difluorobenzhydrol and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a comprehensive spectroscopic comparison, this guide illuminates the distinct molecular characteristics of 4,4'-Difluorobenzhydrol and its structurally related analogues: Benzhydrol, 4,4'-Dichlorobenzhydrol, and 4,4'-Dimethylbenzhydrol. This analysis, tailored for researchers, scientists, and drug development professionals, provides a detailed examination of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control.

The subtle yet significant structural modifications among these compounds—the substitution of fluorine, chlorine, or methyl groups at the para positions of the phenyl rings—result in discernible shifts in their spectroscopic profiles. Understanding these differences is crucial for unambiguous identification and for elucidating structure-activity relationships in medicinal chemistry and materials science.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 4,4'-Difluorobenzhydrol and its analogues.

¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
CompoundAr-H (ppm)CH-OH (ppm)OH (ppm)Other (ppm)
4,4'-Difluorobenzhydrol ~7.22 (m), ~6.97 (m)[1]~5.65 (s)[1]~2.96 (s)[1]-
Benzhydrol ~7.3-7.4 (m)[2][3]~5.85 (s)[2][3]~2.3 (br s)[2][3]-
4,4'-Dichlorobenzhydrol Data not readily availableData not readily availableData not readily available-
4,4'-Dimethylbenzhydrol Data not readily availableData not readily availableData not readily availableData not readily available
¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
CompoundC-OH (ppm)Aromatic C (ppm)Other C (ppm)
4,4'-Difluorobenzhydrol Data not readily availableData not readily available-
Benzhydrol ~76.3Data not readily available-
4,4'-Dichlorobenzhydrol Data not readily availableData not readily available-
4,4'-Dimethylbenzhydrol Data not readily availableData not readily availableData not readily available
IR Spectroscopic Data (KBr Pellet, cm⁻¹)
CompoundO-H StretchC-O StretchAromatic C-H StretchC=C Stretch (Aromatic)
4,4'-Difluorobenzhydrol Data not readily availableData not readily availableData not readily availableData not readily available
Benzhydrol ~3351 (broad)Data not readily availableData not readily availableData not readily available
4,4'-Dichlorobenzhydrol Data not readily availableData not readily availableData not readily availableData not readily available
4,4'-Dimethylbenzhydrol Data not readily availableData not readily availableData not readily availableData not readily available
Mass Spectrometry Data (Electron Ionization, EI)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
4,4'-Difluorobenzhydrol 220123
Benzhydrol 184[4]167, 105, 77[4]
4,4'-Dichlorobenzhydrol 252139, 111
4,4'-Dimethylbenzhydrol 212197, 119, 91

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer at room temperature. For ¹H NMR, 16 scans were typically acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectra were obtained using a Fourier-transform infrared spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were acquired on a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample was introduced into the ion source, typically via a direct insertion probe. The electron energy was set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 50-500.

Visualizing the Comparative Workflow

Spectroscopic_Comparison_Workflow Spectroscopic Comparison of 4,4'-Difluorobenzhydrol and Analogues cluster_compounds Compounds cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis Compound1 4,4'-Difluorobenzhydrol Technique1 NMR Spectroscopy (¹H and ¹³C) Compound1->Technique1 Technique2 IR Spectroscopy Compound1->Technique2 Technique3 Mass Spectrometry Compound1->Technique3 Compound2 Benzhydrol Compound2->Technique1 Compound2->Technique2 Compound2->Technique3 Compound3 4,4'-Dichlorobenzhydrol Compound3->Technique1 Compound3->Technique2 Compound3->Technique3 Compound4 4,4'-Dimethylbenzhydrol Compound4->Technique1 Compound4->Technique2 Compound4->Technique3 Data1 Chemical Shifts (δ) Coupling Constants (J) Technique1->Data1 Data2 Vibrational Frequencies (cm⁻¹) Technique2->Data2 Data3 Mass-to-Charge Ratio (m/z) Fragmentation Patterns Technique3->Data3 Comparison Tabular Summary & Structural Correlation Data1->Comparison Data2->Comparison Data3->Comparison

Figure 1. Workflow for the spectroscopic comparison of benzhydrol analogues.

This guide provides a foundational dataset for the spectroscopic comparison of 4,4'-Difluorobenzhydrol and its analogues. The presented data and experimental protocols serve as a valuable resource for researchers in the fields of chemistry and drug development, facilitating compound identification and fostering a deeper understanding of structure-spectra relationships.

References

Safety Operating Guide

Proper Disposal of 4,4-Difluorobenzhydrol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of 4,4-Difluorobenzhydrol, a fluorinated organic compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is classified as a serious eye irritant.[1][2] Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following PPE is mandatory:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or glasses with side shields conforming to EN 166 (EU) or NIOSH (US).[2]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after contamination.[1]
Body Protection A laboratory coat should be worn. For larger quantities or in case of a spill, additional protective clothing may be necessary.[3][4]
Respiratory Protection For handling fine powders or in areas with inadequate ventilation, a particle respirator (e.g., N95) is recommended.[1][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, culminating in transfer to a licensed waste disposal service.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. As a fluorinated organic compound, this compound must be categorized as halogenated organic waste .[5][6]

Critical Segregation Practices:

  • DO NOT mix halogenated waste with non-halogenated organic waste.[1][5] Mixing these waste streams can increase disposal costs and create complex, hazardous mixtures.[7]

  • DO NOT combine this compound waste with other incompatible waste streams such as acids, bases, or oxidizers.[2]

G cluster_waste_generation Waste Generation Unused_Product Unused/Expired 4,4'-Difluorobenzhydrol Halogenated_Waste Halogenated Organic Waste Unused_Product->Halogenated_Waste Contaminated_Solids Contaminated Solids (e.g., gloves, weigh boats) Contaminated_Solids->Halogenated_Waste Contaminated_Solutions Contaminated Solutions (e.g., reaction mixtures) Contaminated_Solutions->Halogenated_Waste Disposal_Container Disposal_Container Halogenated_Waste->Disposal_Container Transfer to appropriate container Non_Halogenated Non-Halogenated Organic Waste Non_Halogenated->Separate_Container_1 Acids_Bases Acids & Bases Acids_Bases->Separate_Container_2 Oxidizers Oxidizers Oxidizers->Separate_Container_3

Waste Segregation Workflow for this compound.
Step 2: Waste Containment

The choice of waste container is critical to prevent leaks and reactions.

  • Container Material: Use a container made of a material compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. The original product container is often a good choice for waste.[7]

  • Container Condition: Ensure the container is in good condition, free from cracks or leaks, and has a tightly fitting cap.[1][7]

  • Filling: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion. Keep the container closed at all times except when adding waste.[1]

Step 3: Labeling

Accurate and clear labeling is a legal requirement and essential for safety.

Your institution's Environmental Health and Safety (EHS) department will provide specific hazardous waste tags. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date accumulation started

  • The relevant hazard pictograms (e.g., irritant)

Step 4: Storage

Accumulated waste must be stored safely pending collection.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to contain any potential leaks or spills.

  • Ventilation: Store in a well-ventilated area, such as a chemical storage cabinet.

Step 5: Disposal

The final step is the transfer of the waste to a certified disposal facility.

  • Contact a Licensed Professional: The disposal of this compound must be handled by a licensed professional waste disposal service.[1] Contact your institution's EHS department to arrange for a waste pickup.

  • Regulatory Compliance: The disposal will be carried out in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States. While this compound is not currently listed as a RCRA hazardous waste, regulations for fluorinated compounds are evolving.[8][9][10]

Spill and Emergency Procedures

In the event of a spill or accidental release, follow these procedures:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Personal Protection: Don the appropriate PPE before attempting to clean the spill.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal.[1][3] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.

  • Decontamination: Clean the spill area with soap and water. All cleanup materials must be collected as hazardous waste.

  • Reporting: Report the spill to your EHS department.

G cluster_procedure Disposal Procedure Start Start: Waste 4,4'-Difluorobenzhydrol Identify Step 1: Identify as Halogenated Organic Waste Start->Identify Segregate Step 2: Segregate from Incompatible Waste Identify->Segregate Contain Step 3: Place in a Compatible & Sealed Container Segregate->Contain Label Step 4: Affix Hazardous Waste Label Contain->Label Store Step 5: Store in Designated Satellite Accumulation Area Label->Store Contact_EHS Step 6: Contact EHS for Waste Pickup Store->Contact_EHS End End: Professional Disposal Contact_EHS->End

References

Personal protective equipment for handling 4,4-Difluorobenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 4,4'-Difluorobenzhydrol (CAS No. 365-24-2). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

4,4'-Difluorobenzhydrol is classified as a hazardous substance that can cause serious eye irritation.[1][2] It may also cause skin and respiratory irritation.[1][3] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or safety glasses with side-shields (conforming to EN 166 or NIOSH standards).[2][4]To prevent contact with eyes, which can cause serious irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after contamination.[1][5]To avoid skin contact.[1] Proper glove removal technique is crucial to prevent cross-contamination.[1]
Body Protection Laboratory coat. For larger quantities or risk of splashing, consider an apron or a full protective suit.[6][7]To protect skin and personal clothing from contamination.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1] Use in a well-ventilated area is required.[1]To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of 4,4'-Difluorobenzhydrol in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe 1. Don appropriate PPE prep_sds 2. Review Safety Data Sheet (SDS) prep_ppe->prep_sds prep_area 3. Prepare a well-ventilated work area prep_sds->prep_area handle_weigh 4. Weigh the required amount in a fume hood prep_area->handle_weigh handle_transfer 5. Carefully transfer the chemical handle_weigh->handle_transfer handle_dissolve 6. Dissolve in a suitable solvent handle_transfer->handle_dissolve post_clean 7. Clean the work area handle_dissolve->post_clean post_decontaminate 8. Decontaminate reusable equipment post_clean->post_decontaminate post_remove_ppe 9. Remove PPE correctly post_decontaminate->post_remove_ppe post_wash 10. Wash hands thoroughly post_remove_ppe->post_wash

Figure 1. Step-by-step workflow for the safe handling of 4,4'-Difluorobenzhydrol.

Emergency Procedures

In the event of exposure or a spill, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and consult a physician.[1]
Skin Contact Wash off with soap and plenty of water.[1] Remove contaminated clothing. Consult a physician if irritation persists.
Inhalation Move the person into fresh air.[1] If not breathing, give artificial respiration.[1] Consult a physician.[1]
Ingestion Rinse mouth with water.[1] Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] Call a physician or Poison Control Center immediately.[2]
Accidental Release Evacuate the area.[1] Wear appropriate PPE. Avoid dust formation.[1] Sweep up the material and place it in a suitable, closed container for disposal.[1] Do not let the product enter drains.[1]

Disposal Plan

Proper disposal of 4,4'-Difluorobenzhydrol and its contaminated materials is crucial to prevent environmental contamination.

cluster_waste_collection Waste Collection cluster_disposal Disposal collect_solid 1. Collect solid waste in a labeled, sealed container disposal_service 4. Arrange for disposal by a licensed professional waste disposal service collect_solid->disposal_service collect_liquid 2. Collect liquid waste (solutions) in a separate, labeled, sealed container collect_liquid->disposal_service collect_ppe 3. Dispose of contaminated PPE as hazardous waste collect_ppe->disposal_service disposal_incineration 5. Chemical incineration with an afterburner and scrubber is a suitable method disposal_service->disposal_incineration

Figure 2. Logical relationship for the proper disposal of 4,4'-Difluorobenzhydrol waste.

Waste materials must be disposed of in accordance with national and local regulations.[8] Do not mix with other waste.[8] Uncleaned containers should be treated as the product itself.[8] Surplus and non-recyclable solutions should be offered to a licensed disposal company.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.